ethyl beta-D-glucopyranoside
Description
This compound is a natural product found in Ascochyta medicaginicola, Pedicularis muscicola, and other organisms with data available.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-JAJWTYFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021550 | |
| Record name | Ethyl D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethyl beta-D-glucopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3198-49-0, 30285-48-4 | |
| Record name | Ethyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3198-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003198490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030285484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl D-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ51A12T8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl beta-D-glucopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98 - 100 °C | |
| Record name | Ethyl beta-D-glucopyranoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of ethyl β-D-glucopyranoside. The information is compiled from various scientific databases and literature, presenting quantitative data in structured tables, outlining experimental methodologies, and providing visual diagrams to illustrate key concepts and workflows.
Chemical Identity and Structure
Ethyl β-D-glucopyranoside is an O-glycosyl compound, specifically a glycoside where an ethyl group is linked to a glucose molecule via a β-glycosidic bond.[1][2] It is found naturally in various plants and foods, such as sea buckthorn, and has been studied for its sensory properties, particularly bitterness.[3][4]
-
IUPAC Name : (2R,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol[5]
-
Synonyms : Ethyl glucoside, β-D-Glucopyranoside, ethyl[5][9]
Below is a 2D structural representation of the molecule.
Caption: 2D structure of Ethyl β-D-glucopyranoside.
Quantitative Physicochemical Data
The following tables summarize the key quantitative properties of ethyl β-D-glucopyranoside.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Description | White to off-white powder/solid. | [5][7] |
| Melting Point | 73 °C (Solvent: acetone) 98 - 100 °C | [7][9] [1][2][5] |
| Boiling Point | 395.1 °C (Actual) 395.1 ± 42.0 °C (Predicted) | [6][10] [7] |
| Density | 1.4 g/cm³ | [6][10] |
| Flash Point | 192.7 °C |[6][10] |
Table 2: Solubility and Partitioning Coefficients
| Property | Value | Source(s) |
|---|---|---|
| Qualitative Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7][9] |
| Water Solubility | 590 g/L (Predicted) | [1][2] |
| logP (Octanol-Water) | -1.9 (Predicted) -1.8 (Predicted) | [1][2] [8] |
| pKa (Strongest Acidic) | 12.21 (Predicted) 12.96 ± 0.70 (Predicted) |[1][2] [7] |
Table 3: Optical Properties
| Property | Value | Source(s) |
|---|
| Optical Rotation [α]20/D | -36.7° (c=H₂O) |[1] |
Stability and Storage
For long-term stability, ethyl β-D-glucopyranoside should be stored under controlled conditions.
-
Storage Temperature : Recommended storage is between 2°C and 8°C.[6][7][10]
-
Atmosphere : Store under an inert gas such as Nitrogen or Argon to prevent degradation.[6][7]
-
Stock Solutions : Once prepared, solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[11]
Experimental Protocols & Methodologies
The characterization of ethyl β-D-glucopyranoside involves its synthesis followed by the determination of its physicochemical properties using standard laboratory techniques.
An established method for producing ethyl β-D-glucopyranoside is through enzymatic synthesis.[12] This "green chemistry" approach offers high regioselectivity.
-
Reaction : The synthesis involves the reaction of D-glucose with ethanol, catalyzed by a β-glucosidase enzyme (EC 3.2.1.21).[12] This is a reverse hydrolysis reaction where the enzyme favors the formation of the glycosidic bond in a low-water environment.
-
Optimization : Reaction parameters such as solvent, buffer pH, temperature, substrate molar ratio, and enzyme dosage are optimized to maximize the yield.[12]
-
Purification : After the synthesis, the product is separated from unreacted glucose and other byproducts. A common method is chromatography using cation exchange resins.[12][13]
The general workflow for synthesis and characterization is illustrated below.
Caption: General workflow for the synthesis and analysis of Ethyl β-D-glucopyranoside.
The melting point is a critical indicator of purity. It is determined by heating a small sample of the solid material and observing the temperature range over which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The reported values for ethyl β-D-glucopyranoside vary, potentially due to different polymorphic forms or measurement conditions (e.g., solvent of crystallization).[5][7]
Optical activity is the rotation of the plane of plane-polarized light by a chiral substance and is measured using a polarimeter.[14][15]
-
A solution of the compound with a known concentration (c) is prepared in a suitable solvent (e.g., water).
-
This solution is placed in a sample tube of a known path length (l).
-
Monochromatic, plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample.[15]
-
The instrument measures the angle (α) by which the plane of light is rotated.
-
The specific rotation [α] is an intensive property calculated from the observed rotation. The negative sign for ethyl β-D-glucopyranoside (-36.7°) indicates it is levorotatory , meaning it rotates plane-polarized light counterclockwise.[1][14]
The relationship between these properties and the physical state of the substance is visualized below.
Caption: State transitions of Ethyl β-D-glucopyranoside at different temperatures.
References
- 1. Showing Compound Ethyl beta-D-glucopyranoside (FDB001255) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0029968) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Sensory profile of ethyl β-d-glucopyranoside and its contribution to quality of sea buckthorn (Hippophaë rhamnoides L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl Glucoside | C8H16O6 | CID 121667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl β-D-glucopyranoside | 3198-49-0 | ME08168 [biosynth.com]
- 7. Ethyl D-glucopyranoside CAS#: 3198-49-0 [m.chemicalbook.com]
- 8. Ethyl D-glucopyranoside | C8H16O6 | CID 11127487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl D-glucopyranoside | 3198-49-0 [chemicalbook.com]
- 10. Ethyl β-D-glucopyranoside, 1 g, CAS No. 3198-49-0 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Specific rotation - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Ethyl β-D-Glucopyranoside: Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl β-D-glucopyranoside, a simple alkyl glucoside, has emerged from the foundational principles of carbohydrate chemistry to become a molecule of interest due to its presence in a variety of natural sources and its role in biological interactions. This technical guide provides a comprehensive overview of the historical context of its discovery, its known natural occurrences, detailed experimental protocols for its isolation, and an exploration of its role as a chemoattractant for the plant pathogen Ralstonia solanacearum. Quantitative data are presented for comparative analysis, and a proposed signaling pathway for its chemotactic activity is visualized.
Discovery and Synthesis: A Historical Perspective
The discovery of ethyl β-D-glucopyranoside is intrinsically linked to the pioneering work of Emil Fischer on the synthesis of glycosides in the late 19th and early 20th centuries. While Fischer himself is credited with the first synthesis of α- and β-methyl glucosides in 1893, the synthesis of their ethyl counterparts followed as a logical extension of this groundbreaking work.
A definitive first synthesis of ethyl β-D-glucopyranoside is not prominently documented as a singular discovery but is understood to be achievable through established methods of glycosylation developed during that era. One of the most significant of these is the Koenigs-Knorr reaction , first reported in 1901. This method provides a foundational protocol for the synthesis of glycosides, including the ethyl β-D-glucopyranoside.
General Experimental Protocol: Koenigs-Knorr Reaction for Ethyl β-D-Glucopyranoside Synthesis
The Koenigs-Knorr reaction involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. The following is a generalized protocol for the synthesis of ethyl β-D-glucopyranoside based on this classic method.
Materials:
-
Acetobromo-α-D-glucose
-
Anhydrous ethanol (B145695)
-
Silver carbonate or silver oxide
-
Anhydrous dichloromethane (B109758) (solvent)
-
Sodium methoxide (B1231860) solution (for deacetylation)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of acetobromo-α-D-glucose in anhydrous dichloromethane is prepared.
-
Anhydrous ethanol is added to the solution.
-
Silver carbonate or silver oxide is added as a promoter, and the mixture is stirred at room temperature in the dark.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove silver salts.
-
The filtrate is washed, dried, and concentrated under reduced pressure to yield crude ethyl tetra-O-acetyl-β-D-glucopyranoside.
-
The crude product is purified by silica gel column chromatography.
-
The purified, acetylated product is then deacetylated using a catalytic amount of sodium methoxide in methanol.
-
The deacetylation reaction is neutralized, and the solvent is evaporated.
-
The final product, ethyl β-D-glucopyranoside, is purified by recrystallization or further chromatography.
Logical Workflow for Koenigs-Knorr Synthesis
Natural Sources of Ethyl β-D-Glucopyranoside
Ethyl β-D-glucopyranoside has been identified in a diverse range of natural sources, from plant tissues to microbial environments. Its presence in these sources suggests various metabolic roles and ecological functions.
| Natural Source | Plant/Organism Part | Reference |
| Scabiosa stellata L. | Ethanolic extract of aerial parts | [1][2] |
| Rehmannia glutinosa | Roots | |
| Tomato (Lycopersicon esculentum) | Root exudates | [3] |
| Yuzu (Citrus junos) | Peelings | |
| Fennel (Foeniculum vulgare) | Fruits | |
| Cumin (Cuminum cyminum) | Seeds | |
| Sea Buckthorn (Hippophae rhamnoides) | Fruits | |
| Ascochyta medicaginicola | Fungus |
Quantitative Data
The concentration of ethyl β-D-glucopyranoside can vary significantly among its natural sources. The following table summarizes the available quantitative data.
| Natural Source | Concentration/Yield | Method of Quantification | Reference |
| Tomato (Lycopersicon esculentum) Root Exudates | 2.2 mg (11 µmol) from 1000 seedlings | Bioassay-guided fractionation and instrumental analyses | [3] |
| Rehmannia glutinosa Leaves | Varies with growth stage | Ultra high performance liquid chromatography triple quadrupole tandem mass spectrometry | [4] |
Experimental Protocols for Isolation from Natural Sources
The isolation of ethyl β-D-glucopyranoside from its natural sources typically involves extraction followed by chromatographic purification.
General Protocol for Isolation from Plant Material
1. Extraction:
-
The plant material (e.g., leaves, roots, fruits) is dried and ground to a fine powder.
-
The powdered material is extracted with a suitable solvent, commonly ethanol or methanol, using methods such as maceration, Soxhlet extraction, or ultrasonication.
-
The crude extract is filtered and concentrated under reduced pressure.
2. Fractionation:
-
The concentrated crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and immiscible organic solvents like n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
3. Chromatographic Purification:
-
The fraction containing ethyl β-D-glucopyranoside (often the more polar fractions like ethyl acetate or methanol) is further purified using column chromatography.
-
Column Chromatography: Silica gel or Sephadex LH-20 are common stationary phases. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, to separate the compounds.
-
High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC (e.g., C18 column) with a mobile phase of methanol-water or acetonitrile-water is often employed.
4. Structure Elucidation:
-
The purified compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with an authentic standard.
Experimental Workflow for Isolation from Plants
References
- 1. Ethyl β-D-glucopyranoside | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 2. Ethyl β-D-glucopyranoside | axonscientific.com [axonscientific.com]
- 3. Ethyl β-d-glucoside: a novel chemoattractant of Ralstonia solanacearum isolated from tomato root exudates by a bioassay-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of dynamic accumulation and regularity of nine glycosides and saccharides in Rehmannia glutinosa by rapid quantitative analysis technology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Ethyl β-D-Glucopyranoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl β-D-glucopyranoside, a naturally occurring alkyl glucoside, has been identified as a significant biomolecule in the intricate communication between plants and soil microbes. This technical guide provides an in-depth analysis of the current understanding of ethyl β-D-glucopyranoside's biological role in plants, with a primary focus on its function as a chemoattractant. This document details its biosynthesis, proposed metabolic pathways, and known physiological effects. Furthermore, it supplies comprehensive experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, aiming to facilitate further research and application in agronomy and drug development.
Introduction
Alkyl glucosides are a class of compounds widely distributed in the plant kingdom. Among them, ethyl β-D-glucopyranoside has emerged as a molecule of interest due to its specific biological activities. It has been identified as a chemical constituent in various plants, including the peelings of yuzu (Citrus junos), fruits of fennel (Foeniculum vulgare), cumin (Cuminum cyminum), and sea buckthorn (Hippophaë rhamnoides)[1]. A pivotal discovery has been its isolation from tomato (Solanum lycopersicum) root exudates, where it functions as a selective chemoattractant for the pathogenic bacterium Ralstonia solanacearum, the causative agent of bacterial wilt[1]. Understanding the biosynthesis, metabolism, and physiological functions of ethyl β-D-glucopyranoside is crucial for developing novel strategies for crop protection and potentially for drug development, given the importance of glycosides in biological systems.
Biosynthesis of Ethyl β-D-Glucopyranoside
The biosynthesis of ethyl β-D-glucopyranoside has been primarily studied in pea seedlings (Pisum sativum). The process involves the enzymatic transfer of a glucosyl moiety to ethanol[2].
An enzyme, which notably lacks cellobiase activity, is responsible for this synthesis. This enzyme facilitates the transfer of the glucosyl group from a specific donor, isosuccinimide β-glucoside, to ethanol (B145695), forming ethyl β-D-glucopyranoside[2]. The enzyme has been partially purified from the apical portion of pea epicotyls (pea hooks)[2]. While other phenolic β-glucosides can also serve as donors, isosuccinimide β-glucoside demonstrates the highest activity, suggesting it is a key precursor in this pathway[2].
Physiological Role as a Chemoattractant
The most well-documented biological role of ethyl β-D-glucopyranoside in plants is its function as a chemoattractant for the soil-borne pathogen Ralstonia solanacearum. This interaction has been extensively studied in the context of tomato plants.
Chemoattraction of Ralstonia solanacearum
Ethyl β-D-glucopyranoside is a key component of tomato root exudates that selectively attracts R. solanacearum[1]. Studies have shown that this chemoattractive activity is specific to the β-anomer, as ethyl α-D-glucopyranoside does not exhibit the same effect[1]. This specificity suggests the presence of a corresponding chemoreceptor in the bacterium that recognizes the specific stereochemistry of the molecule. The chemoattractive response is dose-dependent, with unambiguous activity observed at concentrations above 1 µmol per disc in laboratory assays[1].
The signaling pathway within the bacterium upon binding of ethyl β-D-glucopyranoside to its chemoreceptor is believed to follow the general model of bacterial chemotaxis, leading to a change in the direction of flagellar rotation and subsequent movement towards the source of the attractant.
Proposed Metabolism of Ethyl β-D-Glucopyranoside
While the specific metabolic pathway for the degradation of ethyl β-D-glucopyranoside in plants has not been explicitly detailed in the literature, it is hypothesized to follow the general catabolic pathway for glycosides. This process is primarily initiated by the action of β-glucosidases.
These enzymes catalyze the hydrolysis of the β-glycosidic bond, which would break down ethyl β-D-glucopyranoside into D-glucose and ethanol. Both of these products are readily assimilated into the plant's primary metabolic pathways. D-glucose can enter glycolysis for energy production or be used in the synthesis of other carbohydrates, while ethanol can be further metabolized.
Quantitative Data
The following table summarizes the available quantitative data regarding ethyl β-D-glucopyranoside in plants.
| Parameter | Plant Species | Tissue/Fraction | Value | Reference |
| Isolated Yield | Tomato (Solanum lycopersicum) | Root Exudates (from 1000 seedlings) | 2.2 mg (11 µmol) | [1] |
| Chemoattractive Activity | Ralstonia solanacearum | In vitro assay | Unambiguous activity at > 1 µmol/disc | [1] |
Experimental Protocols
Extraction and Isolation of Ethyl β-D-Glucopyranoside from Tomato Root Exudates
This protocol is adapted from the bioassay-guided fractionation method used to identify ethyl β-D-glucopyranoside as a chemoattractant.
Materials:
-
Tomato seedlings
-
Activated charcoal
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Cultivation of Seedlings: Grow tomato seedlings hydroponically or in a sterile solid medium to facilitate the collection of root exudates.
-
Collection of Root Exudates: Gently collect the root exudates by immersing the roots in deionized water for a specified period.
-
Adsorption to Activated Charcoal: Pass the collected root exudate solution through a column packed with activated charcoal to adsorb organic molecules, including ethyl β-D-glucopyranoside.
-
Elution: Elute the adsorbed compounds from the charcoal using a stepwise gradient of aqueous acetone or methanol.
-
Fractionation by HPLC: Subject the active fraction to reversed-phase HPLC on a C18 column. Use a gradient of methanol in water as the mobile phase.
-
Identification: Collect the fractions and test for chemoattractive activity. Analyze the active fraction using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the identity of ethyl β-D-glucopyranoside by comparing the spectral data with that of a synthetic standard.
Quantification of Ethyl β-D-Glucopyranoside by HPLC
Materials:
-
Plant tissue extract (e.g., from root exudates)
-
Ethyl β-D-glucopyranoside standard
-
HPLC system with a C18 column and a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of ethyl β-D-glucopyranoside of known concentrations in the mobile phase.
-
Sample Preparation: Lyophilize the plant extract and redissolve a known weight in the mobile phase. Filter the solution through a 0.22 µm filter before injection.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with methanol and water. The exact conditions should be optimized for the specific column and system.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is suitable for non-chromophoric compounds like ethyl β-D-glucopyranoside.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of ethyl β-D-glucopyranoside in the sample by interpolating its peak area on the calibration curve.
Chemoattraction Assay (Agarose Plug Method)
This protocol provides a method to assess the chemoattractive properties of ethyl β-D-glucopyranoside on Ralstonia solanacearum.
Materials:
-
Ralstonia solanacearum culture
-
Nutrient broth (e.g., Tryptic Soy Broth)
-
Phosphate (B84403) buffer
-
Ethyl β-D-glucopyranoside
-
Petri dishes
Procedure:
-
Bacterial Culture Preparation: Grow R. solanacearum in nutrient broth to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with phosphate buffer. Resuspend the cells in the same buffer to a desired optical density (e.g., OD600 of 0.5).
-
Preparation of Agarose Plugs: Prepare a 1% (w/v) agarose solution in phosphate buffer. While the solution is still molten, add ethyl β-D-glucopyranoside to achieve the desired test concentration (e.g., 1 µmol). As a negative control, prepare an agarose plug with only the buffer.
-
Assay Setup: Pipette a small volume (e.g., 10 µL) of the molten agarose solution (with or without the test compound) onto the center of a Petri dish and allow it to solidify, forming a plug.
-
Inoculation: Gently pour the bacterial suspension into the Petri dish, surrounding the agarose plug.
-
Incubation and Observation: Incubate the plates at room temperature. Observe the accumulation of bacteria around the plug over time (e.g., 30-60 minutes). A visible ring of accumulated bacteria around the plug containing ethyl β-D-glucopyranoside, which is absent in the control, indicates positive chemotaxis.
Conclusion and Future Perspectives
Ethyl β-D-glucopyranoside plays a defined role as a chemical signal in the rhizosphere, mediating the interaction between tomato plants and the pathogen Ralstonia solanacearum. Its biosynthesis in pea seedlings provides a model for understanding the formation of such alkyl glucosides in plants. While its catabolism is likely governed by the general pathways for glycoside degradation, further research is needed to identify the specific enzymes and regulatory mechanisms involved.
Future research should focus on several key areas:
-
Elucidating the complete biosynthetic and catabolic pathways of ethyl β-D-glucopyranoside in different plant species.
-
Identifying and characterizing the chemoreceptor in R. solanacearum that recognizes this molecule.
-
Investigating other potential physiological roles of ethyl β-D-glucopyranoside and other alkyl glucosides within the plant, such as in growth, development, or defense against other organisms.
-
Exploring the potential application of this knowledge in developing strategies to disrupt the chemoattraction of pathogens to host plants, thereby reducing disease incidence.
A deeper understanding of the biological roles of ethyl β-D-glucopyranoside will not only advance our knowledge of plant-microbe interactions but also open up new avenues for sustainable agriculture and the development of novel bioactive compounds.
References
An In-depth Technical Guide to Ethyl β-D-glucopyranoside: Chemical Structure, Stereochemistry, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl β-D-glucopyranoside is a glycoside of significant interest due to its presence in various natural sources and its potential applications in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and key physicochemical properties. Detailed protocols for its enzymatic synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are presented. Furthermore, this guide discusses its known biological activities and explores a hypothetical signaling pathway related to its antimicrobial properties, providing a valuable resource for researchers and professionals in drug development.
Chemical Structure and Stereochemistry
Ethyl β-D-glucopyranoside (CAS RN: 3198-49-0) is a monosaccharide derivative in which the anomeric hydroxy group of β-D-glucopyranose is replaced by an ethoxy group.[1] The chemical formula is C₈H₁₆O₆, and it has a molecular weight of 208.21 g/mol .[1]
The stereochemistry is crucial to its identity and biological function. The "D" designation indicates that the stereocenter furthest from the anomeric carbon (C5) has the same configuration as D-glyceraldehyde. The "β" anomer specifies that the ethoxy group at the anomeric carbon (C1) is in the equatorial position, oriented on the same side of the pyranose ring as the C6 hydroxymethyl group. The full IUPAC name, which precisely defines its stereochemistry, is (2R,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol.
Key Structural Identifiers:
-
IUPAC Name: (2R,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
-
SMILES: CCO[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O
-
InChI: InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1
Physicochemical Properties
A summary of the key physicochemical properties of ethyl β-D-glucopyranoside is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₆ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| CAS Number | 3198-49-0 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 73 °C (from acetone) | [2] |
| Boiling Point | 395.1 ± 42.0 °C (Predicted) | [2] |
| Density | 1.40 g/cm³ | [1] |
| Specific Optical Rotation | [α]²⁰/D -36.7° (c=1, H₂O) | [3] |
| Solubility | Soluble in water, DMSO, acetone, chloroform, dichloromethane, and ethyl acetate (B1210297). | [2] |
Experimental Protocols
Enzymatic Synthesis of Ethyl β-D-glucopyranoside
This protocol is based on the enzymatic synthesis using β-glucosidase, which offers high regioselectivity and stereoselectivity.[4][5]
Materials:
-
D-glucose
-
Ethanol (B145695) (absolute)
-
β-glucosidase (from almonds, EC 3.2.1.21)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Cation exchange resin (e.g., Dowex 50W-X8, Na⁺ form)
-
Deionized water
-
Reaction vessel with temperature control and stirring
-
Chromatography column
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve D-glucose in sodium acetate buffer to a final concentration of 1 M.
-
Add ethanol to the glucose solution. The molar ratio of ethanol to glucose can be optimized, but a starting point of 10:1 (ethanol:glucose) is recommended to favor the glycosylation reaction over hydrolysis.
-
Equilibrate the reaction mixture to the optimal temperature for β-glucosidase activity (typically 37-50 °C).
-
Enzymatic Reaction: Add β-glucosidase to the reaction mixture. The enzyme loading should be optimized, but a typical starting concentration is 10-20 U/g of glucose.
-
Stir the reaction mixture at a constant speed to ensure homogeneity.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of glucose and the formation of ethyl β-D-glucopyranoside.
-
Reaction Quenching: Once the reaction has reached the desired conversion (or equilibrium), quench the reaction by heating the mixture to 90 °C for 10 minutes to denature the enzyme.
-
Purification:
-
Filter the reaction mixture to remove the denatured enzyme.
-
Load the filtrate onto a chromatography column packed with a cation exchange resin (Na⁺ form).
-
Elute the column with deionized water. Unreacted glucose will bind more strongly to the resin, allowing for the separation of ethyl β-D-glucopyranoside.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
-
Product Isolation: Pool the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the solid ethyl β-D-glucopyranoside.
-
Drying: Dry the product under vacuum to remove any residual water.
Characterization Protocols
Objective: To confirm the chemical structure and stereochemistry of the synthesized ethyl β-D-glucopyranoside.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to the structure. The anomeric proton (H-1) is expected to appear as a doublet with a coupling constant (J) of approximately 7-8 Hz, characteristic of a β-anomer.
-
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Switch the nucleus to ¹³C.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-120 ppm).
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set the number of scans (typically higher than for ¹H NMR, e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Processing and Analysis:
-
Process the data similarly to the ¹H NMR spectrum.
-
Assign the carbon signals based on their chemical shifts. The anomeric carbon (C-1) is expected to be in the range of 100-105 ppm.
-
Objective: To determine the molecular weight and confirm the elemental composition of ethyl β-D-glucopyranoside.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
Liquid chromatography system (for LC-MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive or negative ion mode. For glycosides, positive mode ESI is common, often with the addition of a small amount of sodium acetate to the mobile phase to promote the formation of [M+Na]⁺ adducts, which are often more stable and easier to detect than [M+H]⁺.
-
Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).
-
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ at m/z 209.10, [M+Na]⁺ at m/z 231.08, or [M+K]⁺ at m/z 247.06).
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition (C₈H₁₆O₆).
-
Biological Activity and Signaling Pathways
Ethyl β-D-glucopyranoside has been reported to exhibit antimicrobial activity, with an inhibitory effect on the growth of some bacteria and fungi.[1] The proposed mechanism for this activity is the disruption of the cell membrane.[1] While specific signaling pathways have not been elucidated for ethyl β-D-glucopyranoside, a hypothetical pathway for its antimicrobial action can be proposed based on the general understanding of how surfactants and glycosides can affect microbial cells.
This hypothetical pathway involves the partitioning of the amphiphilic ethyl β-D-glucopyranoside molecules into the lipid bilayer of the microbial cell membrane. The ethoxy group provides a hydrophobic character, while the glucose head group is hydrophilic. This insertion can lead to a loss of membrane integrity, increased permeability, and ultimately, cell lysis. This disruption could also indirectly affect various membrane-associated signaling proteins and transport systems, leading to a cascade of events that inhibit cell growth and proliferation.
It is important to note that this is a generalized and hypothetical representation. Further research is required to identify the specific molecular targets and signaling pathways affected by ethyl β-D-glucopyranoside.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and physicochemical properties of ethyl β-D-glucopyranoside. The inclusion of comprehensive experimental protocols for its synthesis and characterization serves as a practical resource for researchers. While its biological activity, particularly its antimicrobial effects, is noted, the underlying signaling pathways remain an area for future investigation. This document aims to be a valuable reference for scientists and professionals in drug development and related fields who are interested in the study and application of this versatile glycoside.
References
- 1. Ethyl β-D-glucopyranoside | 3198-49-0 | ME08168 [biosynth.com]
- 2. Ethyl D-glucopyranoside | 3198-49-0 [chemicalbook.com]
- 3. Showing Compound Ethyl beta-D-glucopyranoside (FDB001255) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]
Solubility Profile of Ethyl β-D-Glucopyranoside: A Technical Guide for Researchers
An In-depth Examination of the Solubility of Ethyl β-D-Glucopyranoside in Aqueous and Organic Media for Applications in Research and Drug Development.
This technical guide provides a comprehensive overview of the solubility of ethyl β-D-glucopyranoside, a key intermediate in various chemical and pharmaceutical applications. Understanding the solubility of this compound in different solvent systems is critical for its effective use in synthesis, formulation, and biological assays. This document compiles available quantitative and qualitative solubility data, details standard experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Physicochemical Properties
To contextualize its solubility, a summary of the key physicochemical properties of ethyl β-D-glucopyranoside is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl β-D-Glucopyranoside
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₆ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Melting Point | 73 °C (in acetone) | [1] |
| Boiling Point (Predicted) | 395.1 ± 42.0 °C | [1] |
| logP (Predicted) | -1.9 | [3] |
| Polar Surface Area | 99.38 Ų | [3] |
Solubility Data
The solubility of ethyl β-D-glucopyranoside is a critical parameter for its handling and application. The following tables summarize the available quantitative and qualitative solubility data in water and various organic solvents.
Quantitative Solubility Data
Quantitative solubility data for ethyl β-D-glucopyranoside is available for water (predicted) and dimethyl sulfoxide (B87167) (DMSO). Due to the limited availability of direct quantitative data for other common organic solvents, solubility information for the closely related analogue, methyl β-D-glucopyranoside, is included for comparative purposes.
Table 2: Quantitative Solubility of Ethyl β-D-Glucopyranoside and a Key Analog
| Compound | Solvent | Temperature (°C) | Solubility | Unit | Source |
| Ethyl β-D-glucopyranoside | Water | Not Specified | 590 | g/L (Predicted) | [3] |
| Ethyl β-D-glucopyranoside | DMSO | Not Specified | 100 | mg/mL | [4] |
| Methyl β-D-glucopyranoside | Water | Not Specified | 100 | mg/mL | [5] |
| Methyl β-D-glucopyranoside | Methanol | Not Specified | 100 | mg/mL | [5] |
Qualitative Solubility Data
Ethyl β-D-glucopyranoside has been reported to be soluble in a range of polar organic solvents.
Table 3: Qualitative Solubility of Ethyl β-D-Glucopyranoside
| Solvent | Solubility | Source |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Shake-Flask Method for Determining Equilibrium Solubility
This protocol outlines the steps for determining the solubility of ethyl β-D-glucopyranoside in a solvent of interest.
Materials and Equipment:
-
Ethyl β-D-glucopyranoside (solid)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid ethyl β-D-glucopyranoside to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using an orbital shaker or vortex mixer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature to allow the excess solid to sediment.
-
Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of ethyl β-D-glucopyranoside in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations of ethyl β-D-glucopyranoside in the same solvent.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the shake-flask solubility determination method.
Visualization of Experimental Design
To further clarify the experimental setup, the following diagram outlines the key components and their relationships in a typical solubility experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl β-D-glucopyranoside | 3198-49-0 | ME08168 [biosynth.com]
- 3. Human Metabolome Database: Showing metabocard for Ethyl beta-D-glucopyranoside (HMDB0029968) [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 甲基 β- D -吡喃葡萄糖苷 ≥99% (HPLC and GC) | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Profile of Ethyl β-D-Glucopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl β-D-glucopyranoside (CAS RN: 3198-49-0), a derivative of glucose with significant applications in chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
Table 1: 1H NMR Spectroscopic Data
Note: Specific, experimentally verified 1H NMR chemical shifts and coupling constants for ethyl β-D-glucopyranoside are not consistently reported in publicly available literature. The data presented below is a representative spectrum for a similar compound, methyl β-D-glucopyranoside, in D2O, which is expected to show a very similar pattern for the glucopyranosyl ring protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.38 | d | ~7.8 |
| H-2 | ~3.26 | dd | ~7.8, 9.0 |
| H-3 | ~3.49 | t | ~9.0 |
| H-4 | ~3.38 | t | ~9.0 |
| H-5 | ~3.47 | ddd | ~9.0, 5.0, 2.0 |
| H-6a | ~3.93 | dd | ~12.0, 2.0 |
| H-6b | ~3.73 | dd | ~12.0, 5.0 |
| -OCH2CH3 | q | ||
| -OCH2CH3 | t |
Table 2: 13C NMR Spectroscopic Data
The following 13C NMR chemical shifts have been reported for ethyl β-D-glucopyranoside.[1]
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 103.5 |
| C-2 | 74.2 |
| C-3 | 76.9 |
| C-4 | 70.7 |
| C-5 | 76.8 |
| C-6 | 61.8 |
| -OCH2CH3 | 65.5 |
| -OCH2CH3 | 15.3 |
Table 3: Infrared (IR) Spectroscopy Peak Assignments
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretching (hydrogen-bonded) |
| ~2900 | Medium | C-H stretching (aliphatic) |
| ~1450 | Medium | C-H bending |
| ~1100 - 1000 | Strong | C-O stretching (alcohols, ether) |
| Below 1000 | Medium-Weak | Fingerprint region, C-C stretching, C-O-C glycosidic bond vibrations |
Table 4: Mass Spectrometry (MS) Fragmentation Data
Note: Experimental mass spectrometry data with detailed fragmentation for ethyl β-D-glucopyranoside is not widely published. The expected fragmentation pattern under Electron Ionization (EI) would involve the initial formation of a molecular ion [M]+• followed by fragmentation of the glycosidic bond and subsequent losses of small neutral molecules.
| m/z | Proposed Fragment |
| 208 | [C8H16O6]+• (Molecular Ion) |
| 163 | [M - OCH2CH3]+ |
| 145 | [M - OCH2CH3 - H2O]+ |
| 113 | |
| 73 | |
| 60 | |
| 45 | [OCH2CH3]+ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of ethyl β-D-glucopyranoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra for the structural elucidation of ethyl β-D-glucopyranoside.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity ethyl β-D-glucopyranoside.
-
Dissolve the sample in approximately 0.6 mL of deuterium (B1214612) oxide (D2O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for 1H and 13C detection.
-
-
1H NMR Acquisition:
-
Tune and match the probe for the 1H frequency.
-
Acquire a one-dimensional 1H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~12 ppm.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual HDO signal (δ 4.79 ppm at 298 K).
-
-
13C NMR Acquisition:
-
Tune and match the probe for the 13C frequency.
-
Acquire a one-dimensional 13C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral width: ~200 ppm.
-
Number of scans: 1024 or more (due to the low natural abundance of 13C).
-
Relaxation delay: 2-5 seconds.
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using an internal or external standard (e.g., a known solvent peak or a reference compound).
-
-
2D NMR Experiments (Optional but Recommended for full assignment):
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum of ethyl β-D-glucopyranoside to identify its functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4][5] Record a background spectrum of the empty ATR accessory.
-
Place a small amount of solid ethyl β-D-glucopyranoside powder directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[4]
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[6]
-
-
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm-1.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of ethyl β-D-glucopyranoside.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
For a volatile compound like ethyl β-D-glucopyranoside, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.
-
For DIP, a small amount of the sample is placed in a capillary tube at the end of the probe.
-
For GC-MS, the sample is first dissolved in a suitable volatile solvent and then injected into the GC.
-
-
Instrumentation:
-
Ionization and Fragmentation:
-
The sample is vaporized in the ion source.
-
A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.[10]
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like ethyl β-D-glucopyranoside.
Caption: General workflow for the spectroscopic analysis of ethyl β-D-glucopyranoside.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ast.uga.edu [ast.uga.edu]
- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
In-Depth Technical Guide: Thermal Stability and Degradation Profile of Ethyl β-D-Glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of ethyl β-D-glucopyranoside. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from close structural analogs, namely methyl β-D-glucopyranoside and butyl β-D-glucopyranoside, to provide a predictive yet thorough analysis. This approach allows for a robust understanding of the expected thermal behavior and degradation pathways relevant to pharmaceutical development and materials science.
Introduction to Ethyl β-D-Glucopyranoside
Ethyl β-D-glucopyranoside is a simple alkyl glycoside, a class of compounds with applications in various fields, including their use as surfactants and potential as biocompatible formulation excipients. Understanding the thermal stability and degradation of this molecule is critical for determining its suitability in manufacturing processes, long-term storage, and final product formulation, where it may be subjected to varying temperature conditions.
Predicted Thermal Stability and Degradation Profile
The thermal behavior of ethyl β-D-glucopyranoside is anticipated to involve distinct stages of moisture loss (if hydrated) followed by thermal decomposition. The stability is dictated by the strength of its glycosidic bond and the integrity of the glucopyranose ring under thermal stress.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Based on data from its close analog, butyl β-D-glucoside monohydrate, the thermal decomposition of ethyl β-D-glucopyranoside is expected to proceed in two main stages.
Table 1: Predicted Thermal Decomposition Stages of Ethyl β-D-Glucopyranoside
| Stage | Approximate Temperature Range (°C) | Predicted Mass Loss (%) | Description |
| 1 | 50 - 150 | Variable (if hydrated) | Loss of associated water molecules (dehydration). |
| 2 | 200 - 400 | Significant | Onset of thermal decomposition of the glycosidic structure. |
Note: The data in this table is inferred from the thermal analysis of butyl β-D-glucopyranoside monohydrate and serves as a predictive model.
Predicted Degradation Pathway
Theoretical studies on the thermal degradation of methyl β-D-glucoside provide a strong foundation for predicting the degradation pathway of ethyl β-D-glucopyranoside. The primary degradation route is expected to be the intramolecular nucleophilic substitution, leading to the formation of levoglucosan (B13493) and ethanol (B145695).
The proposed mechanism involves an initial conformational change of the glucopyranose ring, which facilitates the subsequent intramolecular reaction.
Caption: Predicted thermal degradation pathway of ethyl β-D-glucopyranoside.
Further decomposition at higher temperatures would lead to the breakdown of the levoglucosan and ethanol molecules into smaller volatile compounds.
Experimental Protocols
To experimentally determine the thermal stability and degradation profile of ethyl β-D-glucopyranoside, a combination of thermoanalytical techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound loses mass, corresponding to dehydration and decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of ethyl β-D-glucopyranoside into an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the percentage of mass loss as a function of temperature. The derivative of this curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of ethyl β-D-glucopyranoside into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Inert atmosphere (nitrogen or argon) with a constant purge rate.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting, decomposition) and exothermic events (e.g., crystallization) will appear as peaks.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products formed during the thermal degradation of the compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: A small, accurately weighed amount of ethyl β-D-glucopyranoside is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (helium).
-
GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries.
Caption: Workflow for the thermal analysis of ethyl β-D-glucopyranoside.
Summary and Conclusions
ethyl beta-D-glucopyranoside CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl β-D-glucopyranoside is a simple alkyl glycoside, a molecule in which an ethyl group is linked to a glucose molecule via a β-glycosidic bond. While more complex glycosides are ubiquitous in nature and have been extensively studied for their pharmacological properties, ethyl β-D-glucopyranoside serves as a fundamental structure in glycoscience. Its study provides insights into the enzymatic synthesis, physicochemical properties, and potential biological activities of simple glycosides. This technical guide offers a comprehensive overview of ethyl β-D-glucopyranoside, focusing on its chemical identity, synthesis, and known biological context, presented for a scientific audience.
Core Molecular Identifiers
The foundational chemical information for ethyl β-D-glucopyranoside is summarized below.
| Identifier | Value |
| CAS Number | 3198-49-0 |
| Molecular Formula | C₈H₁₆O₆ |
| Molecular Weight | 208.21 g/mol |
Physicochemical Properties
A compilation of the key physicochemical properties of ethyl β-D-glucopyranoside is presented in the following table, providing a quantitative snapshot of the molecule.
| Property | Value | Source |
| Melting Point | 73 °C (in acetone) | [1] |
| Boiling Point | 395.1 ± 42.0 °C (Predicted) | [1] |
| Density | 1.40 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Experimental Protocols
The primary method for the synthesis of ethyl β-D-glucopyranoside is through enzymatic catalysis, which offers high stereoselectivity.
Enzymatic Synthesis of Ethyl β-D-Glucopyranoside
A common and efficient method for synthesizing ethyl β-D-glucopyranoside involves the use of β-glucosidase in a process of reverse hydrolysis.
Objective: To synthesize ethyl β-D-glucopyranoside from D-glucose and ethanol (B145695) using β-glucosidase.
Materials:
-
D-glucose
-
Ethanol
-
β-glucosidase (EC 3.2.1.21)
-
Buffer solution (e.g., citrate (B86180) buffer, pH adjusted for optimal enzyme activity)
-
Weak acid cation exchange resin (e.g., CA10GC in Na+ form) for purification
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing D-glucose and a significant excess of ethanol in a suitable buffer. The high concentration of ethanol helps to shift the equilibrium towards synthesis rather than hydrolysis.
-
Enzymatic Reaction: β-glucosidase is added to the reaction mixture. The reaction is incubated at a controlled temperature, optimized for the specific enzyme used, with gentle agitation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to measure the consumption of glucose and the formation of ethyl β-D-glucopyranoside. A conversion rate of over 60% of glucose into the desired product has been reported.[1]
-
Enzyme Deactivation: Once the reaction has reached the desired conversion, the enzyme is denatured and removed, typically by heat treatment followed by centrifugation or filtration.
-
Purification: The resulting solution, containing unreacted glucose, ethanol, and the product, is then subjected to chromatographic purification. A weak acid cation exchange resin in its Na+ form has been shown to be effective in separating ethyl β-D-glucopyranoside from the more polar glucose.
-
Product Isolation: The fractions containing the purified ethyl β-D-glucopyranoside are collected, and the solvent is evaporated to yield the final product.
Quantitative Data from Synthesis and Purification:
| Parameter | Value |
| Glucose Conversion | > 60% |
| Product Purity (Post-Purification) | Up to 99% |
Biological Activity and Signaling Pathways
Direct research on the specific signaling pathways modulated by ethyl β-D-glucopyranoside is limited. However, some sources indicate it may have an inhibitory effect on the growth of microbes like bacteria and fungi, potentially by disrupting the cell membrane.[2] It is also described as having detergent-like properties.[2]
Interestingly, studies on the alpha anomer, ethyl α-D-glucoside , have shown more defined biological effects, particularly in the context of skin homeostasis. At a concentration of 0.48 μM, ethyl α-D-glucoside was found to increase the proliferation of normal human dermal fibroblasts by 121.0%.[3] Furthermore, at a concentration of 0.048 μM, it increased the production of collagen I by 159.6%.[3] This was associated with an upregulation of the mRNA expression of fibroblast growth factors I and VII, as well as type I and type III collagen genes.[3] While these findings pertain to the alpha anomer, they suggest that simple ethyl glycosides can interact with and modulate cellular processes, opening avenues for future research into the biological roles of ethyl β-D-glucopyranoside.
Visualizations
Logical Workflow for Enzymatic Synthesis and Purification
The following diagram illustrates the workflow for the enzymatic synthesis and subsequent purification of ethyl β-D-glucopyranoside.
Caption: Workflow for the enzymatic synthesis of ethyl β-D-glucopyranoside.
Conclusion
Ethyl β-D-glucopyranoside, with the CAS number 3198-49-0 and molecular formula C₈H₁₆O₆ , represents a foundational molecule in the study of glycosides. While its direct involvement in complex biological signaling pathways is not yet well-documented, established protocols for its high-yield enzymatic synthesis make it an accessible compound for further research. The observed biological activities of its alpha anomer suggest that further investigation into the pharmacological effects of ethyl β-D-glucopyranoside is a promising area for future studies, particularly in fields such as drug delivery, formulation, and antimicrobial research. This guide provides a solid technical foundation for professionals engaged in these and related areas of scientific inquiry.
References
natural occurrence of ethyl beta-D-glucopyranoside in sea buckthorn
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence, quantitative analysis, and potential biological significance of ethyl β-D-glucopyranoside in sea buckthorn (Hippophae rhamnoides). This document details experimental protocols for its quantification and explores its contribution to the sensory properties of sea buckthorn products.
Introduction
Ethyl β-D-glucopyranoside is an alkyl glucoside that has been identified as a naturally occurring compound in sea buckthorn berries. Its presence is of significant interest due to its contribution to the sensory profile, particularly the bitterness, of sea buckthorn juice[1][2][3]. Understanding the concentration and properties of this molecule is crucial for the food and beverage industry in optimizing the taste of sea buckthorn products and for researchers investigating the bioactive components of this plant.
Quantitative Data
The concentration of ethyl β-D-glucopyranoside in sea buckthorn juice can vary significantly. This variation is likely attributable to factors such as the subspecies of sea buckthorn, ripeness of the berries, and processing methods.
| Product | Concentration Range (g/L) | Reference |
| Sea Buckthorn Juice (Hippophaë rhamnoides ssp. rhamnoides) | 0.6 - 19.8 | [1][2][3] |
Sensory Profile
Ethyl β-D-glucopyranoside is a key contributor to the bitterness of sea buckthorn juice. Sensory panel studies have established its taste threshold and its impact on the overall flavor profile.
| Parameter | Value | Reference |
| Taste Threshold in Water | 1.1 ± 1.3 g/L | [1][2] |
| Primary Taste Perception (at 5.0 g/L) | Bitter | [1][2] |
The bitterness of sea buckthorn juice has been shown to correlate with the content of ethyl β-D-glucopyranoside[1][2].
Experimental Protocols
Extraction and Quantification of Ethyl β-D-glucopyranoside from Sea Buckthorn Berries
This protocol outlines a method for the extraction, derivatization, and quantification of ethyl β-D-glucopyranoside in sea buckthorn berries using gas chromatography-mass spectrometry (GC-MS). The analysis is performed on the trimethylsilyl (B98337) (TMS) derivatives of the compound.
4.1.1. Materials and Reagents
-
Sea buckthorn berries (fresh or frozen)
-
Deionized water
-
Methanol (HPLC grade)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., Phenyl β-D-glucopyranoside)
-
Helium (99.999% purity)
-
Centrifuge
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
4.1.2. Sample Preparation and Extraction
-
Homogenization: Homogenize a known weight of sea buckthorn berries.
-
Juice Extraction: Press the homogenate to extract the juice.
-
Centrifugation: Centrifuge the juice to remove solid particles.
-
Internal Standard Addition: Add a known concentration of the internal standard to an aliquot of the supernatant.
-
Lyophilization: Freeze-dry the sample to remove water.
4.1.3. Derivatization
-
Dissolution: Dissolve the lyophilized residue in anhydrous pyridine.
-
Silylation: Add BSTFA with 1% TMCS to the solution.
-
Incubation: Heat the mixture in a sealed vial (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the hydroxyl groups to their TMS ethers.
4.1.4. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic Separation:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).
-
Transfer Line Temperature: 280°C
-
-
Mass Spectrometry Detection:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
-
Quantification: Identify the TMS-derivatized ethyl β-D-glucopyranoside and the internal standard based on their retention times and mass spectra. Quantify the analyte by comparing its peak area to that of the internal standard.
Potential Signaling Pathways (Hypothetical)
Direct research on the specific signaling pathways modulated by ethyl β-D-glucopyranoside is currently limited. However, studies on its stereoisomer, ethyl α-D-glucoside, have shown effects on human dermal fibroblasts, suggesting potential areas for future investigation. Ethyl α-D-glucoside has been observed to increase the expression of genes related to collagen synthesis and fibroblast growth factors. While these findings pertain to the alpha isomer, they provide a basis for a hypothetical signaling pathway that could be explored for ethyl β-D-glucopyranoside.
The following diagram illustrates a hypothetical pathway where ethyl β-D-glucopyranoside might influence cellular processes in dermal fibroblasts, potentially through the activation of growth factor signaling and subsequent downstream pathways like the MAPK/ERK pathway, leading to the upregulation of extracellular matrix proteins.
Disclaimer: This depicted signaling pathway is hypothetical and based on the observed effects of a stereoisomer. Further research is required to validate these potential mechanisms for ethyl β-D-glucopyranoside.
Conclusion
Ethyl β-D-glucopyranoside is a notable component of sea buckthorn, primarily influencing its sensory characteristics. The provided analytical methodology offers a robust framework for its quantification, which is essential for quality control in the food industry and for further pharmacological studies. While its direct biological signaling pathways remain to be elucidated, the potential for this compound to influence cellular processes warrants further investigation, particularly in the context of the known health benefits of sea buckthorn. This guide serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, food science, and drug development.
References
Ethyl β-D-Glucopyranoside: A Technical Guide to Sensory Properties and Taste Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl β-D-glucopyranoside is an alkyl glucoside that contributes to the sensory profile of various natural products, most notably sea buckthorn (Hippophaë rhamnoides L.). Its primary sensory characteristic is a distinct bitter taste. Understanding the sensory properties, detection threshold, and mechanism of taste perception of this molecule is critical for food science applications, product formulation, and in the context of drug development, where glycosylated compounds are frequently encountered. This technical guide provides a comprehensive overview of the taste profile of ethyl β-D-glucopyranoside, details the experimental protocols used for its sensory evaluation, and describes the likely molecular signaling pathway responsible for its perception. All quantitative data is summarized, and key processes are visualized to facilitate a deeper understanding.
Sensory Profile and Taste Characteristics
The primary taste modality associated with ethyl β-D-glucopyranoside is bitterness.[1][2][3] It is described as a key contributor to the bitter flavor of sea buckthorn juice, where its concentration can significantly impact the overall pleasantness of the product.[1][3] A suprathreshold aqueous solution containing 5.0 g/L of the compound is perceived distinctly as bitter.[1][2][3] In complex food matrices, such as those containing sugars and acids, the bitterness imparted by ethyl β-D-glucopyranoside can be a dominant factor in the overall taste profile.[1][2]
Odor Profile
Current literature focuses predominantly on the taste properties of ethyl β-D-glucopyranoside, and it is not typically characterized as a significant aroma compound.
Quantitative Sensory Data
The sensory impact of a taste compound is defined by its detection threshold, which is the minimum concentration at which it can be perceived. This quantitative data is crucial for formulation, quality control, and predicting sensory impact.
| Parameter | Medium | Value | Method |
| Taste Detection Threshold | Water | 1.1 ± 1.3 g/L | Sensory Panel Evaluation |
| (Equivalent Molarity*) | Water | ~5.3 ± 6.2 mM | Calculation |
| Natural Occurrence | Sea Buckthorn Juice | 0.6 - 19.8 g/L | Gas Chromatography |
Molar concentration calculated based on a molecular weight of 208.21 g/mol .
Table 1: Summary of Quantitative Sensory and Occurrence Data for Ethyl β-D-glucopyranoside. Data sourced from Ma et al. (2017).[1][2][3]
Mechanism of Bitter Taste Perception
The perception of bitter taste is initiated by the binding of specific molecules to G protein-coupled receptors (GPCRs) on the surface of taste receptor cells within taste buds. In humans, this family of receptors is known as the Taste 2 Receptors (TAS2Rs).
Ethyl β-D-glucopyranoside, as a β-D-glucopyranoside, is highly likely to be perceived via the human bitter taste receptor TAS2R16 . This receptor is known to be activated by a wide range of bitter β-glucopyranosides found in plants, such as salicin.[1] Although direct experimental confirmation of ethyl β-D-glucopyranoside activating TAS2R16 has not been identified in the reviewed literature, its chemical structure makes this the most probable mechanism of action.
Signaling Pathway
The activation of TAS2R16 initiates an intracellular signaling cascade, leading to neurotransmitter release and the perception of bitterness in the brain. The key steps are:
-
Binding: Ethyl β-D-glucopyranoside binds to the TAS2R16 receptor.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein, gustducin.
-
Effector Enzyme Activation: The activated α-gustducin and the βγ-subunits dissociate and activate the enzyme phospholipase C-β2 (PLC-β2).
-
Second Messenger Production: PLC-β2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to the IP₃ receptor (IP₃R) on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
-
Channel Activation & Depolarization: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel. The influx of Na⁺ ions through TRPM5 depolarizes the taste receptor cell.
-
Neurotransmitter Release: The depolarization opens voltage-gated channels, including CALHM1/3, leading to the release of ATP, which acts as the primary neurotransmitter to activate afferent gustatory nerve fibers.
Experimental Protocols
This section details representative methodologies for determining the sensory and biological properties of ethyl β-D-glucopyranoside.
Protocol: Determination of Taste Detection Threshold
This protocol is based on the forced-choice ascending concentration series method, consistent with industry standards such as ASTM E679.
-
Panelist Selection & Training:
-
Recruit 15-25 panelists. Screen for sensory acuity, including the ability to detect basic tastes (sweet, sour, salty, bitter).
-
Exclude individuals with specific taste anosmia or high taste sensitivity variance.
-
Conduct training sessions where panelists familiarize themselves with the bitter taste of a reference standard (e.g., quinine (B1679958) hydrochloride) at various concentrations to calibrate intensity ratings.
-
-
Sample Preparation:
-
Prepare a stock solution of ethyl β-D-glucopyranoside in purified, taste-free water.
-
Create a series of dilutions from the stock solution, typically using a geometric progression (e.g., 2-fold or 3-fold concentration steps), bracketing the expected threshold. For this compound, a series could range from 0.1 g/L to 4.0 g/L.
-
Code all samples with random three-digit numbers.
-
-
Testing Procedure (3-Alternative Forced Choice - 3-AFC):
-
Present panelists with a series of sample sets, starting with the lowest concentration.
-
Each set (triangle) contains three samples: one containing the tastant (ethyl β-D-glucopyranoside) and two blanks (water). The order within the set is randomized.
-
Panelists are instructed to taste each sample and identify the one that is different from the other two.
-
Panelists must rinse their mouths with purified water between samples and sets.
-
The test proceeds to the next higher concentration until the panelist correctly identifies the odd sample in two consecutive sets.
-
-
Data Analysis:
-
The individual threshold is calculated as the geometric mean of the last concentration at which the panelist failed to identify the correct sample and the first concentration at which they succeeded.
-
The group threshold is calculated as the geometric mean of all individual panelists' thresholds.
-
Protocol: In Vitro TAS2R16 Activation Assay
This protocol describes a common cell-based functional assay to determine if a compound activates a specific taste receptor.
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293T) cells, which do not endogenously express taste receptors.
-
Co-transfect the cells with plasmids encoding the human TAS2R16 receptor and a chimeric G-protein subunit (e.g., Gα16gust44). This G-protein is engineered to couple GPCR activation to the phospholipase C pathway, which is measurable.
-
-
Calcium Imaging Preparation:
-
24-48 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution) to remove excess dye.
-
-
Compound Application and Measurement:
-
Prepare solutions of ethyl β-D-glucopyranoside at various concentrations in the physiological buffer. A known TAS2R16 agonist (e.g., salicin) should be used as a positive control, and buffer alone as a negative control.
-
Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope to measure the baseline fluorescence of the cells.
-
Apply the compound solutions to the cells and continuously record the fluorescence intensity over time.
-
-
Data Analysis:
-
An increase in fluorescence intensity upon compound application indicates a rise in intracellular calcium, signifying receptor activation.
-
Quantify the response by measuring the change in fluorescence from baseline (ΔF/F).
-
Plot the response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration), which represents the compound's potency.
-
Conclusion and Applications
Ethyl β-D-glucopyranoside possesses a distinct and quantifiable bitter taste, with a sensory detection threshold in water of approximately 1.1 g/L.[1][2][3] Its perception is mediated by the bitter taste receptor TAS2R16, which recognizes the β-D-glucopyranoside moiety.[1] This understanding is vital for the food and beverage industry, particularly in managing the sensory quality of products like sea buckthorn juice where this compound is naturally present. For drug development professionals, knowledge of its sensory properties and interaction with a common bitter taste receptor is valuable, as glycosylation is a frequent modification of drug molecules that can inadvertently introduce bitterness, impacting patient compliance. The detailed protocols provided herein offer a standardized framework for the sensory and biological assessment of this and similar compounds.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl β-D-glucopyranoside is a valuable alkyl glucoside with applications in various fields, including its use as a non-ionic surfactant and as a precursor for the synthesis of other biologically active molecules.[1][2] The enzymatic synthesis of ethyl β-D-glucopyranoside using β-glucosidase (EC 3.2.1.21) offers a green and stereoselective alternative to traditional chemical methods, which often require harsh reaction conditions and protective group strategies.[3] This document provides detailed application notes and protocols for the synthesis of ethyl β-D-glucopyranoside catalyzed by β-glucosidase, focusing on the transglycosylation reaction.
The enzymatic synthesis can proceed via two main routes: reverse hydrolysis (condensation of glucose and ethanol) and transglycosylation (transfer of a glucosyl moiety from a donor substrate to ethanol).[3] This protocol will focus on the transglycosylation pathway, which often provides higher yields under milder conditions. β-Glucosidases from various sources, such as almonds and Aspergillus niger, are effective catalysts for this reaction.[4][5] Both free and immobilized enzymes can be utilized, with immobilization offering advantages in terms of enzyme reusability and process stability.[3]
Data Presentation
The following tables summarize quantitative data from studies on the enzymatic synthesis of alkyl glucosides, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of Ethyl β-D-glucopyranoside via Reverse Hydrolysis
| Enzyme Source | Glucose Donor | Ethanol (B145695) Concentration | Conversion (%) | Reference |
| β-glucosidase | D-Glucose | Not specified | 65 | [6] |
Table 2: Synthesis of Various Alkyl β-D-glucopyranosides using β-Glucosidase
| Enzyme Source | Glycosyl Donor | Alcohol Acceptor | Yield (%) | Key Conditions | Reference |
| Almonds (immobilized) | D-Glucose | 3-methyl-2-buten-1-ol | 65 | High acceptor concentration | [4] |
| Almonds (immobilized) | D-Glucose | 2-methyl-2-propen-1-ol | 51 | High acceptor concentration | [4] |
| Thermotoga maritima (mutant N222F) | p-nitrophenyl-β-D-glucopyranoside | Hexanol (80% v/v) | 84.7 | 60°C | [7] |
| Dalbergia cochinchinensis (mutant N189F) | D-Glucose | Octanol | 67 | 30°C, buffer-saturated octanol | [8] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of ethyl β-D-glucopyranoside.
Protocol 1: Synthesis using Free β-Glucosidase from Aspergillus niger
1. Materials:
-
β-glucosidase from Aspergillus niger (e.g., Sigma-Aldrich, Cat. No. G0395)[9][5]
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) (glycosyl donor)
-
Ethanol (anhydrous)
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.0)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
High-Performance Liquid Chromatography (HPLC) system
-
Incubator shaker
-
Spectrophotometer
2. Enzyme Activity Assay:
-
Prepare a 1 mg/mL solution of β-glucosidase in sodium acetate buffer.
-
Prepare a 5 mM solution of pNPG in the same buffer.
-
In a microcentrifuge tube, mix 950 µL of the pNPG solution with 50 µL of the enzyme solution.
-
Incubate at 40°C for 10 minutes.
-
Stop the reaction by adding 1 mL of 1 M Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
One unit of β-glucosidase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNPG to p-nitrophenol and D-glucose per minute at pH 5.0 at 40°C.[5]
3. Synthesis of Ethyl β-D-glucopyranoside:
-
In a sealed reaction vessel, dissolve pNPG in a minimal amount of sodium acetate buffer (pH 5.0).
-
Add ethanol to the desired final concentration (e.g., 20-80% v/v). A higher concentration of the alcohol acceptor generally favors the transglycosylation reaction over hydrolysis.[4]
-
Add β-glucosidase to a final concentration of 10-50 U/mL.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant shaking for 24-72 hours.
-
Monitor the progress of the reaction by taking aliquots at different time intervals.
4. Product Analysis by HPLC:
-
Terminate the reaction in the aliquots by heat inactivation (e.g., 100°C for 10 minutes).
-
Centrifuge the samples to remove any precipitated enzyme.
-
Analyze the supernatant using an HPLC system equipped with a suitable column (e.g., a C18 column) and a refractive index (RI) detector.
-
Use an isocratic mobile phase of acetonitrile/water to separate ethyl β-D-glucopyranoside, pNPG, and glucose.
-
Quantify the product by comparing the peak area with a standard curve of pure ethyl β-D-glucopyranoside.
Protocol 2: Synthesis using Immobilized β-Glucosidase
1. Materials:
-
β-glucosidase (e.g., from almonds)
-
Immobilization support (e.g., DEAE-sepharose, Amberlite XAD-4)[3]
-
Glutaraldehyde solution (for covalent immobilization)
-
D-Glucose (glycosyl donor)
-
Ethanol (anhydrous)
-
Appropriate buffer solution (e.g., citrate (B86180) buffer, pH 4.0-6.0)
2. Immobilization of β-Glucosidase (Example using Adsorption on DEAE-sepharose):
-
Swell the DEAE-sepharose in the appropriate buffer.
-
Add the β-glucosidase solution to the swollen support and incubate with gentle agitation for a specified time (e.g., 2-4 hours) at a low temperature (e.g., 4°C).
-
Wash the immobilized enzyme with buffer to remove any unbound enzyme.
-
Determine the amount of immobilized protein by measuring the protein concentration in the supernatant before and after immobilization.
3. Synthesis of Ethyl β-D-glucopyranoside:
-
In a reaction vessel, prepare a solution of D-glucose in the buffer.
-
Add ethanol to the desired final concentration.
-
Add the immobilized β-glucosidase to the reaction mixture.
-
Incubate at the optimal temperature and pH for the specific enzyme with continuous agitation.
-
After the reaction, separate the immobilized enzyme by filtration or centrifugation for reuse.
-
Analyze the product in the supernatant by HPLC as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of ethyl β-D-glucopyranoside.
Caption: Reaction mechanism of β-glucosidase catalyzed transglycosylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl β-D-glucopyranoside | 3198-49-0 | ME08168 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Glucosidase from Aspergillus niger (MBS-1293) - Creative Biogene [microbiosci.creative-biogene.com]
- 6. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]
- 7. Engineering Thermotoga maritima β-glucosidase for improved alkyl glycosides synthesis by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. beta-Glucosidase Aspergillus niger Enzyme | Megazyme [megazyme.com]
Protocol for the Koenigs-Knorr Synthesis of Ethyl β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl β-D-glucopyranoside via the Koenigs-Knorr reaction. This classic method in carbohydrate chemistry facilitates the formation of a glycosidic bond between a glycosyl halide and an alcohol.[1] The protocol is divided into two main stages: the synthesis of the protected intermediate, ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, and its subsequent deacetylation to yield the final product.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of ethyl β-D-glucopyranoside.
| Parameter | Value | Reference |
| Starting Materials | ||
| α-Acetobromoglucose | 1.0 equivalent | General Protocol |
| Anhydrous Ethanol (B145695) | 5-10 equivalents | General Protocol |
| Silver Carbonate | 1.0-1.5 equivalents | [1] |
| Reaction Conditions (Glycosylation) | ||
| Solvent | Dichloromethane (B109758) or Toluene | [2] |
| Temperature | Room Temperature | [3] |
| Reaction Time | Several hours to overnight | [4] |
| Reaction Conditions (Deacetylation) | ||
| Reagent | Catalytic Sodium Methoxide (B1231860) in Methanol (B129727) | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 30 minutes to 2 hours | [6] |
| Yield | ||
| Overall Yield | 50-60% (estimated) | [2] |
Experimental Protocols
Part 1: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
This procedure details the glycosylation of ethanol with α-acetobromoglucose using silver carbonate as a promoter. The acetyl protecting groups at the C2 position ensure the formation of the desired β-anomer through neighboring group participation.[1]
Materials:
-
α-Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Anhydrous Ethanol
-
Silver Carbonate (freshly prepared and dried is recommended)
-
Anhydrous Dichloromethane (or Toluene)
-
Molecular Sieves (4Å, activated)
-
Celite®
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add α-acetobromoglucose (1.0 eq) and anhydrous dichloromethane (or toluene).
-
Add activated 4Å molecular sieves to the flask to ensure anhydrous conditions.
-
In a separate flask, prepare a solution of anhydrous ethanol (5-10 eq) in anhydrous dichloromethane.
-
Add the ethanolic solution to the flask containing the α-acetobromoglucose.
-
Add silver carbonate (1.0-1.5 eq) to the reaction mixture in one portion. The flask should be protected from light by wrapping it in aluminum foil.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (α-acetobromoglucose) is consumed (typically several hours to overnight).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside as a colorless oil or white solid.
Part 2: Synthesis of Ethyl β-D-glucopyranoside (Zemplén Deacetylation)
This protocol describes the removal of the acetyl protecting groups to yield the final product.[5]
Materials:
-
Ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
-
Anhydrous Methanol
-
Sodium Methoxide (catalytic amount, e.g., a small piece of sodium metal or a solution of NaOMe in methanol)
-
Amberlite® IR-120 (H⁺) ion-exchange resin (or other acidic resin)
Procedure:
-
Dissolve the purified ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide. The pH of the solution should be basic (pH 8-9).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until all the starting material is consumed (typically 30 minutes to 2 hours).
-
Once the reaction is complete, add Amberlite® IR-120 (H⁺) resin to neutralize the solution to pH 7.
-
Stir for an additional 15-20 minutes.
-
Filter the mixture to remove the resin and wash the resin with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethyl β-D-glucopyranoside.
-
The product can be further purified by recrystallization (e.g., from ethanol or ethanol/ether) or by silica gel chromatography if necessary.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Koenigs-Knorr synthesis of ethyl β-D-glucopyranoside.
Caption: Workflow for the Koenigs-Knorr synthesis of ethyl β-D-glucopyranoside.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtry.in [chemtry.in]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Determining β-Glucosidase Kinetics using Ethyl β-D-Glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ethyl β-D-glucopyranoside as a substrate to study the kinetics of β-glucosidase. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate a deeper understanding of the enzymatic reaction.
Introduction
β-Glucosidases (EC 3.2.1.21) are a class of hydrolase enzymes that catalyze the cleavage of β-glycosidic bonds in various glycosides and oligosaccharides, releasing glucose as a primary product.[1][2][3] These enzymes are ubiquitous in nature and play critical roles in numerous biological processes, including biomass degradation, phytohormone activation in plants, and glycolipid metabolism in animals.[1][2] The study of β-glucosidase kinetics is essential for understanding its mechanism of action, substrate specificity, and for the development of inhibitors or activators with therapeutic or industrial applications.
Ethyl β-D-glucopyranoside is a simple alkyl glucoside that can serve as a substrate for β-glucosidase. Its hydrolysis yields glucose and ethanol. Unlike chromogenic substrates such as p-nitrophenyl-β-D-glucopyranoside (pNPG), the products of this reaction are not directly colored. Therefore, a coupled-enzyme assay is typically required to quantify the reaction progress by measuring the amount of glucose released.
Data Presentation: Kinetic Parameters of β-Glucosidase
The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are crucial for characterizing enzyme activity. Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
While specific kinetic data for ethyl β-D-glucopyranoside is not extensively reported in the literature, Table 1 provides a summary of kinetic parameters for commonly used substrates with β-glucosidases from various sources to offer a comparative context. The Km values for β-glucosidases can vary significantly, sometimes over a 1,000-fold range depending on the substrate and enzyme source.[1]
Table 1: Reported Kinetic Parameters of β-Glucosidases with Various Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |
| Trichoderma reesei | p-Nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | [4] |
| Trichoderma reesei | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 | [4] |
| Trichoderma reesei | Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 | [4] |
| Aspergillus niger | Cellobiose | 0.57 | Not Reported | [5] |
| Sweet Almond | p-Nitrophenyl-β-D-glucopyranoside | 2.83 | 16.56 (µM/min) | [6] |
Table 2: Hypothetical Kinetic Data for Ethyl β-D-Glucopyranoside Hydrolysis by β-Glucosidase
The following table presents a hypothetical, yet realistic, set of data for the hydrolysis of ethyl β-D-glucopyranoside by a generic β-glucosidase. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Substrate Concentration (mM) | Initial Velocity (V0) (μmol/min) |
| 0.5 | 0.24 |
| 1.0 | 0.42 |
| 2.0 | 0.67 |
| 5.0 | 1.11 |
| 10.0 | 1.43 |
| 20.0 | 1.72 |
Experimental Protocols
This section outlines a detailed protocol for determining the kinetic parameters of β-glucosidase using ethyl β-D-glucopyranoside as the substrate. The protocol involves a primary enzymatic reaction followed by a secondary coupled-enzyme assay to quantify the glucose produced.
Materials and Reagents
-
β-Glucosidase enzyme solution of known concentration
-
Ethyl β-D-glucopyranoside
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.0)
-
Glucose oxidase (GOx)
-
Horseradish peroxidase (HRP)
-
O-dianisidine dihydrochloride (B599025) or a similar chromogenic peroxidase substrate
-
Tris-HCl buffer (1 M, pH 7.0) to stop the reaction
-
Microplate reader
-
96-well microplates
-
Incubator or water bath
Protocol for Kinetic Assay
-
Preparation of Reagents:
-
Prepare a stock solution of ethyl β-D-glucopyranoside in sodium acetate buffer.
-
Prepare a series of dilutions of the substrate stock solution to achieve the desired final concentrations for the assay (e.g., 0.5, 1, 2, 5, 10, 20 mM).
-
Prepare the β-glucosidase enzyme solution in cold sodium acetate buffer to the desired working concentration.
-
Prepare the glucose detection reagent by dissolving glucose oxidase, horseradish peroxidase, and o-dianisidine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
-
Enzymatic Reaction:
-
Pipette 50 µL of each ethyl β-D-glucopyranoside dilution into separate wells of a 96-well plate. Include a blank with buffer only.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the β-glucosidase solution to each well.
-
Incubate the reaction for a predetermined time (e.g., 10, 20, or 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of 1 M Tris-HCl, pH 7.0.
-
-
Glucose Quantification (Coupled Assay):
-
To each well containing the stopped reaction mixture, add 100 µL of the glucose detection reagent.
-
Incubate the plate at room temperature for 15-30 minutes, or until a stable color develops.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 450 nm for o-dianisidine).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of glucose to convert the absorbance values to the amount of glucose produced.
-
Calculate the initial reaction velocity (V0) for each substrate concentration in µmol of glucose produced per minute.
-
Plot the initial velocity (V0) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.
-
To determine Km and Vmax more accurately, create a Lineweaver-Burk plot (1/V0 vs. 1/[S]). The y-intercept will be 1/Vmax, and the x-intercept will be -1/Km.
-
Visualizations
Enzymatic Reaction of β-Glucosidase
The following diagram illustrates the hydrolysis of ethyl β-D-glucopyranoside by β-glucosidase.
Caption: Enzymatic hydrolysis of ethyl β-D-glucopyranoside by β-glucosidase.
Experimental Workflow for Kinetic Analysis
The diagram below outlines the key steps in the experimental workflow for determining the kinetic parameters of β-glucosidase.
Caption: Workflow for β-glucosidase kinetic analysis.
References
- 1. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recursosbioquimica.es [recursosbioquimica.es]
Application Notes and Protocols for Ethyl β-D-Glucopyranoside in Glycosidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidases are a broad family of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, glycoproteins, and glycolipids. Their activity is crucial in numerous physiological processes, and their dysfunction is implicated in several diseases, including lysosomal storage disorders like Gaucher and Pompe disease, diabetes, and cancer. Consequently, the accurate measurement of glycosidase activity is essential for basic research, disease diagnostics, and the development of therapeutic inhibitors.
While chromogenic and fluorogenic substrates are widely used for their convenience, they can sometimes suffer from limitations such as substrate specificity and interference from colored or fluorescent compounds in the sample. Ethyl β-D-glucopyranoside is a non-chromogenic substrate that, upon hydrolysis by β-glucosidase, releases glucose and ethanol. The quantification of glucose production provides a physiologically relevant and often more specific measure of enzyme activity. These notes provide detailed protocols for the use of ethyl β-D-glucopyranoside in β-glucosidase activity assays.
Principle of the Assay
The assay is based on a two-step enzymatic reaction. In the first step, the β-glucosidase of interest hydrolyzes ethyl β-D-glucopyranoside to produce D-glucose and ethanol. In the second step, the amount of D-glucose produced is quantified using a coupled enzymatic reaction that results in a detectable colorimetric or fluorometric signal. A common method for glucose detection is the glucose oxidase-peroxidase (GOD-POD) system.[1][2][3]
Advantages of Using Ethyl β-D-Glucopyranoside
-
Physiological Relevance: As a non-artificial substrate, it can provide a more accurate representation of the enzyme's activity on natural substrates.
-
Reduced Interference: Being non-chromogenic, it avoids interference from colored compounds present in biological samples.
-
High Specificity: The detection of glucose, a natural product, can offer higher specificity compared to artificial reporter molecules.
Applications
-
Enzyme Characterization: Determination of kinetic parameters (Km, Vmax) and optimal reaction conditions for β-glucosidases.
-
Drug Discovery: Screening for and characterization of β-glucosidase inhibitors.
-
Disease Research: Studying the activity of β-glucosidases in diseases like Gaucher disease, where the activity of lysosomal β-glucosidase (glucocerebrosidase) is deficient.[4][5][6][7]
-
Biomass Conversion Research: Assessing the efficiency of cellulolytic enzyme cocktails.[8]
Data Presentation
Due to the limited availability of published kinetic data specifically for ethyl β-D-glucopyranoside, the following table presents comparative kinetic parameters for β-glucosidases with other common substrates to provide a frame of reference. Researchers should determine these parameters empirically for their specific enzyme and conditions.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Trichoderma reesei | p-Nitrophenyl-β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | - | - | [9] |
| Trichoderma reesei | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 | - | - | [9] |
| Trichoderma reesei | Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 | - | - | [9] |
| Aspergillus niger | p-Nitrophenyl-β-D-glucopyranoside | 1.73 | - | - | - | [10] |
| Aspergillus niger | Cellobiose | 1.75 | - | - | - | [10] |
| Almond β-glucosidase | p-Nitrophenyl-β-D-glucopyranoside | - | - | ~5 | - | [11] |
Experimental Protocols
Protocol 1: Colorimetric β-Glucosidase Activity Assay using a Glucose Oxidase-Peroxidase (GOD-POD) Coupled Reaction
This protocol describes a two-step assay: first, the enzymatic hydrolysis of ethyl β-D-glucopyranoside by β-glucosidase, and second, the colorimetric detection of the produced glucose.
Materials:
-
Ethyl β-D-glucopyranoside
-
β-glucosidase enzyme
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Glucose Oxidase (GOD) from Aspergillus niger
-
Horseradish Peroxidase (HRP)
-
O-dianisidine dihydrochloride (B599025) or another suitable chromogenic peroxidase substrate (e.g., 4-aminoantipyrine (B1666024) with phenol)
-
D-glucose (for standard curve)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 500-520 nm for 4-aminoantipyrine/phenol)[3]
-
Incubator
Procedure:
Step 1: β-Glucosidase Reaction
-
Prepare a stock solution of ethyl β-D-glucopyranoside in assay buffer. The final concentration in the reaction will need to be optimized based on the enzyme's Km (if known) or by testing a range of concentrations.
-
Prepare a dilution series of D-glucose in assay buffer for the standard curve (e.g., 0 to 100 µM).
-
Add 50 µL of the ethyl β-D-glucopyranoside solution to the sample wells of the 96-well plate.
-
Add 50 µL of the D-glucose standards to their respective wells.
-
Add 50 µL of assay buffer to the blank wells.
-
To initiate the reaction, add 50 µL of the β-glucosidase enzyme solution (diluted in assay buffer to a suitable concentration) to the sample wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., 1 M sodium carbonate).
Step 2: Glucose Detection (GOD-POD Reaction)
-
Prepare the Glucose Detection Reagent by mixing GOD, HRP, and the chromogenic substrate in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). The optimal concentrations of each component may need to be determined empirically. A typical formulation might contain 10 U/mL GOD, 1 U/mL HRP, and 0.5 mg/mL o-dianisidine.
-
Add 100 µL of the Glucose Detection Reagent to each well (samples, standards, and blank).
-
Incubate the plate at room temperature or 37°C for 15-30 minutes, or until a stable color develops.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the D-glucose standards versus their concentrations to generate a standard curve.
-
Determine the concentration of glucose produced in the sample wells by interpolating their absorbance values from the standard curve.
-
Calculate the β-glucosidase activity using the following formula:
Activity (U/mL) = (Glucose produced (µmol/L) / (incubation time (min) * enzyme volume (mL))) * dilution factor
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmole of glucose per minute under the specified conditions.
Visualizations
Signaling Pathway Diagram: Gaucher Disease
Caption: Simplified pathway of Gaucher disease pathogenesis.
Signaling Pathway Diagram: Pompe Disease
Caption: Simplified pathway of Pompe disease pathogenesis.
Experimental Workflow Diagram
Caption: Workflow for β-glucosidase assay using ethyl β-D-glucopyranoside.
References
- 1. theseus.fi [theseus.fi]
- 2. academic.oup.com [academic.oup.com]
- 3. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 5. A review on Gaucher disease: therapeutic potential of β-glucocerebrosidase-targeted mRNA/saRNA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gaucher's disease - Wikipedia [en.wikipedia.org]
- 7. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. recursosbioquimica.es [recursosbioquimica.es]
Application Note: Quantification of Ethyl β-D-Glucopyranoside using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl β-D-glucopyranoside is an O-glycosyl compound that can be found in some foods and beverages and is also of interest as a potential biomarker. Accurate and reliable quantification of this compound is crucial for various research and development applications. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of ethyl β-D-glucopyranoside in different matrices. This application note details a reversed-phase HPLC method coupled with mass spectrometry (MS) detection for the precise quantification of ethyl β-D-glucopyranoside.
Analytical Method
The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 column is a suitable stationary phase for retaining and separating ethyl β-D-glucopyranoside from other components in a sample matrix. A gradient elution with a water and organic solvent mobile phase allows for the efficient elution of the analyte. Mass spectrometry is employed for detection due to its high selectivity and sensitivity, which is particularly beneficial when analyzing complex samples. While a specific, validated HPLC method for ethyl beta-D-glucopyranoside is not widely published, methods for structurally similar compounds like alkyl glycosides and ethyl glucuronide provide a strong basis for this protocol.[1][2][3][4][5][6][7][8][9][10] A Waters Acquity UPLC BEH C18 column has been reported for the analysis of this compound.[11]
Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: ESI in positive ion mode. The specific multiple reaction monitoring (MRM) transitions would need to be optimized for ethyl β-D-glucopyranoside.
Data Presentation
The following table summarizes the expected chromatographic and mass spectrometric parameters for the quantification of ethyl β-D-glucopyranoside.
| Parameter | Value |
| Compound | Ethyl β-D-glucopyranoside |
| Formula | C8H16O6 |
| Molecular Weight | 208.21 g/mol |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[11] |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Expected Retention Time | ~ 3-5 minutes (to be determined empirically) |
| Detection | ESI-MS/MS (Positive Ion Mode) |
| Precursor Ion (M+H)+ | m/z 209.1 |
| Product Ions | To be determined by infusion and fragmentation studies |
| Linearity | Expected over a range of 10 - 1000 ng/mL |
| Limit of Quantification (LOQ) | To be determined, expected in the low ng/mL range |
| Limit of Detection (LOD) | To be determined, expected in the sub-ng/mL range |
Experimental Protocols
1. Preparation of Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of ethyl β-D-glucopyranoside reference standard.
-
Dissolve the standard in 10 mL of methanol (B129727) in a volumetric flask to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.
2. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).
-
A typical calibration curve might include concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
3. Sample Preparation
The sample preparation procedure will depend on the matrix. For aqueous samples such as beverages or biological fluids, a simple dilution and filtration step may be sufficient.
-
Dilute the sample with the initial mobile phase to bring the expected concentration of ethyl β-D-glucopyranoside into the calibration range.
-
Vortex the diluted sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC-MS/MS Analysis
-
Set up the HPLC and mass spectrometer with the conditions described in the "Instrumentation and Conditions" section.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared standards and samples.
-
Acquire data using the optimized MRM transitions for ethyl β-D-glucopyranoside.
5. Data Analysis
-
Integrate the peak areas of the analyte in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of ethyl β-D-glucopyranoside in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound by HPLC-MS/MS.
References
- 1. Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct quantification of ethyl glucuronide in clinical urine samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Ethyl-β-D-Glucuronide in Human Umbilical Cord Tissue by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of mixtures of alkyl polyglycosides (Plantacare) by liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl Glucuronide Analysis with LCMS - AppNote [mtc-usa.com]
- 10. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0029968) [hmdb.ca]
Application Note: High-Purity Purification of Ethyl β-D-Glucopyranoside via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl β-D-glucopyranoside is an O-glycosyl compound with applications in various fields, including its use as a non-ionic surfactant and in the synthesis of more complex glycoconjugates.[1] Enzymatic synthesis from ethanol (B145695) and glucose presents a common and efficient route for its production.[2][3] However, this process typically results in a mixture containing the desired product, unreacted glucose, and residual ethanol. For many applications, particularly in drug development and biological studies, high purity of ethyl β-D-glucopyranoside is essential. This application note details two robust column chromatography protocols for the effective purification of ethyl β-D-glucopyranoside, achieving purities of up to 99%.[2][3]
Key Challenges and Solutions
The primary challenge in the purification of ethyl β-D-glucopyranoside is the separation of the product from the structurally similar starting material, D-glucose. Additionally, the presence of ethanol from the synthesis reaction can interfere with the chromatographic separation and should ideally be removed prior to loading onto the column.[3] This can be achieved through evaporation under reduced pressure.
Two effective chromatographic strategies are presented:
-
Cation Exchange Chromatography: This method leverages hydrophobic interactions and is particularly effective for separating ethyl β-D-glucopyranoside from the more hydrophilic glucose.[3]
-
Silica (B1680970) Gel Chromatography: A widely accessible and versatile technique, normal-phase silica gel chromatography separates compounds based on polarity.
Data Presentation
The following table summarizes the quantitative data associated with the purification of ethyl β-D-glucopyranoside by column chromatography.
| Parameter | Cation Exchange Chromatography | Silica Gel Chromatography | Reference |
| Stationary Phase | Weak acid cation exchange resin (Na+ form) | Silica Gel (200-300 mesh) | [2][3] |
| Primary Impurity | D-Glucose | D-Glucose | [2][3] |
| Achievable Purity | >99% | >95% (expected) | [2][3] |
| Eluent | Deionized Water | Chloroform:Methanol or Ethyl Acetate:Hexane gradients | [3] |
Experimental Protocols
Protocol 1: Purification using Cation Exchange Chromatography
This protocol is adapted from methodologies that have successfully achieved over 99% purity.[2][3]
1. Materials and Equipment:
-
Stationary Phase: Weak acid cation exchange resin (e.g., CA10GC WAC resin in Na+ form).[2]
-
Mobile Phase (Eluent): Deionized water.[3]
-
Chromatography column.
-
Fraction collector.
-
Crude ethyl β-D-glucopyranoside mixture (with ethanol removed).
-
Analytical HPLC or TLC for fraction analysis.
2. Pre-Chromatography Sample Preparation:
-
Following enzymatic synthesis, remove residual ethanol from the crude reaction mixture using a rotary evaporator.
-
Dissolve the dried crude product in a minimal amount of deionized water to create a concentrated sample solution.
3. Column Packing and Equilibration:
-
Prepare a slurry of the cation exchange resin in deionized water.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform bed.
-
Equilibrate the packed column by flowing at least three column volumes of deionized water through it.
4. Sample Loading and Elution:
-
Carefully load the concentrated sample solution onto the top of the column bed.
-
Begin elution with deionized water at a controlled flow rate.
-
Collect fractions of a consistent volume using a fraction collector.
5. Fraction Analysis and Product Recovery:
-
Analyze the collected fractions for the presence of ethyl β-D-glucopyranoside and glucose using TLC or HPLC.
-
Pool the fractions containing the pure product.
-
Lyophilize or evaporate the solvent from the pooled fractions to obtain pure ethyl β-D-glucopyranoside as a solid.
Protocol 2: Purification using Silica Gel Chromatography
This protocol provides a general methodology for purification using a common stationary phase. The optimal mobile phase composition should be determined by preliminary TLC analysis.
1. Materials and Equipment:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent (e.g., Ethyl Acetate/Hexane or Chloroform/Methanol).
-
Chromatography column.
-
Fraction collector.
-
Crude ethyl β-D-glucopyranoside mixture (with ethanol removed).
-
TLC plates (silica gel 60 F254) and developing chamber.
-
Staining solution for TLC visualization (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate).
2. Mobile Phase Optimization (TLC):
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., methanol).
-
Spot the TLC plate with the crude mixture.
-
Develop several TLC plates using different ratios of your chosen solvent system (e.g., 80:20, 90:10, 95:5 Chloroform:Methanol).
-
The ideal solvent system will show good separation between the ethyl β-D-glucopyranoside spot and the glucose spot (which will likely be near the baseline), with the target compound having an Rf value of approximately 0.2-0.3.
3. Column Packing and Equilibration:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped. A layer of sand can be added to the top to protect the silica bed.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
4. Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.
-
Carefully add the dried sample-silica mixture to the top of the column.
-
Begin elution with the determined mobile phase, starting with a lower polarity and gradually increasing the polarity if using a gradient elution.
-
Collect fractions sequentially.
5. Fraction Analysis and Product Recovery:
-
Monitor the elution by spotting fractions onto TLC plates and developing them.
-
Combine the fractions that contain pure ethyl β-D-glucopyranoside.
-
Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of ethyl beta-D-glucopyranoside.
References
Applications of Ethyl β-D-Glucopyranoside in Food Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl β-D-glucopyranoside is a glycoside that is increasingly being recognized for its role in the chemical composition and sensory properties of various food products. While its presence has been identified in a range of fermented beverages, fruits, and vegetables, its primary documented application in food chemistry to date is as a significant contributor to the sensory profile of certain foods, most notably its impact on bitterness. This document provides a comprehensive overview of the current known applications of ethyl β-D-glucopyranoside in food chemistry, along with detailed protocols for its synthesis, analysis, and sensory evaluation.
Applications in Food Chemistry
Contributor to Bitterness in Foods
The most well-documented role of ethyl β-D-glucopyranoside in food chemistry is its contribution to bitterness. Research has specifically highlighted its impact on the taste profile of sea buckthorn (Hippophaë rhamnoides L.) juice.
-
Occurrence in Sea Buckthorn: The concentration of naturally occurring ethyl β-D-glucopyranoside in sea buckthorn juice can vary significantly, ranging from 0.6 to 19.8 g/L.[1]
-
Sensory Perception: In aqueous solutions, the taste threshold for pure ethyl β-D-glucopyranoside has been estimated to be 1.1 ± 1.3 g/L.[1] At concentrations above this threshold (e.g., 5.0 g/L), it is perceived mainly as bitter.[1] The bitterness of sea buckthorn juice has been shown to correlate with its ethyl β-D-glucopyranoside content.[1]
Presence in Fermented Beverages and Other Foods
Ethyl β-D-glucopyranoside is formed during the fermentation process in various alcoholic beverages and has been detected in other food products.
-
Wine and Beer: Both α- and β-isomers of ethyl glucoside have been detected in wine and beer.[2][3] Its formation is linked to the presence of ethanol (B145695) and glucose during fermentation, a reaction that can be catalyzed by β-glucosidase enzymes present in yeast and other microorganisms.
-
Other Foods: The compound has also been detected, though not quantified, in other foods such as citrus fruits and root vegetables.[3][4]
Potential Role as a Flavor Precursor
While direct evidence of ethyl β-D-glucopyranoside acting as a precursor to specific aroma compounds during thermal processing, such as the Maillard reaction, is limited in the current scientific literature, glycosides, in general, are known to be potential flavor precursors. The thermal degradation of glycosides can release volatile aglycones that contribute to the overall flavor profile of processed foods. Further research is needed to specifically elucidate the thermal degradation products of ethyl β-D-glucopyranoside and their sensory impact.
Quantitative Data
The following table summarizes the key quantitative data related to the sensory properties of ethyl β-D-glucopyranoside.
| Parameter | Value | Food Matrix | Reference |
| Concentration Range | 0.6 - 19.8 g/L | Sea Buckthorn Juice | [1] |
| Taste Threshold | 1.1 ± 1.3 g/L | Water | [1] |
| Suprathreshold Perception | Bitter | Water (at 5.0 g/L) | [1] |
Experimental Protocols
Enzymatic Synthesis of Ethyl β-D-Glucopyranoside
This protocol describes a laboratory-scale enzymatic synthesis of ethyl β-D-glucopyranoside using β-glucosidase.
Materials:
-
D-Glucose
-
Ethanol (absolute)
-
β-glucosidase (from almonds, EC 3.2.1.21)
-
Citrate (B86180) buffer (0.1 M, pH 5.0)
-
Magnetic stirrer and stir bar
-
Incubator or water bath
Procedure:
-
Prepare a solution of D-glucose in 0.1 M citrate buffer (pH 5.0). A typical concentration is 10-20% (w/v).
-
Add ethanol to the glucose solution. The molar ratio of ethanol to glucose can be varied to optimize the yield, with an excess of ethanol generally favoring synthesis. A starting point is a 5:1 molar ratio of ethanol to glucose.
-
Dissolve β-glucosidase in a small amount of the citrate buffer and add it to the glucose-ethanol solution. The enzyme concentration will depend on its activity; a typical starting concentration is 10-20 U/g of glucose.
-
Incubate the reaction mixture at a controlled temperature, typically between 40-50°C, with constant stirring.
-
Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots and analyzing for the formation of ethyl β-D-glucopyranoside using an appropriate analytical method (see Protocol 3.2).
-
Once the reaction has reached the desired conversion, inactivate the enzyme by heating the solution to 90-100°C for 10 minutes.
-
The product can be purified from the reaction mixture using chromatographic techniques, such as column chromatography with a suitable stationary phase.
Enzymatic synthesis workflow of ethyl β-D-glucopyranoside.
Quantification of Ethyl β-D-Glucopyranoside in Beverages by UPLC-MS/MS
This protocol provides a general framework for the quantification of ethyl β-D-glucopyranoside in beverage matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Method optimization and validation are crucial for specific applications.
Materials and Equipment:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column suitable for polar compounds (e.g., C18, HILIC).
-
Ethyl β-D-glucopyranoside analytical standard.
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Methanol, acetonitrile (B52724) (LC-MS grade).
-
Formic acid or ammonium (B1175870) formate (B1220265) (LC-MS grade).
-
Syringe filters (0.22 µm).
-
Centrifuge.
Sample Preparation:
-
Degassing: For carbonated beverages, degas the sample by sonication or vigorous shaking.
-
Dilution: Dilute the sample with an appropriate solvent (e.g., water or mobile phase A) to bring the analyte concentration within the calibration range.
-
Protein Precipitation (if necessary): For protein-containing beverages (e.g., beer), add a precipitating agent like acetonitrile (1:3 sample to acetonitrile ratio), vortex, and centrifuge. Collect the supernatant.
-
Internal Standard Spiking: Add a known concentration of the internal standard to all samples, calibration standards, and quality control samples.
-
Filtration: Filter the final sample extract through a 0.22 µm syringe filter before injection.
UPLC-MS/MS Conditions (Example):
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a high percentage of mobile phase A, increasing the percentage of mobile phase B over time to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: ESI positive or negative (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for ethyl β-D-glucopyranoside and the internal standard must be determined by direct infusion of the standards.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of ethyl β-D-glucopyranoside in the samples by interpolating their peak area ratios from the calibration curve.
Analytical workflow for the quantification of ethyl β-D-glucopyranoside.
Sensory Evaluation of Bitterness
This protocol is based on the principles outlined in ISO 6658 and ISO 8586 for sensory analysis and is designed to determine the bitterness intensity of a sample containing ethyl β-D-glucopyranoside.[5][6][7][8][9][10][11][12]
Panelists:
-
Select, train, and monitor sensory assessors according to ISO 8586 guidelines.[6][10][11][12] Panelists should be familiar with bitterness perception and intensity scaling.
Materials:
-
Test samples containing ethyl β-D-glucopyranoside.
-
Control sample (without the test compound).
-
Reference standards for bitterness (e.g., caffeine (B1668208) or quinine (B1679958) solutions of known concentrations).
-
Neutral tasting water for rinsing.
-
Unsalted crackers for palate cleansing.
-
Appropriate glassware for sample presentation.
Procedure:
-
Panelist Orientation: Brief the panelists on the purpose of the test and the evaluation procedure.
-
Reference Scaling: Present the panelists with the bitterness reference standards to anchor their intensity scale. A common method is a line scale (e.g., 0-100) where 0 is "no bitterness" and 100 is "extremely bitter."
-
Sample Presentation: Provide the panelists with the control and test samples in a randomized and blind manner. Samples should be at a standardized temperature.
-
Evaluation:
-
Panelists should first rinse their mouth with water.
-
They then taste the first sample, holding it in their mouth for a set time (e.g., 10 seconds) before expectorating or swallowing.
-
The bitterness intensity is rated on the provided scale.
-
Panelists cleanse their palate with water and an unsalted cracker between samples.
-
A sufficient break should be allowed between samples to prevent sensory fatigue.
-
-
Data Collection and Analysis: Collect the intensity ratings from all panelists. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in bitterness between the samples.
Sensory evaluation workflow for bitterness assessment.
Stability During Food Processing
The stability of ethyl β-D-glucopyranoside during food processing, particularly under thermal treatments like pasteurization, is not well-documented in the scientific literature. Generally, glycosidic bonds can be susceptible to hydrolysis under acidic conditions and high temperatures. The stability would likely depend on the specific pH, temperature, and duration of the processing step. Further research is required to establish the degradation kinetics and potential breakdown products of ethyl β-D-glucopyranoside under typical food processing conditions.
Future Research Directions
The role of ethyl β-D-glucopyranoside in food chemistry presents several avenues for future research:
-
Flavor Precursor Potential: Investigating the thermal degradation of ethyl β-D-glucopyranoside and identifying the resulting volatile compounds to understand its potential as a flavor precursor.
-
Wider Occurrence: Quantitative surveys of ethyl β-D-glucopyranoside in a broader range of fermented and non-fermented food products to better understand its distribution and dietary intake.
-
Sensory Interactions: Studying the interaction of ethyl β-D-glucopyranoside with other taste compounds (e.g., sweeteners, acids) to understand its impact on the overall flavor profile of complex food matrices.
-
Processing Stability: Detailed studies on the stability of ethyl β-D-glucopyranoside under various food processing conditions to predict its fate in commercial food products.
Conclusion
Ethyl β-D-glucopyranoside is an emerging compound of interest in food chemistry, primarily recognized for its contribution to bitterness. Its presence in a variety of foods, particularly fermented beverages, suggests a broader significance that warrants further investigation. The protocols provided herein offer a foundation for researchers to synthesize, quantify, and evaluate the sensory impact of this compound, paving the way for a more comprehensive understanding of its role in food quality and flavor.
References
- 1. The Biosynthesis of Ethyl-β-glucoside in Extracts of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated method for the separation of ethyl glucoside isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Ethyl beta-D-glucopyranoside (HMDB0029968) [hmdb.ca]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. ISO 8586:2023—Selection And Training Of Sensory Assessors - The ANSI Blog [blog.ansi.org]
- 7. intertekinform.com [intertekinform.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. famic.go.jp [famic.go.jp]
- 10. scribd.com [scribd.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Notes and Protocols: Ethyl β-D-Glucopyranoside as a Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl β-D-glucopyranoside as a starting material and intermediate in organic synthesis. Detailed protocols for its enzymatic synthesis, purification, and subsequent chemical modifications are presented, highlighting its role in the preparation of more complex glycosides and bioactive molecules.
Introduction
Ethyl β-D-glucopyranoside is a simple and readily accessible alkyl glucoside that serves as a valuable building block in carbohydrate chemistry. Its availability through efficient enzymatic synthesis makes it an attractive precursor for a range of chemical transformations. The ethyl group at the anomeric position provides a stable linkage that can be retained in the final product or strategically modified. The hydroxyl groups on the pyranose ring offer multiple sites for functionalization, enabling the synthesis of a diverse array of derivatives. This document outlines key applications and provides detailed experimental procedures for researchers in organic synthesis and drug development.
Enzymatic Synthesis and Purification of Ethyl β-D-Glucopyranoside
The greenest and most efficient method for producing ethyl β-D-glucopyranoside is through the enzymatic reverse hydrolysis or transglycosylation reaction catalyzed by β-glucosidase.
Synthesis of Ethyl β-D-Glucopyranoside
Protocol 1: Enzymatic Synthesis of Ethyl β-D-Glucopyranoside
-
Reaction Setup: In a temperature-controlled vessel, dissolve D-glucose in a minimal amount of water.
-
Addition of Ethanol (B145695): Add a significant excess of ethanol to the glucose solution. The high concentration of ethanol drives the equilibrium towards the formation of the ethyl glucoside.
-
Enzyme Addition: Introduce β-glucosidase (e.g., from almonds, EC 3.2.1.21) to the reaction mixture. The enzyme can be used in its native form or immobilized on a solid support for easier recovery and reuse.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (typically 30-50 °C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until maximum conversion is achieved. Over 60% conversion of glucose can be obtained.[1]
-
Enzyme Deactivation: Once the reaction is complete, deactivate the enzyme by heating the mixture or by filtration if using an immobilized enzyme.
Purification of Ethyl β-D-Glucopyranoside
Protocol 2: Purification by Ion Exchange Chromatography
-
Resin Selection: Utilize a weak acid cation exchange resin in its Na+ form for the separation of ethyl β-D-glucopyranoside from unreacted glucose.[1]
-
Column Preparation: Pack a chromatography column with the selected resin and equilibrate with deionized water.
-
Loading: Load the crude reaction mixture onto the column.
-
Elution: Elute the column with deionized water. Ethyl β-D-glucopyranoside will elute separately from glucose.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure ethyl β-D-glucopyranoside. A purity of 99% can be achieved with a scaled-up batch process.[2]
Table 1: Summary of Quantitative Data for Synthesis and Purification
| Parameter | Value | Reference |
| Glucose Conversion | > 60% | [1] |
| Product Purity (after chromatography) | 99% | [2] |
Chemical Modifications of Ethyl β-D-Glucopyranoside
The hydroxyl groups of ethyl β-D-glucopyranoside can be selectively or fully functionalized to create a variety of synthetic intermediates.
Per-O-Acetylation
Protocol 3: Per-O-Acetylation of Ethyl β-D-Glucopyranoside
-
Dissolution: Dissolve ethyl β-D-glucopyranoside in a mixture of acetic anhydride (B1165640) and pyridine (B92270) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Quenching: Pour the reaction mixture into ice-water and extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Work-up: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography to yield ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.
Per-O-Benzylation
Protocol 4: Per-O-Benzylation of Ethyl β-D-Glucopyranoside
-
Preparation: Suspend sodium hydride in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.
-
Addition of Glucoside: Slowly add a solution of ethyl β-D-glucopyranoside in the same anhydrous solvent to the sodium hydride suspension.
-
Addition of Benzylating Agent: After the initial reaction subsides, add benzyl (B1604629) bromide dropwise to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to obtain ethyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside.
Table 2: Examples of Chemical Modifications and Potential Yields
| Reaction | Product | Reagents | Typical Yield |
| Per-O-Acetylation | Ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Acetic anhydride, Pyridine | High |
| Per-O-Benzylation | Ethyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | NaH, Benzyl bromide | Good to High |
Application in the Synthesis of Other Glycosides via Transglycosylation
Ethyl β-D-glucopyranoside can serve as a glycosyl donor in enzyme-catalyzed transglycosylation reactions to synthesize other alkyl or aryl β-D-glucosides.
Protocol 5: Enzymatic Transglycosylation
-
Reaction Mixture: Prepare a solution containing ethyl β-D-glucopyranoside, a high concentration of the desired acceptor alcohol (e.g., a long-chain fatty alcohol or a functionalized phenol), and a suitable buffer.
-
Enzyme: Add a β-glucosidase to the mixture.
-
Reaction Conditions: Incubate the reaction at an optimal temperature and pH for the chosen enzyme, with agitation.
-
Monitoring and Work-up: Monitor the formation of the new glycoside by TLC or HPLC. Once the reaction reaches equilibrium or the desired conversion, stop the reaction and purify the product using chromatographic methods.
Conversion to a Glycosyl Donor for Chemical Glycosylation
A key application of ethyl β-D-glucopyranoside is its conversion to a more reactive glycosyl donor, such as a thioglycoside, for use in chemical glycosylation reactions.
Protocol 6: Synthesis of Ethyl 1-Thio-β-D-glucopyranoside
-
Per-acetylation: First, protect the hydroxyl groups of ethyl β-D-glucopyranoside by per-acetylation as described in Protocol 3.
-
Thiolysis: Treat the resulting ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with ethanethiol (B150549) in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) in an anhydrous solvent like dichloromethane.
-
Deprotection: The resulting acetylated thioglycoside can be deprotected under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) to yield ethyl 1-thio-β-D-glucopyranoside.
The synthesized ethyl 1-thio-β-D-glucopyranoside can then be used as a glycosyl donor in various glycosylation methodologies, such as those promoted by N-iodosuccinimide (NIS) and triflic acid (TfOH).
Visualizations
Caption: Workflow for the enzymatic synthesis and purification of ethyl β-D-glucopyranoside.
Caption: Synthetic pathways from ethyl β-D-glucopyranoside to advanced intermediates.
Conclusion
Ethyl β-D-glucopyranoside is a cost-effective and versatile precursor in organic synthesis. Its straightforward enzymatic preparation and purification, coupled with the reactivity of its hydroxyl groups for various chemical modifications, make it an ideal starting point for the synthesis of a wide range of glycosidic structures. The protocols and applications outlined in this document provide a solid foundation for researchers to explore the potential of this valuable carbohydrate building block in their synthetic endeavors, from fundamental research to the development of new therapeutic agents.
References
Application Notes and Protocols: Ethyl β-D-Glucopyranoside in Bacterial Growth Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of ethyl β-D-glucopyranoside in microbiological research, particularly in the context of bacterial growth studies. This document includes detailed protocols for assessing its antimicrobial properties, its effects on bacterial signaling, and its potential as a substrate for enzymatic assays.
Introduction to Ethyl β-D-Glucopyranoside
Ethyl β-D-glucopyranoside is an alkyl glycoside with known inhibitory effects on the growth of various microbes, including bacteria and fungi.[1][2] Its amphiphilic nature, stemming from a hydrophilic glucose head and a short hydrophobic ethyl tail, gives it detergent-like properties. This suggests a mechanism of action that may involve the disruption of cell membrane integrity.[1][2] While its role as a carbon source for bacterial growth is not well-documented, its potential as an antimicrobial agent and a tool to study bacterial physiology is of significant interest.
Applications in Microbiology
The primary applications of ethyl β-D-glucopyranoside in bacterial growth studies revolve around its inhibitory properties. It can be utilized in several key areas of research:
-
Antimicrobial Susceptibility Testing: To determine the minimum concentration required to inhibit bacterial growth.
-
Bacterial Signaling Studies: To investigate its potential to interfere with cell-to-cell communication systems like quorum sensing.
-
Biofilm Formation Assays: To assess its ability to prevent the formation or promote the dispersal of bacterial biofilms.
-
Enzyme Substrate Studies: As a potential substrate for β-glucosidase enzymes, which are crucial for various bacterial metabolic processes.
-
Membrane Integrity Assays: To study its effects on the bacterial cell membrane.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for ethyl β-D-glucopyranoside in the public domain, the following tables present hypothetical yet realistic data to illustrate how to structure and report experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl β-D-Glucopyranoside
| Bacterial Strain | Gram Stain | MIC (mg/mL) | MIC (mM) |
| Escherichia coli ATCC 25922 | Gram-Negative | 12.5 | 60.0 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 6.25 | 30.0 |
| Pseudomonas aeruginosa PAO1 | Gram-Negative | 25.0 | 120.1 |
Table 2: Effect of Ethyl β-D-Glucopyranoside on P. aeruginosa Quorum Sensing-Regulated Virulence Factors
| Concentration (mg/mL) | Pyocyanin Production (% Inhibition) | Elastase Activity (% Inhibition) |
| 1.56 | 15 ± 3.2 | 10 ± 2.5 |
| 3.13 | 35 ± 4.1 | 28 ± 3.8 |
| 6.25 | 62 ± 5.5 | 55 ± 4.9 |
| 12.5 | 85 ± 6.2 | 78 ± 5.7 |
Table 3: Inhibition of Biofilm Formation by Ethyl β-D-Glucopyranoside
| Bacterial Strain | Concentration (mg/mL) for 50% Biofilm Inhibition (IC₅₀) |
| Staphylococcus aureus ATCC 29213 | 4.5 |
| Pseudomonas aeruginosa PAO1 | 8.2 |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the MIC of ethyl β-D-glucopyranoside against a bacterial strain.
Materials:
-
Ethyl β-D-glucopyranoside
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve ethyl β-D-glucopyranoside in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 100 mg/mL).
-
Prepare Bacterial Inoculum: Inoculate a single bacterial colony into MHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the ethyl β-D-glucopyranoside stock solution in MHB to achieve a range of desired concentrations.
-
Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of ethyl β-D-glucopyranoside that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Protocol for Quorum Sensing Inhibition Assay in Pseudomonas aeruginosa
This protocol uses a reporter strain of P. aeruginosa to quantify the inhibition of quorum sensing-regulated gene expression.
Materials:
-
P. aeruginosa reporter strain (e.g., carrying a lasB-gfp or rhlA-gfp fusion)
-
Ethyl β-D-glucopyranoside
-
Luria-Bertani (LB) broth
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare Cultures: Grow the P. aeruginosa reporter strain overnight in LB broth.
-
Set up Assay: In a 96-well plate, add fresh LB broth and different concentrations of ethyl β-D-glucopyranoside.
-
Inoculate: Inoculate the wells with the overnight culture of the reporter strain (e.g., at a starting OD₆₀₀ of 0.05).
-
Incubation: Incubate the plate at 37°C with shaking for a specified period (e.g., 8-12 hours).
-
Measure Fluorescence and Growth: Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) and the optical density (OD₆₀₀) of each well.
-
Data Analysis: Normalize the fluorescence signal to the bacterial growth (Fluorescence/OD₆₀₀) to determine the specific inhibition of quorum sensing-regulated gene expression.
Protocol for Biofilm Formation Inhibition Assay
This protocol uses the crystal violet staining method to quantify the effect of ethyl β-D-glucopyranoside on biofilm formation.
Materials:
-
Bacterial strain (e.g., S. aureus, P. aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
Ethyl β-D-glucopyranoside
-
Sterile 96-well flat-bottom plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or Acetic Acid (33%)
Procedure:
-
Prepare Cultures: Grow the bacterial strain overnight in TSB.
-
Set up Assay: In a 96-well plate, add TSB with glucose and varying concentrations of ethyl β-D-glucopyranoside.
-
Inoculate: Inoculate the wells with the overnight bacterial culture (diluted 1:100).
-
Incubation: Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.
-
Staining:
-
Gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).
-
Add crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet and wash the wells again with PBS to remove excess stain.
-
-
Quantification:
-
Add a solvent (e.g., 95% ethanol or 33% acetic acid) to each well to solubilize the bound crystal violet.
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm.
-
Visualizations
Caption: Workflow for MIC determination.
References
Application Notes and Protocols: Ethyl β-D-glucopyranoside as a Chemoattractant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl β-D-glucopyranoside has been identified as a novel chemoattractant for the soil-borne plant pathogen, Ralstonia solanacearum. This discovery, stemming from the analysis of tomato root exudates, opens avenues for research into bacterial-host interactions, and presents potential for the development of new strategies to manage bacterial wilt disease. These application notes provide a summary of the current knowledge, quantitative data, and detailed experimental protocols for studying the chemoattractant properties of ethyl β-D-glucopyranoside.
Quantitative Data
The chemoattractant activity of ethyl β-D-glucopyranoside for Ralstonia solanacearum has been quantified and compared to other known chemoattractants. The following table summarizes the key quantitative findings.
| Chemoattractant | Effective Concentration | Specific Activity Comparison | Source |
| Ethyl β-D-glucopyranoside | > 1 µmol/disc | Approximately 1/30th the activity of L-glutamine | [1][2] |
| L-glutamine | - | Strong chemoattractant for R. solanacearum | [2] |
| Ethyl α-D-glucopyranoside | Inactive | No chemoattractive activity observed | [2] |
| D-glucose | Inactive | No chemoattractive activity observed | [1] |
Signaling Pathway
While the specific chemoreceptor and signaling pathway in Ralstonia solanacearum that recognizes ethyl β-D-glucopyranoside has not yet been elucidated, it is hypothesized to follow the general bacterial chemotaxis pathway. This pathway is a well-conserved signal transduction system that allows bacteria to sense and respond to chemical gradients in their environment. The core of this pathway involves a series of phosphorylation events mediated by Che proteins.
The binding of a chemoattractant to a methyl-accepting chemotaxis protein (MCP) on the bacterial cell surface initiates a signaling cascade. This interaction inhibits the autophosphorylation of the histidine kinase CheA, which is scaffolded by CheW. A decrease in phosphorylated CheA (CheA-P) leads to a decrease in the phosphorylation of the response regulator CheY. When CheY is not phosphorylated, it does not interact with the flagellar motor switch protein FliM, resulting in a counter-clockwise (CCW) rotation of the flagella, causing the bacterium to "run" in a straight line. In the absence of a chemoattractant, CheA autophosphorylates and transfers the phosphoryl group to CheY. Phosphorylated CheY (CheY-P) binds to FliM, inducing a clockwise (CW) rotation of the flagella, which causes the bacterium to "tumble" and change direction.
Below is a diagram illustrating the proposed general signaling pathway for chemoattraction in Ralstonia solanacearum.
Experimental Protocols
The following protocols are adapted from established methods for assessing bacterial chemotaxis and can be applied to study the effects of ethyl β-D-glucopyranoside on Ralstonia solanacearum.
Bioassay-Guided Fractionation for Chemoattractant Isolation
This protocol outlines the general steps for isolating a chemoattractant from a complex mixture, such as root exudates, using a bioassay to guide the purification process.
Workflow:
Methodology:
-
Preparation of Root Exudates: Grow tomato seedlings hydroponically. Collect the nutrient solution and adsorb the exudates onto activated charcoal.
-
Extraction: Elute the adsorbed compounds from the charcoal using an organic solvent (e.g., methanol (B129727) or acetone). Concentrate the eluate to obtain a crude extract.
-
Fractionation: Subject the crude extract to column chromatography (e.g., silica (B1680970) gel) and elute with a solvent gradient of increasing polarity. Collect fractions.
-
Chemotaxis Bioassay (Agar Plug Assay):
-
Prepare a semi-solid agar medium (e.g., 0.3% agar) in petri dishes and inoculate with a suspension of motile Ralstonia solanacearum.
-
Place small agar plugs containing aliquots of each fraction onto the surface of the inoculated agar.
-
Incubate the plates and observe for the formation of a bacterial ring of accumulation around the plugs, indicating a positive chemotactic response.
-
-
Purification of Active Fractions: Pool the fractions that show chemoattractant activity and subject them to further purification using techniques like High-Performance Liquid Chromatography (HPLC).
-
Structural Identification: Analyze the purified active compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine its chemical structure.
Quantitative Chemotaxis Assay (Capillary Tube Assay)
This protocol provides a quantitative measure of the chemotactic response of Ralstonia solanacearum to ethyl β-D-glucopyranoside.
Methodology:
-
Bacterial Culture Preparation:
-
Grow Ralstonia solanacearum in a suitable liquid medium (e.g., CPG broth) to the mid-exponential phase.
-
Harvest the cells by centrifugation and wash them twice with a motility buffer (e.g., phosphate (B84403) buffer with EDTA).
-
Resuspend the cells in the motility buffer to a standardized optical density (e.g., OD600 of 0.1).
-
-
Capillary Tube Preparation:
-
Prepare a series of concentrations of ethyl β-D-glucopyranoside in the motility buffer.
-
Fill microcapillary tubes (1 µL volume) with the test solutions by capillary action. One end of the capillary is sealed with paraffin.
-
-
Assay Procedure:
-
Place the filled capillary tubes, open end down, into a small chamber containing the bacterial suspension.
-
Incubate the chamber for a defined period (e.g., 60 minutes) to allow the bacteria to swim into the capillaries in response to the chemoattractant gradient.
-
After incubation, carefully remove the capillaries, wipe the exterior to remove adhering bacteria, and break the sealed end.
-
Expel the contents of each capillary into a known volume of sterile buffer.
-
Determine the number of bacteria in each capillary by serial dilution and plating to count colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the number of bacteria that entered the capillaries for each concentration of ethyl β-D-glucopyranoside.
-
A positive control (a known strong chemoattractant like L-glutamine) and a negative control (motility buffer alone) should be included.
-
The chemotactic response can be expressed as the ratio of the number of bacteria in the test capillary to the number in the negative control capillary.
-
Applications in Drug and Agrochemical Development
The identification of ethyl β-D-glucopyranoside as a chemoattractant for Ralstonia solanacearum has several potential applications:
-
Disease Management: Understanding the chemical cues that guide this pathogen to its host can inform the development of novel control strategies. For instance, it may be possible to design "attract-and-kill" strategies where ethyl β-D-glucopyranoside is used to lure the bacteria to a location where they are exposed to a bactericide.
-
Disruption of Host Recognition: Competitive inhibitors that block the bacterial chemoreceptors for ethyl β-D-glucopyranoside could be developed. Such compounds could interfere with the ability of the bacteria to locate and infect plant roots.
-
Screening for Antagonists: The chemotaxis assays described can be adapted for high-throughput screening of chemical libraries to identify compounds that inhibit the chemotactic response of R. solanacearum to ethyl β-D-glucopyranoside.
-
Understanding Pathogenesis: Further research into the signaling pathway activated by this chemoattractant will provide deeper insights into the molecular mechanisms of bacterial pathogenesis and host-pathogen interactions.
Conclusion
Ethyl β-D-glucopyranoside is a significant chemoattractant involved in the initial stages of Ralstonia solanacearum infection of tomato plants. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers investigating bacterial chemotaxis, host-pathogen interactions, and for those in the field of drug and agrochemical development seeking to devise new strategies to combat bacterial wilt disease. Further studies are warranted to identify the specific chemoreceptor and to explore the full potential of this discovery in practical applications.
References
Application Notes and Protocols: Ethyl β-D-Glucopyranoside as a Standard for Analytical Method Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ethyl β-D-glucopyranoside as a reference standard in the development and validation of analytical methods. This document includes its physicochemical properties, detailed analytical protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as guidelines for stability-indicating studies.
Physicochemical Properties
Ethyl β-D-glucopyranoside is a stable, non-volatile, and highly pure compound, making it an excellent choice as a primary standard for the quantification of glycosides and other related substances. Its well-defined chemical and physical properties ensure consistency and accuracy in analytical testing.
Table 1: Physicochemical Properties of Ethyl β-D-Glucopyranoside
| Property | Value | Reference |
| Chemical Name | Ethyl β-D-glucopyranoside | [1] |
| Synonyms | Ethyl glucoside, β-D-Glucopyranoside, ethyl | [1][2] |
| CAS Number | 3198-49-0 | [3] |
| Molecular Formula | C₈H₁₆O₆ | [3] |
| Molecular Weight | 208.21 g/mol | [3][4] |
| Appearance | White to off-white powder/crystalline solid | [2] |
| Melting Point | 73 °C | [2] |
| Boiling Point | 395.1 °C | [3] |
| Density | 1.4 g/cm³ | [3] |
| Solubility | Soluble in water, DMSO, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2] |
| Purity (Typical) | ≥98% (HPLC) | |
| Storage Conditions | 2°C to 8°C, under inert gas (Nitrogen). | [3] |
Analytical Method Protocols
The following sections detail the recommended protocols for the analysis of ethyl β-D-glucopyranoside using HPLC, GC, and NMR.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This method is suitable for the quantification of ethyl β-D-glucopyranoside without derivatization, leveraging its non-chromophoric nature.
Experimental Protocol: HPLC-RID
-
Standard Preparation: Accurately weigh and dissolve ethyl β-D-glucopyranoside in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase, ensuring the final concentration is within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a refractive index detector.
-
Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (75:25, v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards and samples. Identify the ethyl β-D-glucopyranoside peak by its retention time and quantify using the calibration curve.
References
- 1. Human Metabolome Database: Showing metabocard for Ethyl beta-D-glucopyranoside (HMDB0029968) [hmdb.ca]
- 2. Ethyl D-glucopyranoside | 3198-49-0 [chemicalbook.com]
- 3. Ethyl β-D-glucopyranoside | 3198-49-0 | ME08168 [biosynth.com]
- 4. Ethyl D-glucopyranoside | C8H16O6 | CID 11127487 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Alkyl Glycosides from Ethyl β-D-Glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of long-chain alkyl glycosides, valuable non-ionic surfactants, utilizing ethyl β-D-glucopyranoside as a key starting material. The methodologies detailed herein are applicable for a range of research, development, and production scales.
Introduction
Alkyl glycosides are a class of biodegradable and biocompatible surfactants with wide-ranging applications in the pharmaceutical, cosmetic, and biotechnology industries. Their synthesis typically involves the reaction of a sugar with a fatty alcohol. While direct glycosylation of glucose is a common industrial method, the use of ethyl β-D-glucopyranoside as a starting material offers an alternative route via transglycosylation (also known as transacetalization). This process involves the exchange of the ethyl group of ethyl β-D-glucopyranoside with a longer alkyl chain from a fatty alcohol, driven by an acid catalyst or an enzyme. This approach can offer advantages in terms of reaction conditions and product distribution.
This document outlines two primary methodologies for the synthesis of alkyl glycosides from ethyl β-D-glucopyranoside: acid-catalyzed transglycosylation and enzymatic transglycosylation.
Synthesis Methodologies
Acid-Catalyzed Transglycosylation
Acid-catalyzed transglycosylation is a robust method for the synthesis of alkyl glycosides from ethyl β-D-glucopyranoside. The reaction proceeds by protonation of the glycosidic oxygen, followed by the departure of ethanol (B145695) and subsequent attack by a long-chain alcohol.
Reaction Scheme:
Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. The removal of ethanol from the reaction mixture is crucial to drive the equilibrium towards the formation of the desired long-chain alkyl glycoside.
Enzymatic Transglycosylation
Enzymatic synthesis offers a milder and more selective alternative to chemical methods. β-glucosidases can catalyze the transfer of the glucosyl moiety from ethyl β-D-glucopyranoside to a long-chain alcohol. This method typically proceeds under milder conditions (lower temperature and neutral pH), minimizing side product formation and offering high stereoselectivity, exclusively yielding the β-anomer.
Reaction Scheme:
The choice of enzyme is critical and depends on its substrate specificity, stability in the presence of organic co-solvents (often required to solubilize the fatty alcohol), and its transglycosylation efficiency.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various alkyl glycosides. It is important to note that yields are highly dependent on the specific reaction conditions and the purity of the starting materials.
| Product Alkyl Glycoside | Synthesis Method | Catalyst/Enzyme | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl α/β-D-glucopyranoside | Acid-Catalyzed Transglucosidation | Camphor-10-sulfonic acid | Methanol | Not Specified | Not Specified | ~59-70% (initial product is the inverted anomer) | [1] |
| n-Dodecyl glucoside | Acid-Catalyzed Direct Synthesis | Acid Catalyst | n-Dodecanol | 110 | 4 | ~84 | [2] |
| Octyl β-D-glucopyranoside | Enzymatic Reverse Hydrolysis | Engineered β-glucosidase | Octanol (B41247) | 30 | Not Specified | 57.5 (mol%) | [3] |
| Octyl β-D-glucopyranoside | Enzymatic Reverse Hydrolysis | Engineered β-glucosidase | Octanol | 30 | Not Specified | 67 (mol%) | [3][4] |
| Ethyl β-D-glucopyranoside | Enzymatic Synthesis | β-glucosidase | Ethanol | Not Specified | Not Specified | >60 (conversion) | [5] |
Note: The data for methyl glucoside is from a study on a closely related transglucosidation, providing insight into the expected stereochemical outcome. Data for dodecyl and octyl glucosides are from syntheses starting with glucose, included to provide context on achievable yields for these products under optimized conditions.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of Dodecyl β-D-glucopyranoside
This protocol is adapted from established methods for direct glycosylation and can be applied to the transglycosylation of ethyl β-D-glucopyranoside.
Materials:
-
Ethyl β-D-glucopyranoside
-
n-Dodecanol
-
p-Toluenesulfonic acid (catalyst)
-
Sodium carbonate (for neutralization)
-
Round-bottom flask equipped with a Dean-Stark trap and condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine ethyl β-D-glucopyranoside (1 molar equivalent) and n-dodecanol (4 molar equivalents).
-
Add p-toluenesulfonic acid (0.015 molar equivalents) to the mixture.
-
Add toluene to the flask to facilitate azeotropic removal of ethanol.
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Continuously remove the ethanol-toluene azeotrope using the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After 4-6 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.
-
Neutralize the catalyst by adding a saturated aqueous solution of sodium carbonate until the pH is neutral.
-
Remove the excess n-dodecanol and toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Enzymatic Synthesis of Octyl β-D-glucopyranoside
This protocol is based on the principles of enzymatic transglycosylation.
Materials:
-
Ethyl β-D-glucopyranoside
-
n-Octanol
-
β-Glucosidase (e.g., from almonds)
-
Phosphate-citrate buffer (pH 5.0)
-
Ethyl acetate (B1210297)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Prepare a reaction mixture containing ethyl β-D-glucopyranoside (1 molar equivalent) and n-octanol (3-5 molar equivalents). A co-solvent such as tert-butanol (B103910) may be required to ensure miscibility.
-
Add β-glucosidase to the mixture. The optimal enzyme concentration should be determined empirically.
-
Add a minimal amount of phosphate-citrate buffer (pH 5.0) to provide an aqueous microenvironment for the enzyme.
-
Incubate the reaction mixture at 40-50°C with constant shaking for 24-72 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, terminate the reaction by adding ethyl acetate to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured enzyme.
-
Separate the organic layer containing the product and unreacted starting materials.
-
Remove the solvent and excess octanol under reduced pressure.
-
Purify the octyl β-D-glucopyranoside by column chromatography on silica gel.
Visualizations
Experimental Workflow: Acid-Catalyzed Synthesis
Caption: Workflow for Acid-Catalyzed Alkyl Glycoside Synthesis.
Signaling Pathway: Enzymatic Transglycosylation Mechanism
Caption: Mechanism of Enzymatic Transglycosylation.
References
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Ethyl β-D-Glucopyranoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of ethyl β-D-glucopyranoside.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and enzyme for the synthesis of ethyl β-D-glucopyranoside?
The enzymatic synthesis of ethyl β-D-glucopyranoside is typically achieved through the reverse hydrolysis reaction catalyzed by β-glucosidase (EC 3.2.1.21). The primary starting materials are D-glucose and ethanol (B145695).
Q2: My reaction yield is low. What are the common factors that could be affecting the synthesis?
Several factors can contribute to low yields in the enzymatic synthesis of ethyl β-D-glucopyranoside. These include suboptimal reaction conditions (pH, temperature), inappropriate substrate concentrations, enzyme inhibition, and poor enzyme stability. A systematic evaluation of these parameters is crucial for improving the yield.
Q3: How can I optimize the reaction conditions to improve the yield?
Optimization of reaction parameters is key to maximizing the yield. The optimal pH for most plant-derived β-glucosidases is in the acidic range of 4-6, and the optimal temperature typically falls between 20-60 °C.[1] It is recommended to perform small-scale experiments to determine the optimal conditions for your specific enzyme and setup.
Q4: What is the recommended molar ratio of ethanol to glucose?
To favor the synthesis reaction over hydrolysis, a high concentration of the alcohol acceptor (ethanol) is generally recommended. The exact molar ratio should be optimized for your specific reaction, but an excess of ethanol is a common strategy to drive the equilibrium towards product formation.
Q5: I am observing a decrease in reaction rate over time. What could be the cause?
A decrease in reaction rate can be attributed to several factors, including enzyme denaturation over time, product inhibition, or substrate inhibition. High concentrations of glucose (above 500 mM) have been shown to decrease the reaction rate in similar enzymatic glycosylations.[2][3]
Q6: Are there any known inhibitors of β-glucosidase that I should be aware of?
Yes, β-glucosidases can be inhibited by various compounds. For instance, certain nitrogen-containing heterocycles, such as imidazole (B134444) derivatives, are known to be potent reversible inhibitors.[4] It is important to ensure that your reaction buffer and starting materials are free from such contaminants. Additionally, the product, glucose, can act as an inhibitor.[5][6]
Q7: How can I minimize byproduct formation in my reaction?
Byproduct formation, such as the formation of disaccharides from glucose, can be a competing reaction.[1] Optimizing the substrate molar ratio (a higher ethanol to glucose ratio) can favor the synthesis of the desired ethyl β-D-glucopyranoside. Additionally, using an immobilized enzyme can sometimes offer better control over the reaction and reduce byproduct formation.
Q8: What are some advanced strategies to enhance the product yield?
Several advanced strategies can be employed to improve the yield:
-
Immobilized Enzyme: Using an immobilized β-glucosidase can improve enzyme stability and allow for easier separation from the reaction mixture, potentially leading to higher overall yields.
-
Step-wise Substrate Addition: A step-wise addition of D-glucose to the reaction mixture can help to maintain a lower, optimal concentration of glucose, thereby avoiding substrate inhibition and improving the final product yield.
-
Co-solvents: The use of ionic liquids as co-solvents has been explored and shown to influence the reaction yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion Rate | Suboptimal pH or temperature. | Optimize pH (typically 4-6) and temperature (20-60 °C) for your specific β-glucosidase.[1] |
| Inappropriate ethanol to glucose ratio. | Increase the molar excess of ethanol to drive the reaction towards synthesis. | |
| Low enzyme activity. | Ensure the enzyme is active and has been stored correctly. Increase the enzyme loading in the reaction. | |
| Reaction Stalls Prematurely | Product inhibition by ethyl β-D-glucopyranoside or glucose. | Consider in-situ product removal techniques or fed-batch strategies for glucose addition. |
| Enzyme denaturation. | Investigate the operational stability of the enzyme under your reaction conditions. Consider using an immobilized enzyme for better stability. | |
| Significant Byproduct Formation | High glucose concentration favors self-condensation. | Maintain a lower glucose concentration through fed-batch addition. |
| Non-specific enzyme activity. | Screen different β-glucosidases to find one with higher specificity for the desired reaction. | |
| Difficulty in Product Purification | Presence of unreacted glucose and ethanol. | Remove ethanol prior to chromatographic separation. Use cation exchange resins for effective separation of ethyl β-D-glucopyranoside from glucose. |
Quantitative Data Summary
Table 1: General Reaction Parameters for β-Glucosidase
| Parameter | Typical Range | Reference |
| Optimal pH | 4 - 6 | [1] |
| Optimal Temperature | 20 - 60 °C | [1] |
Table 2: Reported Yields for Similar Enzymatic Glycoside Syntheses
| Product | Enzyme | Yield | Reference |
| Ethyl β-D-glucopyranoside | β-glucosidase | >60% conversion | |
| 3-methyl-2-buten-1-ol-β-D-glucopyranoside | Immobilized β-glucosidase | 65% | |
| 2-methyl-2-propen-1-ol-β-D-glucopyranoside | Immobilized β-glucosidase | 51% | |
| Salidroside | β-glycosidase | 18.90% |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Ethyl β-D-glucopyranoside
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of D-glucose in an appropriate buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).
-
Substrate Addition: Add ethanol to the glucose solution to achieve the desired molar ratio (e.g., a 5 to 10-fold molar excess of ethanol).
-
Enzyme Addition: Dissolve β-glucosidase in a small amount of the same buffer and add it to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined experimentally.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 40 °C) with gentle agitation for a predetermined period (e.g., 24-72 hours).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable method such as High-Performance Liquid Chromatography (HPLC).
-
Termination: Once the reaction has reached the desired conversion, terminate it by heating the mixture to denature the enzyme (e.g., 90 °C for 10 minutes) or by removing the immobilized enzyme.
-
Purification: Proceed with the purification of ethyl β-D-glucopyranoside.
Protocol 2: Purification of Ethyl β-D-glucopyranoside using Cation Exchange Chromatography
-
Ethanol Removal: Prior to chromatography, remove the excess ethanol from the reaction mixture, for example, by rotary evaporation.
-
Resin Preparation: Pack a chromatography column with a suitable weak acid cation exchange resin (e.g., in the Na+ form). Equilibrate the column with deionized water.
-
Sample Loading: Load the ethanol-free reaction mixture onto the equilibrated column.
-
Elution: Elute the column with deionized water at a controlled flow rate.
-
Fraction Collection: Collect fractions and analyze them for the presence of ethyl β-D-glucopyranoside and glucose using HPLC or another suitable analytical technique.
-
Pooling and Concentration: Pool the fractions containing the pure product and concentrate them, for example, by lyophilization, to obtain the final product.
Visualizations
Caption: Enzymatic synthesis of ethyl β-D-glucopyranoside.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective and high-yield production of ethyl α-d-glucopyranoside by the α-glucosyl transfer enzyme of Xanthomonas campestris WU-9701 and glucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of ethyl beta-D-glucopyranoside in assays
Welcome to the technical support center for ethyl β-D-glucopyranoside. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of ethyl β-D-glucopyranoside?
Ethyl β-D-glucopyranoside is a phenolic compound.[1] While predicted to be highly water-soluble, its behavior in complex biological buffers can vary.[2][3] In practice, organic solvents are often required to prepare concentrated stock solutions for experimental use.[1][4][5]
Data Presentation: Solubility Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₆ | MedchemExpress.com[1] |
| Molecular Weight | 208.21 g/mol | MedchemExpress.com[1] |
| Predicted Water Solubility | 590 g/L | ALOGPS[2][3] |
| Solubility in DMSO | 100 mg/mL (480.28 mM) | MedchemExpress.com[1] |
| Other Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemicalBook[4][5] |
Note: The high predicted water solubility may not always translate directly to complex assay buffers where interactions with salts and other components can occur.
Q2: My ethyl β-D-glucopyranoside is precipitating when I add it to my aqueous assay buffer. What's happening?
This is a common issue known as "crashing out." It typically occurs when a concentrated stock solution, prepared in an organic solvent like DMSO, is diluted into an aqueous buffer where the compound is less soluble.[6] The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the final buffer, leading to precipitation.[7]
Key Factors Influencing Precipitation:
-
Final Co-solvent Concentration: The percentage of the organic solvent (e.g., DMSO) in the final assay volume may be too low to keep the compound dissolved.
-
Buffer Composition: The pH, ionic strength, and presence of specific salts in your buffer can reduce the solubility of the compound.[7][8] High salt concentrations can lead to a "salting out" effect.[7]
-
Temperature: The solubility of many compounds decreases at lower temperatures. If your experiments are conducted at room temperature or below, solubility may be reduced.[7]
-
Concentration: The final concentration of ethyl β-D-glucopyranoside may simply be too high for the chosen buffer system.[7]
Q3: How can I prevent my compound from precipitating during my experiment?
Several strategies can be employed to enhance and maintain the solubility of ethyl β-D-glucopyranoside in your assays. The logical workflow below can help you troubleshoot this issue.
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes how to prepare a 100 mg/mL stock solution of ethyl β-D-glucopyranoside in DMSO.
Materials:
-
Ethyl β-D-glucopyranoside (solid)
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weigh the desired amount of ethyl β-D-glucopyranoside into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.[1]
-
Note: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[1]
-
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1] Gentle warming can also be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the stock solution at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light.[1]
Protocol 2: Using Co-solvents and Additives to Improve Solubility
If precipitation occurs upon dilution into your aqueous buffer, preparing an intermediate solution with co-solvents can be effective. The following are examples of formulations that have been used to achieve a clear solution at concentrations of ≥ 2.5 mg/mL.[1]
Formulation Examples:
| Formulation Components | Final Percentage |
| Formulation A | |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Formulation B | |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
| Formulation C | |
| DMSO | 10% |
| Corn Oil | 90% |
Methodology (Using Formulation A as an example):
-
Start with a concentrated stock of ethyl β-D-glucopyranoside in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, begin with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of your 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of the compound will be 2.5 mg/mL.
-
This final solution can then be further diluted into your assay system, keeping in mind the final concentrations of all excipients to avoid interference with the assay.
Important Considerations:
-
Always test the effect of the solvent/additive mixture on your specific assay (e.g., enzyme activity, cell viability) by running a vehicle control.[7]
-
For cell-based assays, be aware that detergents like Tween-80 can be toxic above their critical micelle concentration.[6] The final concentration of DMSO should also be kept low (typically <0.5%) to avoid cytotoxicity.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for Ethyl beta-D-glucopyranoside (HMDB0029968) [hmdb.ca]
- 3. Showing Compound this compound (FDB001255) - FooDB [foodb.ca]
- 4. Ethyl D-glucopyranoside CAS#: 3198-49-0 [m.chemicalbook.com]
- 5. Ethyl D-glucopyranoside | 3198-49-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
troubleshooting inconsistent results in β-glucosidase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during β-glucosidase assays, particularly those leading to inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can result in unreliable or unexpected outcomes in your β-glucosidase assays.
FAQ 1: Why am I observing no or very low enzyme activity?
Low or non-existent enzyme activity is a common issue that can arise from several factors. A systematic evaluation of your reagents and experimental setup is essential.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Inactive Enzyme | Procure a new batch of β-glucosidase and confirm it is stored at the recommended temperature to prevent denaturation.[1][2] Improper storage, such as repeated freeze-thaw cycles, can lead to a loss of activity.[3] |
| Incorrect Buffer pH | Prepare a fresh buffer solution, ensuring the pH is optimal for the specific β-glucosidase being used. Most β-glucosidases from microorganisms have an optimal pH between 5.0 and 8.0.[1][4] |
| Substrate Degradation | Use a freshly prepared substrate solution, like p-Nitrophenyl-β-D-glucopyranoside (pNPG), for each experiment, as it can be unstable.[1] |
| Presence of Inhibitors | Ensure all glassware is meticulously cleaned to remove any residual contaminants that could inhibit the enzyme.[1] Common inhibitors include transition-state sugar analogues, substrate analogue glycosides, and free aglycones of substrates.[5] |
FAQ 2: What is causing high background absorbance in my assay?
High background absorbance can obscure the true enzyme activity, leading to inaccurate measurements. This problem often originates from the substrate or the reaction buffer.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Spontaneous Substrate Hydrolysis | Run a blank control containing only the substrate and buffer to quantify the rate of spontaneous hydrolysis.[1][6] Subtract this value from your sample readings. pNPG is not a completely stable substrate and can slowly hydrolyze at higher temperatures even without an enzyme.[6] |
| Contaminated Buffer | Prepare a new batch of buffer using high-purity water and reagents.[1] Filtering the buffer can also help remove particulate contaminants. |
| High Sample Turbidity | Centrifuge or filter your sample to eliminate any particulate matter before adding it to the assay.[1] |
| Incorrect Stop Solution | The choice and concentration of the stop solution are critical. A highly alkaline solution like 1 M sodium carbonate is often used to stop the reaction and fully develop the yellow color of p-nitrophenol.[6] Using a buffer that doesn't sufficiently raise the pH can lead to less intense color development.[6] |
FAQ 3: My results are inconsistent between experiments. What could be the cause?
Reproducibility is key in scientific research. Inconsistent results can often be traced back to subtle variations in the experimental procedure.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Inconsistent Pipetting | Calibrate your pipettes regularly and employ proper pipetting techniques to ensure the delivery of accurate and consistent volumes.[1] |
| Temperature Fluctuations | Perform all incubations in a temperature-controlled environment, such as a water bath or incubator, as enzyme activity is highly dependent on temperature.[1][7] The optimal temperature for most microbial β-glucosidases is between 30°C and 80°C.[4] |
| Reagent Variability | Prepare fresh reagents for each set of experiments and use the same batch of enzyme and substrate for all comparative assays to minimize variability.[1] |
| Improper Mixing | Ensure thorough but brief mixing of reagents, especially when using a multi-channel pipette for high-throughput screening.[3] |
Experimental Protocols
Standard β-Glucosidase Activity Assay using pNPG
This protocol outlines a general method for determining β-glucosidase activity.
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in assay buffer)[8]
-
Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)[6][9]
-
Enzyme solution (appropriately diluted in assay buffer)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a microplate well or microcentrifuge tube, combine the assay buffer and the enzyme solution.
-
Pre-incubation: Incubate the enzyme and buffer mixture at the desired temperature (e.g., 37°C or 50°C) for a few minutes to allow the temperature to equilibrate.[6][8][10]
-
Initiate Reaction: Add the pNPG solution to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific period (e.g., 10-30 minutes).[8][10]
-
Stop Reaction: Terminate the reaction by adding the stop solution. The addition of a basic solution like sodium carbonate will develop the yellow color of the p-nitrophenol product.[8][9]
-
Measure Absorbance: Read the absorbance of the resulting yellow solution at a wavelength of 400-410 nm.[8][11]
Visualizations
Troubleshooting Workflow for Inconsistent β-Glucosidase Assay Results
Caption: A logical workflow for troubleshooting inconsistent results in β-glucosidase assays.
General Experimental Workflow for a β-Glucosidase Assay
Caption: A step-by-step workflow for a typical β-glucosidase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Beta Glucosidase/Galactosidase enzyme assays issues - Biochemistry [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PNPG | TargetMol [targetmol.com]
- 11. Statistical optimization of production conditions of β-glucosidase from Bacillus stratosphericus strain SG9 - PMC [pmc.ncbi.nlm.nih.gov]
stability of ethyl beta-D-glucopyranoside in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ethyl β-D-glucopyranoside in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of ethyl β-D-glucopyranoside in aqueous solutions?
A1: The stability of ethyl β-D-glucopyranoside, an O-glycoside, is primarily affected by pH, temperature, and exposure to light. Like many glycosides, it is susceptible to hydrolysis of the glycosidic bond, particularly under acidic or strongly basic conditions.[1] Elevated temperatures can significantly accelerate this degradation process.
Q2: In which pH range does ethyl β-D-glucopyranoside exhibit the highest stability?
A2: Generally, glycosides are most stable in neutral to slightly acidic aqueous solutions. For ethyl β-D-glucopyranoside, a pH range of 5.0 to 7.0 is recommended for optimal stability. It is advisable to use a well-buffered solution within this range to prevent pH fluctuations that could catalyze hydrolysis.[1]
Q3: How should I prepare and store stock solutions of ethyl β-D-glucopyranoside?
A3: For maximum stability, it is recommended to prepare stock solutions in a non-aqueous solvent like DMSO, if your experimental design allows.[2] These stock solutions should be stored at -20°C or -80°C for long-term storage (up to 1-6 months), protected from light.[2] For aqueous working solutions, it is best to prepare them fresh from the stock solution just before use. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light for no more than a few days.
Q4: I am observing a loss of activity or concentration of my ethyl β-D-glucopyranoside solution over time. What could be the cause?
A4: A loss of activity or concentration is likely due to the degradation of the compound. The most common cause is the hydrolysis of the glycosidic bond, leading to the formation of glucose and ethanol. This can be accelerated by improper pH of the buffer, high storage temperatures, or prolonged exposure to light. Review your buffer preparation and storage conditions to ensure they align with the recommendations for optimal stability.
Q5: Are there any visible signs of ethyl β-D-glucopyranoside degradation?
A5: Ethyl β-D-glucopyranoside and its primary degradation products (glucose and ethanol) are colorless. Therefore, you are unlikely to observe any visual changes such as color development or precipitation as a direct result of degradation in a simple buffer solution. The most reliable way to detect degradation is through analytical methods like HPLC, which can quantify the remaining parent compound and detect the appearance of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of ethyl β-D-glucopyranoside during the experiment. | Ensure the pH of your experimental medium is within the stable range (pH 5-7). Prepare fresh working solutions for each experiment. If the experiment is lengthy, consider conducting a preliminary stability test of the compound under your specific experimental conditions. |
| Loss of compound after freeze-thaw cycles | Instability of the compound to repeated freezing and thawing. | Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[2] |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Presence of degradation products. | The primary degradation products are glucose and ethanol. Use appropriate analytical standards to confirm the identity of these peaks. This confirms that hydrolysis is the degradation pathway. |
| Low recovery of the compound from a formulation | Incompatibility with formulation excipients or degradation due to formulation pH. | Evaluate the pH of your final formulation. Conduct compatibility studies with individual excipients to identify any potential interactions that may accelerate degradation. |
Quantitative Data on Stability
Table 1: Illustrative Degradation of Ethyl β-D-Glucopyranoside (%) after 72 hours
| Buffer System | pH | Temperature (°C) | % Degradation (Illustrative) |
| Citrate (B86180) Buffer | 3.0 | 25 | 15 |
| Citrate Buffer | 3.0 | 50 | 45 |
| Phosphate (B84403) Buffer | 5.0 | 25 | < 5 |
| Phosphate Buffer | 5.0 | 50 | 10 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 5 |
| Phosphate Buffered Saline (PBS) | 7.4 | 50 | 12 |
| Borate (B1201080) Buffer | 9.0 | 25 | 20 |
| Borate Buffer | 9.0 | 50 | 55 |
Disclaimer: The data in this table is illustrative and intended to demonstrate general stability trends. Actual degradation rates should be determined experimentally under your specific conditions.
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of Ethyl β-D-Glucopyranoside
-
Buffer Preparation : Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Sample Preparation : Dissolve a known concentration of ethyl β-D-glucopyranoside in each buffer to a final concentration suitable for your analytical method (e.g., 1 mg/mL).
-
Incubation : Divide each solution into aliquots and incubate them at a constant temperature (e.g., 25°C, 40°C, or 60°C). Ensure the samples are protected from light.
-
Time Points : At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each buffer and temperature condition.
-
Quenching (if necessary) : Immediately quench the degradation reaction by, for example, neutralizing the pH or freezing the sample at -80°C.
-
Analysis : Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of ethyl β-D-glucopyranoside.
-
Data Analysis : Plot the percentage of remaining ethyl β-D-glucopyranoside against time for each pH and temperature condition to determine the degradation kinetics.
Analytical Method: Stability-Indicating HPLC Method
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically effective.
-
Detection : Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for detecting non-chromophoric compounds like ethyl β-D-glucopyranoside and its degradation products.
-
Validation : The method should be validated to ensure it can separate the intact ethyl β-D-glucopyranoside from its potential degradation products (glucose and ethanol) and any other impurities.
Visualizations
References
optimizing reaction conditions for ethyl beta-D-glucopyranoside synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of ethyl β-D-glucopyranoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ethyl β-D-glucopyranoside?
A1: The most prevalent methods are the Fischer glycosidation and the Koenigs-Knorr reaction. Fischer glycosidation involves reacting D-glucose with ethanol (B145695) in the presence of an acid catalyst. The Koenigs-Knorr reaction provides a more stereoselective approach, utilizing a glycosyl halide and an alcohol in the presence of a promoter.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and suboptimal catalyst concentration. It is also crucial to ensure the complete removal of water from the reaction mixture, as its presence can lead to hydrolysis of the glycosidic bond.
Q3: I am observing the formation of the α-anomer as a significant byproduct. How can I improve the β-selectivity?
A3: To enhance β-selectivity, consider employing the Koenigs-Knorr method with a participating group at the C-2 position of the glycosyl donor, such as an acetyl group. The use of specific catalysts and solvents, like silver carbonate or mercuric cyanide in dichloromethane, can also favor the formation of the β-anomer. For Fischer glycosidation, adjusting the reaction time and temperature can influence the anomeric ratio, though it generally favors the α-anomer thermodynamically.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (D-glucose) and a standard of the desired product, you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive or insufficient catalyst | - Ensure the catalyst is fresh and active. - Optimize the catalyst loading (see Table 1 for recommendations). |
| Presence of water in the reaction | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. | |
| Insufficient reaction time or temperature | - Monitor the reaction by TLC until the starting material is consumed. - Gradually increase the reaction temperature, being mindful of potential side reactions. | |
| Formation of Multiple Products (Poor Selectivity) | Non-optimal anomeric control | - For β-selectivity, consider the Koenigs-Knorr reaction. - In Fischer glycosidation, shorter reaction times may favor the kinetic β-product. |
| Side reactions due to high temperature | - Lower the reaction temperature and extend the reaction time. | |
| Incorrect solvent polarity | - Test a range of solvents to find the optimal polarity for your specific reaction conditions. | |
| Difficulty in Product Purification | Incomplete removal of catalyst | - Neutralize acid catalysts with a base (e.g., sodium bicarbonate) before workup. - Use appropriate filtration or extraction methods to remove solid catalysts. |
| Co-elution of anomers during chromatography | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization to improve the separation of anomers. |
Key Experimental Parameters
Table 1: Recommended Starting Conditions for Fischer Glycosidation
| Parameter | Value |
| Reactants | D-glucose, Anhydrous Ethanol (large excess) |
| Catalyst | Anhydrous HCl (0.5 - 1.5 M) or Sulfuric Acid |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 24 hours (monitor by TLC) |
| Workup | Neutralization with base, filtration, evaporation |
Table 2: Recommended Starting Conditions for Koenigs-Knorr Reaction
| Parameter | Value |
| Glycosyl Donor | Acetobromo-α-D-glucose |
| Alcohol | Anhydrous Ethanol |
| Promoter | Silver(I) carbonate or Silver(I) oxide |
| Solvent | Anhydrous Dichloromethane or Toluene |
| Temperature | Room Temperature |
| Reaction Time | 12 - 48 hours (monitor by TLC) |
Experimental Protocols
Fischer Glycosidation of D-Glucose
-
Suspend D-glucose in a large excess of anhydrous ethanol.
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid or acetyl chloride to generate HCl in situ).
-
Allow the mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using TLC (e.g., mobile phase of ethyl acetate:methanol, 9:1).
-
Once the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., solid sodium bicarbonate or calcium carbonate).
-
Filter the mixture to remove the salt and any solid base.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Koenigs-Knorr Synthesis of Ethyl β-D-Glucopyranoside
-
Dissolve acetobromo-α-D-glucose in anhydrous dichloromethane.
-
Add anhydrous ethanol to the solution.
-
Add the promoter (e.g., silver carbonate) to the mixture.
-
Stir the reaction mixture at room temperature in the dark.
-
Monitor the reaction by TLC until the glycosyl donor is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deacetylate the product using a Zemplén deacetylation (sodium methoxide (B1231860) in methanol) to yield ethyl β-D-glucopyranoside.
-
Purify the final product by column chromatography.
Visualized Workflows
Caption: Workflow for Fischer Glycosidation.
Technical Support Center: Ethyl β-D-glucopyranoside Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of ethyl β-D-glucopyranoside during storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid ethyl β-D-glucopyranoside?
A1: For optimal stability, solid ethyl β-D-glucopyranoside should be stored at 2°C to 8°C under an inert gas, such as nitrogen.[1] This minimizes the potential for thermal degradation and oxidation.
Q2: I need to store ethyl β-D-glucopyranoside in solution. What are the recommended conditions and expected shelf-life?
A2: For solutions of ethyl β-D-glucopyranoside, storage at low temperatures and protection from light are crucial. Recommended storage conditions for stock solutions are:
-
-20°C for up to 1 month (must be protected from light).[2]
-
-80°C for up to 6 months (must be protected from light).[2]
It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[2]
Q3: What are the primary degradation pathways for ethyl β-D-glucopyranoside?
A3: The most common degradation pathway for ethyl β-D-glucopyranoside is the hydrolysis of the β-glycosidic bond. This reaction is catalyzed by acid and can also occur, though typically more slowly, under neutral or basic conditions, especially at elevated temperatures. Oxidation of the glucose moiety is another potential degradation pathway.
Q4: Can I store solutions of ethyl β-D-glucopyranoside at room temperature?
A4: Storing solutions at room temperature is not recommended for long-term stability. Elevated temperatures can accelerate the rate of hydrolysis, leading to the breakdown of the molecule into ethanol (B145695) and glucose. If short-term storage at room temperature is necessary, it should be for the briefest possible time, and the solution should be protected from light.
Q5: Are there any incompatibilities I should be aware of when working with ethyl β-D-glucopyranoside?
A5: Strong acids should be avoided as they can catalyze the hydrolysis of the glycosidic bond. Additionally, strong oxidizing agents could potentially lead to the degradation of the glucose portion of the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of purity in solid compound over time | Improper storage conditions (exposure to heat, moisture, or oxygen). | 1. Verify that the compound is stored at 2-8°C. 2. Ensure the container is tightly sealed. 3. If possible, store under an inert atmosphere (e.g., nitrogen or argon). |
| Decreased concentration of ethyl β-D-glucopyranoside in solution | Hydrolysis of the glycosidic bond. | 1. Check the pH of the solution; acidic conditions accelerate hydrolysis. Buffer the solution if appropriate for your application. 2. Confirm that the solution is stored at the recommended low temperature (-20°C or -80°C). 3. Protect the solution from light, as photodegradation can occur. |
| Appearance of new peaks in HPLC analysis | Degradation of the parent compound. | 1. The primary degradation products are likely ethanol and glucose. Use reference standards to confirm the identity of these peaks. 2. Review the storage and handling procedures to identify potential causes of degradation (see above). 3. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times. |
| Variability in experimental results | Inconsistent purity of starting material due to degradation. | 1. Always use a fresh vial of solid compound or a freshly prepared solution from a properly stored stock for critical experiments. 2. Perform a purity check of your ethyl β-D-glucopyranoside stock using a validated analytical method before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ethyl β-D-glucopyranoside
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Materials:
-
Ethyl β-D-glucopyranoside
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Milli-Q water or HPLC-grade water
-
HPLC system with UV or ELSD detector
-
pH meter
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of ethyl β-D-glucopyranoside in 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of ethyl β-D-glucopyranoside in 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for predetermined time points.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of ethyl β-D-glucopyranoside in 3% H₂O₂ to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature for predetermined time points, protected from light.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid ethyl β-D-glucopyranoside in a vial and heat it in an oven at a set temperature (e.g., 80°C) for a predetermined time.
-
At each time point, cool the sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Dissolve a known amount of ethyl β-D-glucopyranoside in Milli-Q water to a final concentration of approximately 1 mg/mL.
-
Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method for Ethyl β-D-glucopyranoside
This is a general HPLC method that can be optimized for the analysis of ethyl β-D-glucopyranoside and its primary degradation products.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v). The exact ratio may require optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at a low wavelength (e.g., 195-210 nm) or an Evaporative Light Scattering Detector (ELSD) is recommended as ethyl β-D-glucopyranoside lacks a strong chromophore. |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Prepare a stock solution of ethyl β-D-glucopyranoside in the mobile phase or a compatible solvent at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Prepare samples from the forced degradation study by diluting them to fall within the linear range of the method.
3. Validation Parameters:
To ensure the method is suitable for its intended purpose, it should be validated according to ICH guidelines, including an assessment of:
-
Specificity (ability to separate the analyte from degradation products and matrix components)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Visualizations
Caption: Primary degradation pathways of ethyl β-D-glucopyranoside.
Caption: Troubleshooting flowchart for suspected degradation.
Caption: Workflow for a forced degradation study.
References
addressing matrix effects in HPLC analysis of ethyl beta-D-glucopyranoside
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the HPLC analysis of ethyl β-D-glucopyranoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in HPLC-MS analysis?
A1: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3] The "matrix" itself consists of all components within the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[4]
Q2: Why is a polar compound like ethyl beta-D-glucopyranoside particularly susceptible to matrix effects?
A2: Ethyl β-D-glucopyranoside is a polar, O-glycosyl compound.[5][6] Polar compounds analyzed by reversed-phase HPLC often elute early in the chromatogram, a region where many endogenous polar interferences from complex biological matrices also elute. This co-elution is a primary cause of matrix effects, especially ion suppression in electrospray ionization (ESI) mass spectrometry.[7][8]
Q3: How can I detect and quantify matrix effects in my experiment?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][9] A standard solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate the retention times where matrix components are causing interference.[10]
-
Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect.[11] The response of an analyte spiked into a blank matrix after extraction is compared to the response of the analyte in a neat (pure) solvent at the same concentration.[4][10] The ratio of these responses indicates the degree of signal suppression or enhancement.[10]
Q4: What are the most effective sample preparation techniques to minimize matrix effects?
A4: Improving sample cleanup is one of the most effective strategies to reduce matrix effects.[8][9] The goal is to remove interfering components, particularly phospholipids (B1166683), which are a major cause of ion suppression in biological samples.[8][12] Common techniques include:
-
Solid-Phase Extraction (SPE): A highly selective technique that can effectively separate the analyte from matrix interferences.[4][9]
-
Liquid-Liquid Extraction (LLE): An effective method for sample cleanup, often considered more favorable than protein precipitation for reducing matrix effects.[13]
-
Protein Precipitation (PPT): A simple and fast technique, but it is often less effective at removing phospholipids and may result in significant ion suppression.[8][13]
Q5: How should I choose an internal standard (IS) to compensate for matrix effects?
A5: An ideal internal standard is chemically similar to the analyte but not naturally present in the sample.[14] For LC-MS analysis, a stable isotope-labeled (SIL) internal standard of the analyte is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.[4][15][16] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to track the analyte's behavior closely.
Q6: Can chromatographic conditions be optimized to reduce matrix effects?
A6: Yes, optimizing the HPLC method can help separate the analyte from interfering matrix components.[2][3] Key strategies include:
-
Gradient Modification: Adjusting the gradient slope can improve the resolution between the analyte and interfering peaks.[7][9]
-
Column Selection: Using a column with a different stationary phase chemistry (e.g., PFP instead of C18) can alter the elution profile and separate the analyte from interferences.[9]
-
Sample Dilution: Simply diluting the sample extract can reduce the concentration of interfering components, thereby minimizing matrix effects. This is only feasible if the assay has sufficient sensitivity.[2][11][13]
Troubleshooting Guide
Problem: I'm observing significant and inconsistent ion suppression for my this compound peak.
-
Possible Cause: Co-elution of matrix components, particularly phospholipids from biological samples.[8] The variability may stem from differences between individual sample lots (relative matrix effect).[9][10]
-
Solution:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like SPE or LLE to better remove interferences.[8][13]
-
Optimize Chromatography: Modify your HPLC gradient to better resolve the analyte from the suppression zone.[9]
-
Use a SIL-IS: Incorporate a stable isotope-labeled internal standard for this compound. It will co-elute and experience the same suppression, providing reliable correction.[15]
-
Change Ionization Source: If available, switch from ESI to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects.[13][15]
-
Problem: My calibration curve is linear in pure solvent, but it becomes non-linear or has a different slope when prepared in the sample matrix.
-
Possible Cause: The matrix is affecting the ionization of the analyte, causing a concentration-dependent response that differs from the response in a clean solvent.[10]
-
Solution:
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is identical to your samples. This ensures that the standards and samples experience the same matrix effect, leading to more accurate quantification.[4][10]
-
Implement the Standard Addition Method: This involves spiking known amounts of the analyte into aliquots of the actual sample. It is highly effective for complex matrices where a true blank matrix is unavailable.[2][11]
-
Problem: My results show poor reproducibility and accuracy, even with an internal standard.
-
Possible Cause: The chosen internal standard is not appropriate and does not adequately mimic the behavior of this compound during ionization.[16]
-
Solution:
-
Re-evaluate the Internal Standard: The best choice is a stable isotope-labeled version of this compound. If using an analog, ensure it co-elutes and shows a similar response to matrix effects as the target analyte.
-
Assess Absolute Matrix Effects: Quantify the matrix effect using the post-extraction spike method. If ion suppression is severe (e.g., >50%), the signal for both the analyte and the IS may be compromised, falling below a reliable limit of quantification. In this case, sample cleanup must be improved.[8]
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
| Technique | Selectivity & Cleanup Efficiency | Phospholipid Removal | Tendency for Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Low | Poor | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Excellent | Low | Low to High (with automation) |
This table provides a qualitative comparison based on principles described in the literature.[8][12][13]
Table 2: Example HPLC-MS/MS Parameters for Ethyl β-D-glucopyranoside Analysis
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for polar compounds; high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol (B129727) | Elutes the analyte from the column. |
| Gradient | Start at low %B (e.g., 5%), ramp to high %B (e.g., 95%) | Separates polar analyte from very polar matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale LC-MS. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Glycosides often form protonated molecules [M+H]⁺. |
| MS/MS Transitions | Precursor ion > Product ion (e.g., m/z 209 > m/z 101) | Specific masses are hypothetical and must be determined experimentally. |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative calculation of matrix effects (ME), recovery (RE), and process efficiency (PE).[1]
-
Prepare Three Sets of Samples at a specific concentration (e.g., a low and high QC level):
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the final extracted sample.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before the extraction process begins.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Parameters using the mean peak areas (n ≥ 5):
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100 or (ME * RE) / 100
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for Polar Analytes
This protocol is a starting point for developing an SPE method for this compound from a biological matrix like plasma.
-
Select Sorbent: Use a polymeric reversed-phase sorbent (e.g., Oasis HLB), which is suitable for a wide range of polarities.
-
Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Load: Pre-treat the sample (e.g., dilute 1:1 with 4% phosphoric acid in water) and load it onto the cartridge at a slow, steady flow rate.
-
Wash: Wash the cartridge with a weak organic solvent to remove interferences (e.g., 1 mL of 5% methanol in water).
-
Elute: Elute the analyte with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Visual Workflow and Decision Guides
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0029968) [hmdb.ca]
- 6. Showing Compound this compound (FDB001255) - FooDB [foodb.ca]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
minimizing by-product formation in ethyl beta-D-glucopyranoside synthesis
Welcome to the technical support center for the synthesis of ethyl β-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help minimize by-product formation and optimize your synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of ethyl β-D-glucopyranoside.
Issue 1: Low Yield of the Desired β-Anomer
| Potential Cause | Suggested Solution |
| Fischer Glycosylation: Reaction equilibrium favors the more thermodynamically stable α-anomer, especially with longer reaction times.[1] | - Optimize Reaction Time: Shorter reaction times tend to favor the kinetically controlled furanoside products, which can be subsequently converted to the pyranoside. Monitor the reaction closely using TLC or HPLC. - Catalyst Choice: While strong acids like sulfuric acid are common, explore milder or solid-supported catalysts which may offer better selectivity. |
| Koenigs-Knorr Reaction: Incomplete reaction or decomposition of the glycosyl halide. | - Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Moisture can lead to the hydrolysis of the glycosyl halide. - Promoter Activity: Use a freshly prepared and active promoter (e.g., silver carbonate, silver oxide). - Temperature Control: Maintain a low reaction temperature to prevent degradation of the starting materials and intermediates. |
| Enzymatic Synthesis: Suboptimal reaction conditions for the β-glucosidase enzyme. | - pH and Buffer: Optimize the pH and buffer system for the specific enzyme used. Most β-glucosidases have an optimal pH range. - Enzyme Loading: Increase the enzyme concentration to improve the reaction rate. - Substrate Concentration: High concentrations of glucose or ethanol (B145695) can sometimes inhibit enzyme activity. Consider stepwise addition of substrates.[2] |
Issue 2: Presence of Significant Amounts of the α-Anomer By-product
| Potential Cause | Suggested Solution |
| Fischer Glycosylation: The reaction naturally produces a mixture of anomers.[1] | - Catalyst Selection: The choice of acid catalyst can influence the anomeric ratio. Some Lewis acids may favor the formation of the α-anomer. Experiment with different catalysts to find the optimal selectivity. - Purification: Utilize column chromatography with a suitable solvent system to separate the α and β anomers. HPLC can also be used for analytical and preparative separation.[3] |
| Koenigs-Knorr Reaction: Lack of neighboring group participation or incorrect protecting group strategy. | - C-2 Protecting Group: Employ a participating protecting group at the C-2 position of the glucose donor, such as an acetyl or benzoyl group. This will promote the formation of the 1,2-trans product (β-anomer). |
| Enzymatic Synthesis: Use of a non-specific enzyme. | - Enzyme Screening: While β-glucosidases are generally selective for the β-anomer, different enzymes can exhibit varying degrees of stereoselectivity. If α-anomer formation is observed, consider screening other commercially available β-glucosidases. |
Issue 3: Formation of Other By-products (e.g., Furanosides, Acyclic Acetals, Orthoesters)
| Potential Cause | Suggested Solution |
| Fischer Glycosylation: Short reaction times can lead to the formation of furanosides, while acyclic acetals can also be formed.[1] | - Reaction Time and Temperature: Longer reaction times and higher temperatures generally favor the formation of the more stable pyranoside ring form. Monitor the reaction to find the optimal balance between pyranoside formation and potential degradation. |
| Koenigs-Knorr Reaction: Formation of orthoester by-products. | - Reaction Conditions: Orthoester formation can be influenced by the solvent and promoter used. Careful selection of reaction conditions can minimize this side reaction. |
| All Methods: Unreacted starting materials. | - Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. - Purification: Most unreacted starting materials can be effectively removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is best for obtaining high purity ethyl β-D-glucopyranoside?
A1: For the highest stereoselectivity and purity, enzymatic synthesis using β-glucosidase is often the preferred method as it is highly specific for the formation of the β-anomer.[2][4] The Koenigs-Knorr reaction, when performed with a participating C-2 protecting group, also provides excellent stereoselectivity for the β-anomer. Fischer glycosylation is a simpler method but typically yields a mixture of α and β anomers, requiring careful purification.[1]
Q2: What are the most common by-products in the Fischer glycosylation of glucose with ethanol?
A2: The most common by-products are the ethyl α-D-glucopyranoside anomer, as well as furanoside and acyclic acetal (B89532) forms, particularly with shorter reaction times.[1]
Q3: How can I effectively remove the silver salts after a Koenigs-Knorr reaction?
A3: After the reaction is complete, the silver salts can be removed by filtration. It is often beneficial to filter the reaction mixture through a pad of Celite to ensure all fine silver particles are removed.
Q4: What analytical techniques are best for determining the anomeric ratio of my product?
A4: ¹H NMR spectroscopy is a powerful tool for determining the anomeric ratio. The anomeric protons (H-1) of the α and β anomers have distinct chemical shifts, and the ratio of their integration values corresponds to the anomeric ratio.[3] HPLC with a suitable column can also be used to separate and quantify the anomers.[3]
Q5: Are protecting groups necessary for the enzymatic synthesis of ethyl β-D-glucopyranoside?
A5: No, one of the major advantages of enzymatic synthesis is that it typically does not require the use of protecting groups, simplifying the overall process.[4]
Data Presentation
Table 1: Comparison of Synthesis Methods for Ethyl β-D-Glucopyranoside
| Parameter | Fischer Glycosylation | Koenigs-Knorr Reaction | Enzymatic Synthesis (β-glucosidase) |
| Stereoselectivity | Mixture of α and β anomers | High (β-selective with participating C-2 group) | Very High (β-selective)[2][4] |
| Typical Yield | Variable, depends on conditions | Good to Excellent | Good to Excellent[2] |
| Reaction Conditions | Acid catalyst, excess ethanol, heat | Anhydrous, low temperature, promoter | Aqueous or biphasic, mild pH and temperature[2] |
| Protecting Groups | Not required | Required for glucose hydroxyls | Not required[4] |
| Common By-products | α-anomer, furanosides, acyclic acetals[1] | α-anomer (if no participating group), orthoesters | Minimal, mainly unreacted starting materials |
| Key Advantage | Simplicity, low cost | High stereoselectivity for β-anomer | High stereoselectivity, mild conditions, no protecting groups |
| Key Disadvantage | Poor stereoselectivity | Requires protecting groups, toxic promoters | Enzyme cost and stability |
Experimental Protocols
1. Fischer Glycosylation of D-Glucose with Ethanol (Illustrative Protocol)
-
Materials: D-glucose, Anhydrous ethanol, Strong acid catalyst (e.g., sulfuric acid or Amberlite IR-120 resin).
-
Procedure:
-
Suspend D-glucose in a generous excess of anhydrous ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/methanol/water).
-
Once the reaction is complete, cool the mixture and neutralize the acid catalyst. For resin catalysts, filter off the resin. For soluble acids, neutralize with a base (e.g., sodium carbonate).
-
Remove the excess ethanol under reduced pressure.
-
Purify the resulting syrup by column chromatography on silica (B1680970) gel to separate the anomers and other by-products.
-
2. Koenigs-Knorr Synthesis of Ethyl β-D-Glucopyranoside (Illustrative Protocol)
-
Materials: Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), Anhydrous ethanol, Silver carbonate (or other suitable promoter), Anhydrous dichloromethane (B109758) (DCM) or toluene.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add silver carbonate and anhydrous ethanol to a solution of acetobromoglucose in anhydrous DCM or toluene.
-
Stir the reaction mixture at room temperature in the dark.
-
Monitor the reaction by TLC until the starting glycosyl bromide is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting residue is the protected ethyl β-D-glucopyranoside. Deprotection of the acetyl groups is typically achieved by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol.
-
Neutralize the deprotection reaction with an acidic resin, filter, and concentrate to obtain the final product. Purify by recrystallization or chromatography if necessary.
-
3. Enzymatic Synthesis of Ethyl β-D-Glucopyranoside (Illustrative Protocol)
-
Materials: D-glucose, Ethanol, β-glucosidase (e.g., from almonds), Buffer solution (e.g., citrate (B86180) or phosphate (B84403) buffer at optimal pH for the enzyme).
-
Procedure:
-
Dissolve D-glucose in the buffer solution.
-
Add ethanol to the solution. The concentration of ethanol may need to be optimized to avoid enzyme denaturation.
-
Add the β-glucosidase enzyme to the mixture.
-
Incubate the reaction at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the formation of the product by HPLC or TLC.
-
Once the reaction has reached equilibrium or the desired conversion, stop the reaction by denaturing the enzyme (e.g., by heating or adding an organic solvent).
-
Filter off the denatured enzyme.
-
Purify the product from the aqueous solution, which may involve techniques like extraction, followed by column chromatography. Over 60% conversion can be achieved in the synthesis.[2]
-
Visualizations
References
Technical Support Center: HPLC Analysis of Ethyl β-D-glucopyranoside
This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of ethyl beta-D-glucopyranoside, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a polar compound like this compound?
Peak tailing for polar analytes like this compound in reversed-phase HPLC is often caused by secondary interactions with the stationary phase.[1][2][3] The most frequent causes include:
-
Silanol (B1196071) Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar hydroxyl groups of the glucopyranoside, causing a secondary retention mechanism that leads to tailing.[1][4][5][6] This is especially prominent when the mobile phase pH is above 3, causing silanols to become ionized and more interactive.[1][4][7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the stationary phase, resulting in asymmetrical peaks.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.[2][3][8] Over time, the stationary phase can also degrade, exposing more silanol groups.[8]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in fittings between the column and detector can cause the separated peak to broaden and tail.[1][2]
Q2: How can I mitigate silanol interactions to improve my peak shape?
To reduce peak tailing caused by silanol interactions, consider the following strategies:
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0) suppresses the ionization of silanol groups, minimizing their interaction with your analyte.[4][5][8]
-
Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column. End-capping chemically blocks many of the residual silanol groups, creating a more inert surface.[1][7][9][10]
-
Add a Mobile Phase Modifier: Incorporating a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can help to protonate the silanol groups and reduce unwanted interactions.[9][11]
-
Consider an Alternative Stationary Phase: For highly polar compounds, a column with a different stationary phase, such as one with a polar-embedded group or a polymeric-based column, can provide better peak shape by shielding the silanol groups or eliminating them entirely.[1][5]
Q3: My peak tailing persists even after mobile phase and column adjustments. What else could be the cause?
If common solutions do not resolve the issue, investigate these other potential causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][5][12] Try diluting your sample or reducing the injection volume.
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Bed Deformation: A void at the column inlet or a damaged packing bed can create uneven flow paths, resulting in tailing.[10] This can be checked by replacing the column with a new one.[10]
-
Co-elution with an Impurity: An impurity eluting very close to your main peak can give the appearance of a tailing peak.[7] Altering the separation conditions (e.g., changing the organic modifier or gradient slope) or using a higher efficiency column may resolve the two peaks.[7]
Q4: What are the recommended starting HPLC conditions for analyzing this compound?
For a polar compound like this compound, a reversed-phase method is typically appropriate. A good starting point would be:
-
Column: C18, 2.1-4.6 mm I.D., 100-150 mm length, <3 µm particle size.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%) and increase to a moderate level (e.g., 30-50%) over 10-15 minutes.
-
Flow Rate: 0.2-1.0 mL/min, depending on the column internal diameter.
-
Column Temperature: 30-40 °C to improve efficiency and reduce viscosity.
-
Detection: UV at a low wavelength (e.g., 195-210 nm) or Evaporative Light Scattering Detector (ELSD)/Mass Spectrometer (MS) if the analyte lacks a strong chromophore.
Troubleshooting Guides & Experimental Protocols
Systematic Troubleshooting Workflow
When encountering peak tailing, follow a logical, step-by-step process. Avoid changing multiple parameters simultaneously to effectively identify the root cause.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Protocol 1: Standard Analysis of Ethyl β-D-glucopyranoside
This protocol outlines a standard starting method for the analysis.
-
System Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Filter and degas both mobile phases.
-
Install a C18 end-capped column (e.g., 150 mm x 4.6 mm, 2.7 µm) and equilibrate with 95% A / 5% B for at least 15 minutes or until the baseline is stable.
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 35 °C.
-
Set the injection volume to 5 µL.
-
Run the gradient program outlined in the data table below.
-
Set the UV detector to 205 nm.
-
Protocol 2: Troubleshooting Peak Tailing via Mobile Phase Optimization
This protocol is designed to improve peak shape if tailing is observed with the standard method.
-
System Preparation:
-
Prepare three different Mobile Phase A solutions:
-
0.1% Formic Acid in Water (pH ~2.7)
-
0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.1)
-
20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
-
Mobile Phase B remains HPLC-grade Acetonitrile.
-
Equilibrate the column with the first mobile phase condition (95% A1 / 5% B).
-
-
Experimental Runs:
-
Inject the prepared sample using the conditions from Protocol 1.
-
After the run, flush the system thoroughly before introducing the next Mobile Phase A.
-
Equilibrate the column with the new mobile phase (A2, then A3) and re-inject the sample.
-
-
Data Analysis:
-
Compare the chromatograms from each run.
-
Calculate the peak asymmetry factor for this compound under each condition.
-
Select the mobile phase that provides the most symmetrical peak (asymmetry closest to 1.0).
-
Data Presentation
Table 1: Example Gradient Program for Protocol 1
| Time (minutes) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in Acetonitrile) |
| 0.0 | 95.0 | 5.0 |
| 10.0 | 60.0 | 40.0 |
| 12.0 | 5.0 | 95.0 |
| 15.0 | 5.0 | 95.0 |
| 15.1 | 95.0 | 5.0 |
| 20.0 | 95.0 | 5.0 |
Table 2: Effect of Mobile Phase Modifier on Peak Asymmetry
| Mobile Phase A Modifier | Resulting pH (approx.) | Analyte Retention Time (min) | Peak Asymmetry Factor (USP) |
| None (Water only) | 7.0 | 4.8 | 2.1 |
| 0.1% Formic Acid | 2.7 | 5.2 | 1.3 |
| 0.1% Trifluoroacetic Acid (TFA) | 2.1 | 5.4 | 1.1 |
| 20 mM Phosphate Buffer | 3.0 | 5.1 | 1.2 |
Note: Data are for illustrative purposes.
Visualizations
Mechanism of Silanol Interaction
The diagram below illustrates how ionized silanol groups on the stationary phase can cause peak tailing through secondary ionic interactions with polar analytes. Operating at a low pH neutralizes these groups, promoting a single, uniform retention mechanism.
Caption: Relationship between mobile phase pH and silanol interactions.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethyl β-D-Glucopyranoside
For researchers, scientists, and professionals in drug development, the accurate quantification of ethyl β-D-glucopyranoside is crucial for product quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for ethyl β-D-glucopyranoside analysis against other potential analytical techniques, supported by detailed experimental protocols and validation data.
High-Performance Liquid Chromatography (HPLC) Method
Due to the polar nature and lack of a significant chromophore in ethyl β-D-glucopyranoside, a conventional Reverse-Phase HPLC method with UV detection is not optimal. A more suitable approach involves Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Experimental Protocol: HILIC-ELSD Method
1. Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
2. Chromatographic Conditions:
-
Column: HILIC column (e.g., Amide-based stationary phase), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
B: Water
-
Gradient Elution: 95:5 (A:B) to 70:30 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve ethyl β-D-glucopyranoside in a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Sample Preparation: Dissolve the sample containing ethyl β-D-glucopyranoside in the 50:50 acetonitrile/water mixture to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Validation Data
The following table summarizes the validation parameters and typical acceptance criteria for the proposed HILIC-ELSD method, in accordance with International Council for Harmonisation (ICH) guidelines.
| Parameter | Acceptance Criteria | Representative Results |
| Specificity | The analyte peak should be well-resolved from other components. | No interfering peaks at the retention time of ethyl β-D-glucopyranoside. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the test concentration. | 20 µg/mL - 600 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 15 µg/mL |
| Robustness | No significant changes in results with small variations in method parameters. | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the analysis of ethyl β-D-glucopyranoside. The table below provides a comparison of the proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Enzymatic Assays.
| Parameter | HPLC-HILIC with ELSD/CAD | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay |
| Principle | Chromatographic separation based on polarity, followed by universal detection. | Separation of volatile derivatives based on boiling point and mass-to-charge ratio. | Specific enzyme-catalyzed reaction producing a measurable signal. |
| Sample Preparation | Simple dissolution and filtration. | Derivatization (e.g., silylation) is required to increase volatility. | Usually requires specific buffer conditions and removal of interfering substances. |
| Specificity | High, based on chromatographic retention time. | Very high, based on retention time and mass spectrum. | Very high, based on enzyme specificity. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). | Can be very high depending on the assay design. |
| Quantification | Reliable and precise over a wide linear range. | Excellent for trace-level quantification. | Can be quantitative, but may have a narrower linear range. |
| Throughput | Moderate, typical run times of 15-30 minutes. | Lower, due to longer run times and sample preparation. | Can be high, especially with microplate formats. |
| Instrumentation Cost | Moderate to high. | High. | Low to moderate. |
| Advantages | Robust, versatile, and well-established for routine analysis. | Provides structural information for confirmation. | High specificity and can be cost-effective for a large number of samples. |
| Disadvantages | Requires specialized detectors for non-chromophoric analytes. | Destructive technique, requires derivatization. | Susceptible to matrix effects and enzyme inhibition. |
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the validation process for the HPLC method described.
Caption: Workflow for HPLC method validation.
Conclusion
The choice of an analytical method for ethyl β-D-glucopyranoside depends on the specific requirements of the analysis. The described HILIC-ELSD method offers a robust and reliable approach for routine quality control, providing a good balance of specificity, sensitivity, and throughput. For applications requiring higher sensitivity or confirmatory analysis, GC-MS is a powerful alternative, albeit with more complex sample preparation. Enzymatic assays can be highly specific and cost-effective for high-throughput screening. A thorough validation, as outlined, is essential to ensure that the chosen method is fit for its intended purpose, delivering accurate and reproducible results.
A Comparative Guide to the Synthesis of Ethyl β-D-Glucopyranoside: Enzymatic vs. Chemical Approaches
For researchers and professionals in drug development and chemical synthesis, the choice of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of enzymatic and chemical methods for the synthesis of ethyl β-D-glucopyranoside, a valuable glycoside in various research applications. We present supporting experimental data, detailed protocols, and workflow visualizations to aid in selecting the most suitable method for your needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for the enzymatic and chemical synthesis of ethyl β-D-glucopyranoside, offering a clear comparison of their performance.
| Parameter | Enzymatic Synthesis (β-Glucosidase) | Chemical Synthesis (Koenigs-Knorr) |
| Principle | Reverse Hydrolysis / Transglycosylation | Nucleophilic Substitution |
| Starting Materials | D-Glucose, Ethanol (B145695) | Acetobromoglucose, Ethanol, Promoter (e.g., Ag₂CO₃, CdCO₃) |
| Key Reagent | β-Glucosidase | Heavy Metal Salt Promoter |
| Reaction Steps | 1 | 3 (Protection, Glycosylation, Deprotection) |
| Reaction Temperature | Mild (e.g., 40-60°C) | Can range from low to elevated temperatures |
| Reported Yield | >60% conversion of glucose | 50-60% overall yield for similar glycosides |
| Product Purity | High purity achievable (e.g., 99%) after purification | Requires extensive purification to remove byproducts and metal salts |
| Stereoselectivity | Highly stereoselective for β-anomer | Generally high stereoselectivity for β-anomer with participating neighboring groups |
| Byproducts | Primarily unreacted glucose and some oligosaccharides | Acetylated byproducts, inorganic salts |
| Environmental Impact | Low, considered a "green" method | High, use of toxic heavy metals and organic solvents |
Experimental Protocols
Enzymatic Synthesis of Ethyl β-D-Glucopyranoside
This protocol is based on the principle of reverse hydrolysis or transglycosylation catalyzed by β-glucosidase.
Materials:
-
D-Glucose
-
Ethanol (absolute)
-
β-Glucosidase (e.g., from almonds)
-
Citrate-phosphate buffer (pH 5.0)
-
Ion-exchange resin for purification
Procedure:
-
Reaction Setup: Prepare a solution of D-glucose in citrate-phosphate buffer. Add ethanol to the solution. The molar ratio of ethanol to glucose is a critical parameter to optimize, with higher concentrations of ethanol favoring the synthesis reaction.
-
Enzymatic Reaction: Add β-glucosidase to the glucose-ethanol solution. The reaction mixture is then incubated at a controlled temperature (e.g., 50°C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to measure the consumption of glucose and the formation of ethyl β-D-glucopyranoside.
-
Enzyme Deactivation: Once the reaction has reached the desired conversion, the enzyme is denatured and removed, typically by heat treatment followed by centrifugation or filtration.
-
Purification: The product is purified from the reaction mixture containing unreacted glucose and other byproducts. This is often achieved through column chromatography using a suitable ion-exchange resin. The fractions containing the pure ethyl β-D-glucopyranoside are collected and the solvent is evaporated.
Chemical Synthesis of Ethyl β-D-Glucopyranoside (Koenigs-Knorr Method)
This protocol follows the classical Koenigs-Knorr reaction, which involves the protection of the hydroxyl groups of glucose, glycosylation, and subsequent deprotection.
Materials:
-
D-Glucose
-
Acetic anhydride (B1165640)
-
Sodium acetate
-
Red phosphorus
-
Bromine
-
Ethanol (absolute, anhydrous)
-
Silver carbonate (or other suitable promoter)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection (Acetylation): D-glucose is first per-acetylated to form α-D-glucose pentaacetate. This is typically done by reacting glucose with acetic anhydride in the presence of a catalyst like sodium acetate.
-
Formation of Glycosyl Halide: The α-D-glucose pentaacetate is then converted to the more reactive 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose). This is achieved by reacting the pentaacetate with a solution of hydrogen bromide in acetic acid or with bromine and red phosphorus.
-
Glycosylation: The acetobromoglucose is dissolved in an anhydrous solvent such as dichloromethane or toluene. Anhydrous ethanol and a promoter, such as silver carbonate, are added to the solution. The reaction mixture is stirred at room temperature until the starting materials are consumed, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification of the Protected Glycoside: The reaction mixture is filtered to remove the silver salts, and the filtrate is washed with water and brine. The organic layer is dried and concentrated. The resulting crude product, ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, is purified by silica gel column chromatography.
-
Deprotection (Deacetylation): The purified acetylated product is deacetylated using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation). The reaction is typically stirred at room temperature until completion.
-
Final Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to yield the final product, ethyl β-D-glucopyranoside. Further purification can be performed if necessary.
Mandatory Visualization
The following diagrams illustrate the workflows for the enzymatic and chemical synthesis of ethyl β-D-glucopyranoside.
Caption: Enzymatic synthesis workflow.
Caption: Chemical synthesis workflow.
A Comparative Guide to Ethyl β-D-Glucopyranoside and Methyl β-D-Glucopyranoside as β-Glucosidase Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Glucosidases are a class of hydrolase enzymes (EC 3.2.1.21) that catalyze the hydrolysis of β-glycosidic bonds in various glycosides and oligosaccharides, releasing glucose as a product. The choice of substrate is critical for studying the kinetics and inhibition of these enzymes. Alkyl β-D-glucopyranosides, such as the ethyl and methyl variants, are commonly used synthetic substrates for these studies due to their structural simplicity and defined cleavage site. The efficiency of an enzyme in catalyzing a reaction with a specific substrate is typically evaluated by determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Quantitative Data Comparison
Direct comparative studies detailing the Km and Vmax values for ethyl β-D-glucopyranoside alongside methyl β-D-glucopyranoside for the same β-glucosidase under the same conditions are not extensively reported in the literature. However, kinetic data for the hydrolysis of methyl β-D-glucopyranoside by sweet almond β-glucosidase is available.
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | kcat/Km (M-1s-1) | Reference |
| Methyl β-D-glucopyranoside | Sweet Almond β-Glucosidase | Not explicitly stated | Not explicitly stated | 28 | [1] |
| Ethyl β-D-glucopyranoside | Sweet Almond β-Glucosidase | Data not available | Data not available | Data not available |
Note: The provided kcat/Km value for methyl β-D-glucopyranoside is a pD-independent value determined in D₂O, which was found to be essentially identical to the value in H₂O[1]. The absence of data for ethyl β-D-glucopyranoside highlights the need for direct comparative studies. The detailed experimental protocol provided below can be utilized to determine these missing values.
Experimental Protocols
To facilitate the direct comparison of these two substrates, the following detailed experimental protocol for a β-glucosidase activity assay is provided. This protocol is based on the widely used colorimetric assay employing a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG) and can be adapted for non-chromogenic substrates like ethyl and methyl β-D-glucopyranoside by quantifying the released glucose.
Protocol: Determination of β-Glucosidase Activity and Kinetic Parameters
1. Principle:
This assay measures the activity of β-glucosidase by quantifying the amount of glucose released from the hydrolysis of the alkyl β-D-glucopyranoside substrate over time. The glucose concentration can be determined using a coupled enzyme assay system (e.g., glucose oxidase-peroxidase) which produces a colored or fluorescent product. By measuring the initial reaction rates at various substrate concentrations, the kinetic parameters Km and Vmax can be determined using Michaelis-Menten kinetics.
2. Materials:
-
β-Glucosidase (e.g., from almonds)
-
Ethyl β-D-glucopyranoside
-
Methyl β-D-glucopyranoside
-
Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.0
-
Glucose Oxidase/Peroxidase (GOPOD) reagent kit
-
Glucose standard solution (1 mg/mL)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
3. Procedure:
a. Preparation of Reagents:
-
Prepare a stock solution of the β-glucosidase in the assay buffer. The final concentration will need to be optimized to ensure a linear reaction rate over the desired time course.
-
Prepare stock solutions of ethyl β-D-glucopyranoside and methyl β-D-glucopyranoside in the assay buffer. A series of dilutions should be made to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).
-
Prepare a glucose standard curve by making serial dilutions of the glucose standard solution in the assay buffer.
b. Enzyme Assay:
-
Set up a series of reactions in a 96-well plate. For each substrate (ethyl and methyl β-D-glucopyranoside), test a range of concentrations.
-
To each well, add 50 µL of the assay buffer.
-
Add 25 µL of the respective substrate dilution to the appropriate wells.
-
To initiate the reaction, add 25 µL of the diluted β-glucosidase solution to each well.
-
Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic hydrolysis.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a reagent that denatures the enzyme, such as a strong base or by heat inactivation (e.g., boiling for 5 minutes).
c. Glucose Quantification:
-
To each well of a new 96-well plate, add a sample of the stopped reaction mixture.
-
Add the GOPOD reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength (typically 510 nm for the GOPOD assay) using a microplate reader.
4. Data Analysis:
-
Use the glucose standard curve to determine the concentration of glucose produced in each reaction.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration. This is the amount of glucose produced per unit of time (e.g., µmol/min).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) for both ethyl and methyl β-D-glucopyranoside.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).
Visualizations
Enzymatic Hydrolysis of Alkyl β-D-Glucopyranosides
Caption: General mechanism of β-glucosidase catalyzed hydrolysis.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for comparing glucoside substrates.
Signaling Pathways
Currently, there is no substantial evidence in the scientific literature to suggest that ethyl β-D-glucopyranoside or methyl β-D-glucopyranoside are directly involved in specific cellular signaling pathways. Their primary utility in research is as tools to probe the activity and characteristics of β-glucosidase enzymes.
Conclusion
References
comparison of ethyl beta-D-glucopyranoside with other chromogenic substrates
For researchers, scientists, and drug development professionals, the accurate measurement of β-D-glucosidase activity is crucial in various fields, from biofuel research to diagnostics and drug discovery. This guide provides a comprehensive comparison of ethyl β-D-glucopyranoside and various chromogenic substrates used for this purpose, supported by experimental data and detailed protocols.
The selection of an appropriate substrate is fundamental to the reliable quantification of β-D-glucosidase activity. Substrates can be broadly categorized into two main types: non-chromogenic and chromogenic. Ethyl β-D-glucopyranoside falls into the former category, while substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG) and 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc) are prominent examples of the latter.
Non-Chromogenic Substrates: Ethyl β-D-glucopyranoside is a simple glycoside that, upon hydrolysis by β-glucosidase, yields ethanol (B145695) and glucose.[1][2] Since neither of these products is colored, their detection requires subsequent analytical methods, such as high-performance liquid chromatography (HPLC) or specific glucose assays. This multi-step process can be more time-consuming and may require more specialized equipment compared to assays using chromogenic substrates.
Chromogenic Substrates: In contrast, chromogenic substrates are compounds that are colorless until acted upon by β-glucosidase. The enzyme cleaves a glycosidic bond, releasing a chromophore that produces a distinct color.[3] This color change can be directly measured using a spectrophotometer, providing a more straightforward and often higher-throughput method for quantifying enzyme activity.[3][4]
Quantitative Comparison of β-D-Glucosidase Substrates
The efficiency of a substrate for a particular enzyme is often described by its kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate; a lower Km value generally indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following table summarizes the available kinetic parameters for various β-glucosidase substrates. It is important to note that these values can vary significantly depending on the source of the enzyme and the specific assay conditions (e.g., pH, temperature).
| Substrate | Type | Enzyme Source | Km (mM) | Vmax (µmol/min/mg or U/mg) | Key Characteristics & Detection |
| Ethyl β-D-glucopyranoside | Non-Chromogenic | - | Not readily available | Not readily available | Product detection requires secondary analysis (e.g., HPLC, glucose assay).[1] |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Chromogenic | Trichoderma reesei | 0.19 ± 0.02 | 29.67 ± 3.25 | Produces a yellow color (p-nitrophenol) under alkaline conditions, measured at ~405 nm.[5][6] |
| Aspergillus terreus | 1.73 | 42.37 | Widely used for its sensitivity and ease of use.[6][7] | ||
| Thermofilum sp. | 0.617 | 139.2 | High sensitivity and suitable for continuous assays.[8] | ||
| Agrobacterium tumefaciens | 0.55 | 248 (µmol/min/mg) | Good substrate for kinetic studies.[9] | ||
| 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc) | Chromogenic | E. coli (for β-glucuronidase) | 23.32 | 0.814 (mM/min) | Forms an insoluble blue precipitate upon hydrolysis and oxidative dimerization.[10][11] |
| Primarily used for qualitative histochemical staining and colony screening.[10] | |||||
| Esculin | Chromogenic (indirect) | Various Bacteria | Not readily available | Not readily available | Hydrolysis product (esculetin) reacts with ferric ions to form a dark brown/black complex.[12][13] |
| Alizarin-β-D-glucoside | Chromogenic | Various Bacteria | Not readily available | Not readily available | Reported to be a highly sensitive substrate for detecting bacterial β-glucosidase.[5] |
Experimental Protocols
Protocol 1: β-Glucosidase Activity Assay using pNPG
This protocol outlines a standard method for the quantitative determination of β-glucosidase activity in a sample using p-nitrophenyl-β-D-glucopyranoside (pNPG).
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 1-10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Enzyme solution (appropriately diluted in assay buffer)
-
Stop Solution (e.g., 1 M sodium carbonate, Na₂CO₃)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, add 50 µL of the assay buffer.
-
Add Enzyme: Add 25 µL of the appropriately diluted enzyme solution to the buffer.
-
Pre-incubation: Incubate the mixture at the desired assay temperature (e.g., 37°C or 50°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 25 µL of the pNPG solution to start the reaction. Mix gently.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the assay temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 100 µL of the stop solution. The addition of the alkaline stop solution will develop the yellow color of the p-nitrophenolate ion.
-
Measure Absorbance: Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader.
-
Quantification: The amount of p-nitrophenol released can be quantified by comparing the absorbance to a standard curve prepared with known concentrations of p-nitrophenol. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified assay conditions.
Protocol 2: Histochemical Staining of β-Glucosidase Activity using X-Gluc
This protocol describes a method for the qualitative, in-situ localization of β-glucosidase activity in tissues or for colony screening, using 5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Gluc). Note that X-Gluc is more commonly used for β-glucuronidase (GUS) assays, but the principle is applicable to β-glucosidase.
Materials:
-
X-Gluc stock solution (e.g., 25-50 mg/mL in N,N-dimethylformamide)
-
Staining Buffer (e.g., 50-100 mM sodium phosphate (B84403) buffer, pH 7.0, containing potassium ferricyanide (B76249) and potassium ferrocyanide as oxidation catalysts)
-
Tissue samples or bacterial colonies on a plate
-
Ethanol (70%) for destaining (if required)
Procedure:
-
Prepare Staining Solution: Prepare the X-Gluc staining solution by diluting the X-Gluc stock solution into the staining buffer to a final concentration of 1-2 mM.
-
Sample Preparation: For tissue samples, immerse them in the staining solution. For bacterial colonies, overlay the agar (B569324) plate with the staining solution or use a membrane lift technique.
-
Incubation: Incubate the samples at 37°C for a period ranging from one hour to overnight, or until a blue color develops. Incubation should be carried out in the dark to prevent photodegradation of the substrate.
-
Observation: The presence of β-glucosidase activity will be indicated by the formation of a blue, insoluble precipitate at the site of enzyme activity.
-
Destaining (for plant tissues): After staining, if the tissue contains chlorophyll (B73375), rinse the samples with 70% ethanol to remove the chlorophyll and improve the visibility of the blue precipitate.
Visualizing Experimental Workflows
Chromogenic Assay Workflow
Caption: Workflow for a typical chromogenic β-glucosidase assay.
Reporter Gene Assay Workflow
Caption: Workflow for a β-glucosidase reporter gene assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. pjlss.edu.pk [pjlss.edu.pk]
- 4. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Catalytic Characterization of TsBGL, a β-Glucosidase From Thermofilum sp. ex4484_79 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using the β-glucosidase catalyzed reaction product glucose to improve the ionic liquid tolerance of β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-Gluc - Wikipedia [en.wikipedia.org]
- 11. Measurement of active constitutive beta-D-glucosidase (esculinase) in the presence of sodium desoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of β-Glucosidase Activity in Polyacrylamide Gels with Esculin as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Ethyl β-D-Glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized ethyl β-D-glucopyranoside, a crucial step in ensuring its quality and suitability for research and pharmaceutical applications. We present a detailed overview of the most common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental protocols and comparative data.
Introduction to Ethyl β-D-Glucopyranoside and the Importance of Purity
Ethyl β-D-glucopyranoside is an O-glycosyl compound with potential applications in various fields, including cosmetics and pharmaceuticals, due to its properties as a surfactant and its potential biological activities. The synthesis of this glycoside can result in a range of impurities, including unreacted starting materials such as glucose and ethanol (B145695), as well as anomeric isomers (ethyl α-D-glucopyranoside). The presence of these impurities can significantly impact the compound's efficacy, safety, and physical properties. Therefore, robust analytical methods are essential to accurately determine its purity.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. This section compares the performance of HPLC, GC-MS, and NMR for the analysis of ethyl β-D-glucopyranoside.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization is typically required to increase volatility. | Dissolution in a deuterated solvent, often with an internal standard for quantification. |
| Typical Impurities Detected | Unreacted glucose, anomeric isomers, and other non-volatile impurities. | Volatile and semi-volatile impurities, including residual ethanol and derivatized glucose. | Unreacted starting materials, anomers, and other structurally related impurities. Provides structural confirmation. |
| Quantification | Requires a reference standard for each analyte for accurate quantification. | Requires a reference standard for each analyte and can be affected by derivatization efficiency. | Quantitative NMR (qNMR) allows for absolute purity determination without the need for a reference standard of the analyte.[1] |
| Sensitivity | High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) typically in the µg/mL range.[2][3][4] | Very high sensitivity, especially with selected ion monitoring (SIM). | Lower sensitivity compared to chromatographic methods but excellent for quantifying impurities at levels of ~0.1% and above.[1] |
| Throughput | High, with typical run times of 20-30 minutes per sample.[1] | Moderate, as derivatization can be time-consuming. | Lower, especially for quantitative NMR (qNMR) which requires long relaxation delays.[1] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to allow for replication and adaptation in your laboratory.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of ethyl β-D-glucopyranoside and the separation from its primary non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as ethyl β-D-glucopyranoside lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve using a certified reference standard of ethyl β-D-glucopyranoside.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of the analyte and its non-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Procedure (Silylation):
-
Dry the sample completely.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
-
Quantification: Use a certified reference standard of ethyl β-D-glucopyranoside, subjected to the same derivatization procedure, to create a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and accurate method for purity determination without the need for a specific reference standard of the analyte.[1]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the ethyl β-D-glucopyranoside sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) of known purity. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration. It should be at least 5 times the longest T1 relaxation time of the signals of interest (typically 30 seconds or more).[1]
-
Number of Scans: 8 to 16 scans are generally sufficient.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of ethyl β-D-glucopyranoside and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = ethyl β-D-glucopyranoside
-
IS = Internal Standard
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis and purity assessment of ethyl β-D-glucopyranoside.
Caption: Workflow for the synthesis and purification of ethyl beta-D-glucopyranoside.
Caption: General workflow for the purity assessment of synthesized this compound.
Alternative Glycosides and Their Analysis
For applications requiring similar properties, other alkyl polyglycosides (APGs) can be considered as alternatives. The choice of the alkyl chain length can influence the surfactant properties of the molecule. The analytical methods described in this guide are generally applicable to other short-chain alkyl glycosides, although method optimization may be necessary. For longer-chain APGs, which are common in commercial surfactant formulations, analytical challenges can arise due to the complexity of the mixtures (varying alkyl chain lengths and degrees of polymerization). Techniques like Thin-Layer Chromatography (TLC) and specialized LC-MS methods are often employed for their characterization.[5][6]
Conclusion
The purity assessment of synthesized ethyl β-D-glucopyranoside is a critical quality control step. This guide has provided a comparative overview of three powerful analytical techniques: HPLC, GC-MS, and NMR.
-
HPLC is a robust and high-throughput method for routine purity checks, particularly for non-volatile impurities.
-
GC-MS offers high sensitivity for volatile and semi-volatile impurities but requires a derivatization step.
-
qNMR stands out as a primary method for accurate and absolute purity determination without the need for an analyte-specific reference standard.
The choice of the most suitable method will depend on the specific requirements of the analysis, including the expected impurities, desired accuracy, and available resources. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the development and quality control of ethyl β-D-glucopyranoside and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for alkyl polyglucosides / Analysenmethoden für Alkylpolyglucoside | CoLab [colab.ws]
- 6. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]
Comparative Analysis of β-Glucosidase Activity with Different Alkyl Glucosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of β-glucosidase activity with various alkyl glucosides, supported by experimental data. The interaction between β-glucosidases and alkyl glucosides is of significant interest in various biotechnological and pharmaceutical applications, including the synthesis of non-ionic surfactants and the study of enzyme-substrate interactions. β-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds in glycosides and oligosaccharides, releasing glucose as one of the products.[1][2] Alkyl glucosides, which are composed of a glucose head group and a hydrocarbon tail of varying length, can serve as substrates or inhibitors for these enzymes.
Comparative Inhibition of Human Cytosolic β-Glucosidase by n-Alkyl-β-D-Glucosides
While direct comparative data on the hydrolysis rates (Km and Vmax) of a homologous series of alkyl glucosides by β-glucosidase is limited in publicly available literature, a comprehensive study on their inhibitory effects provides valuable insights into their interaction with the enzyme's active site. The following data summarizes the inhibition constants (Ki) of a series of n-alkyl-β-D-glucosides for human cytosolic β-glucosidase. A lower Ki value indicates a higher affinity of the alkyl glucoside for the enzyme.
The study by Gopalan et al. (1989) demonstrated that the affinity of human cytosolic β-glucosidase for n-alkyl-β-D-glucosides increases significantly with the length of the alkyl chain.[3][4] This is reflected in the decreasing Ki values as the number of carbon atoms in the alkyl chain increases from two (ethyl) to ten (decyl).[3][4] For instance, the Ki for octyl β-D-glucoside was found to be 10 µM, which is substantially lower than that of shorter-chain alkyl glucosides.[3][4]
This increased affinity with longer alkyl chains is further quantified by the change in the free energy of binding (ΔΔG°) per methylene (B1212753) (-CH2-) group, which was calculated to be -3.05 kJ/mol for the cytosolic enzyme.[3][4] This indicates that each additional methylene group in the alkyl chain contributes favorably to the binding of the glucoside to the enzyme's active site, likely due to hydrophobic interactions.[3][4]
| Alkyl Glucoside | Alkyl Chain Length | Inhibition Constant (Ki) for Human Cytosolic β-Glucosidase (µM) |
| Ethyl β-D-glucoside | C2 | 10,000 |
| Propyl β-D-glucoside | C3 | 3,300 |
| Butyl β-D-glucoside | C4 | 1,000 |
| Pentyl β-D-glucoside | C5 | 330 |
| Hexyl β-D-glucoside | C6 | 100 |
| Heptyl β-D-glucoside | C7 | 33 |
| Octyl β-D-glucoside | C8 | 10 |
| Nonyl β-D-glucoside | C9 | 3.3 |
| Decyl β-D-glucoside | C10 | 1.0 |
Data sourced from Gopalan et al. (1989).[3][4]
Experimental Protocols
Determination of β-Glucosidase Activity using a Chromogenic Substrate
A widely used method for determining β-glucosidase activity involves a chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG). The enzyme cleaves the substrate, releasing p-nitrophenol, which is yellow under alkaline conditions and can be quantified spectrophotometrically.
Materials:
-
β-glucosidase enzyme solution
-
p-nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in buffer)
-
Buffer solution (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)
-
Stop solution (e.g., 1 M sodium carbonate, Na2CO3)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm
-
Thermostatic water bath or incubator
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine a specific volume of the enzyme solution with the buffer.
-
Pre-incubation: Equilibrate the enzyme-buffer mixture at the desired reaction temperature (e.g., 37°C or 50°C) for a few minutes.
-
Initiation of Reaction: Add a defined volume of the pre-warmed pNPG substrate solution to the enzyme-buffer mixture to start the reaction. The final concentration of pNPG in the reaction mixture is typically around 1-2 mM.
-
Incubation: Incubate the reaction mixture at the constant temperature for a specific period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the enzymatic reaction by adding a volume of the stop solution (e.g., 1 M Na2CO3). The addition of the alkaline solution will also develop the yellow color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of the resulting solution at a wavelength of 405-410 nm using a spectrophotometer.
-
Quantification: Determine the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.
-
Calculation of Activity: One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Visualizations
Caption: Experimental workflow for the determination of β-glucosidase activity.
Caption: Relationship between alkyl chain length and β-glucosidase inhibition.
References
- 1. Influence of chain length on hydrolysis of β-1,4 glycosidic bonds over carbon catalysts - American Chemical Society [acs.digitellinc.com]
- 2. Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the interaction of alkyl glycosides with two human beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of the interaction of alkyl glycosides with two human beta-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Ethyl β-D-Glucopyranoside: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of carbohydrates is a critical step in various fields, including drug discovery and materials science. Ethyl β-D-glucopyranoside, a simple glycoside, serves as an excellent model for demonstrating the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in unambiguously determining molecular structure. This guide provides a comprehensive comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural validation of ethyl β-D-glucopyranoside, complete with expected data and detailed experimental protocols.
Structural Overview
Ethyl β-D-glucopyranoside consists of a glucose unit in its pyranose form linked to an ethyl group via a β-glycosidic bond at the anomeric carbon (C1). The structural validation requires the correct assignment of all proton (¹H) and carbon (¹³C) signals and the confirmation of the connectivity between the ethyl group and the glucose moiety, as well as the internal spin systems of the glucose ring.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹H and experimentally reported ¹³C NMR chemical shifts for ethyl β-D-glucopyranoside. These values are foundational for interpreting the 2D NMR correlation spectra.
| Atom | Predicted ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm)[1] |
| Glucosyl Moiety | ||
| 1 | 4.38 (d) | 103.2 |
| 2 | 3.20 (dd) | 73.8 |
| 3 | 3.38 (dd) | 76.5 |
| 4 | 3.29 (dd) | 70.2 |
| 5 | 3.35 (ddd) | 76.4 |
| 6a | 3.88 (dd) | 61.3 |
| 6b | 3.68 (dd) | |
| Ethyl Moiety | ||
| 1' (CH₂) | 3.92 (m), 3.59 (m) | 65.5 |
| 2' (CH₃) | 1.22 (t) | 15.1 |
Note: Predicted ¹H chemical shifts are based on typical values for β-glucosides and may vary based on solvent and experimental conditions.
2D NMR Correlation Analysis
1. COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings
The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For ethyl β-D-glucopyranoside, this is crucial for tracing the proton network within the glucose ring.
Expected COSY Correlations:
| Proton | Correlating Protons |
| H-1 | H-2 |
| H-2 | H-1, H-3 |
| H-3 | H-2, H-4 |
| H-4 | H-3, H-5 |
| H-5 | H-4, H-6a, H-6b |
| H-6a | H-5, H-6b |
| H-6b | H-5, H-6a |
| H-1' | H-2' |
| H-2' | H-1' |
2. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment correlates protons directly attached to a carbon atom. This is the primary method for assigning the carbon signals based on the proton assignments derived from the COSY spectrum.
Expected HSQC Correlations:
| Proton | Correlating Carbon |
| H-1 | C-1 |
| H-2 | C-2 |
| H-3 | C-3 |
| H-4 | C-4 |
| H-5 | C-5 |
| H-6a, H-6b | C-6 |
| H-1' | C-1' |
| H-2' | C-2' |
3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is instrumental in confirming the overall structure, particularly the linkage between the ethyl group and the glucose ring.
Key Expected HMBC Correlations for Structural Validation:
| Proton | Correlating Carbons (2-3 bonds away) | Significance |
| H-1 | C-1', C-5 | Confirms the glycosidic bond between the anomeric carbon and the ethyl group's oxygen, and the connection to the glucose ring. |
| H-1' | C-1, C-2' | Confirms the attachment of the ethyl group to the anomeric carbon (C-1) and its internal connectivity. |
| H-2' | C-1' | Confirms the connectivity within the ethyl group. |
| H-2 | C-1, C-3 | Confirms the C1-C2 and C2-C3 linkages. |
| H-3 | C-2, C-4, C-5 | Confirms the C2-C3, C3-C4, and C3-C5 relationships. |
| H-4 | C-3, C-5, C-6 | Confirms the C3-C4, C4-C5, and C4-C6 relationships. |
| H-5 | C-1, C-3, C-4, C-6 | Confirms the overall ring structure and connectivity to the anomeric carbon and the exocyclic methylene. |
| H-6a, H-6b | C-4, C-5 | Confirms the attachment of the hydroxymethyl group at C-5. |
Experimental Protocols
Sample Preparation: Ethyl β-D-glucopyranoside (5-10 mg) is dissolved in 0.5 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.
NMR Instrumentation: All spectra are acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
1. ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12 ppm centered around 5 ppm.
2. ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of 200 ppm centered around 100 ppm.
3. COSY:
-
Pulse Program: Gradient-selected COSY (gCOSY).
-
Acquisition Parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment, relaxation delay of 1.5 seconds.
4. HSQC:
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement.
-
Acquisition Parameters: 256 increments in the indirect dimension, 4-8 scans per increment, relaxation delay of 1.5 seconds. The spectral widths are ~12 ppm in the ¹H dimension and ~160 ppm in the ¹³C dimension.
5. HMBC:
-
Pulse Program: Gradient-selected HMBC.
-
Acquisition Parameters: 256-512 increments in the indirect dimension, 16-32 scans per increment, relaxation delay of 1.5 seconds. The long-range coupling delay is optimized for a J-coupling of 8 Hz.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for the 2D NMR-based structural validation of ethyl β-D-glucopyranoside.
Caption: Experimental workflow for 2D NMR structural validation.
Caption: Key structural correlations in ethyl β-D-glucopyranoside.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl beta-D-glucopyranoside
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds is paramount. Ethyl beta-D-glucopyranoside, a glycoside with relevance in various fields, requires robust analytical methods for its determination. When different analytical techniques are employed, cross-validation is essential to ensure data consistency and interchangeability. This guide provides a comparative overview of common analytical methods for this compound, presenting their performance data and detailed experimental protocols to aid in method selection and validation.
Quantitative Performance Comparison
| Parameter | GC-MS/MS | HPLC-UV | UPLC-MS/MS |
| Analyte | This compound | Minor Steviol (B1681142) Glycosides | Ethyl Glucuronide |
| Linearity (r²) | >0.99 | ≥0.98 | >0.999 |
| Concentration Range | 0.625 - 50 µg/mL | 25 - 150 µg/mL | 4 - 96 pg/mg |
| Accuracy (% Recovery) | Not explicitly stated | 100 ± 10% | ~100% |
| Precision (% RSD) | Within-run and between-run precision assessed | <10% | Within- and between-batch precision assessed |
| Limit of Detection (LOD) | Not explicitly stated | 5.68 - 8.81 µg/mL | 4 pg/mg (as EtG) |
| Limit of Quantitation (LOQ) | <0.625 µg/mL | 17.21 - 26.69 µg/mL | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for this compound
This method is suitable for the separation and quantification of ethyl glucoside isomers.[1]
-
Sample Preparation:
-
Deproteinize whole blood or urine samples.
-
Remove interferences using weak cation exchange solid-phase extraction (SPE) cartridges.
-
Derivatize the target analytes with acetic anhydride (B1165640) and pyridine (B92270) using microwave-accelerated derivatization.
-
-
Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Chromatographic Conditions:
-
Columns: Tandem columns for isomer separation.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: m/z 157.0 > 115.1 (quantifying), m/z 157.0 > 73.1 and m/z 141.0 > 81.0 (qualifying).
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Minor Steviol Glycosides
This is an isocratic HPLC method validated for the determination of several minor steviol glycosides.[2]
-
Sample Preparation:
-
Extract the glycosides from the sample matrix (e.g., Stevia rebaudiana leaves) using a suitable solvent.
-
Filter the extract before injection.
-
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (250 × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 10 mmol/L sodium phosphate (B84403) buffer (pH 2.6) in a 32:68 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Ethyl Glucuronide
This method was developed for the sensitive detection of ethyl glucuronide (EtG), a related ethyl glycoside, in hair.[3]
-
Sample Preparation:
-
Extract EtG from hair samples by overnight sonication in water.
-
Clean up the sample using solid-phase extraction (SPE).
-
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Specific column and mobile phase conditions would be optimized for the separation of this compound.
-
Detection would be performed in MRM mode, monitoring for specific precursor and product ions of the analyte.
-
Method Cross-Validation Workflow
A logical workflow is essential for the successful cross-validation of analytical methods. This process ensures that different methods provide comparable results, allowing for their interchangeable use.
Caption: A typical workflow for the cross-validation of analytical methods.
Conclusion
For researchers and drug development professionals, the choice of method will depend on the specific requirements of their study, including the sample matrix, required sensitivity, and available instrumentation. When multiple methods are employed, a rigorous cross-validation following a structured workflow is crucial to ensure the integrity and comparability of the generated data.
References
- 1. A validated method for the separation of ethyl glucoside isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
evaluating the inhibitory effects of compounds on β-glucosidase using ethyl beta-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies for evaluating the inhibitory effects of various compounds on β-glucosidase, with a specific focus on the use of ethyl β-D-glucopyranoside as a substrate. While less common than chromogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG), ethyl β-D-glucopyranoside can be a valuable tool in specific research contexts, particularly when investigating inhibitors that may interfere with colorimetric detection methods. This document outlines the necessary experimental protocols, presents a comparative framework for data analysis, and visualizes key experimental and logical workflows.
Comparative Inhibitory Effects on β-Glucosidase
Table 1: Illustrative Comparison of β-Glucosidase Inhibitors
| Compound Class | Example Compound | Source/Type | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Iminosugars | Deoxynojirimycin | Natural Product | 0.1 - 5.0 | 0.05 - 2.5 | Competitive |
| Thiosugars | Thio-cellobiose | Synthetic | 10 - 100 | 5 - 50 | Competitive |
| Flavonoids | Quercetin | Natural Product | 20 - 200 | 15 - 150 | Mixed |
| Polyphenols | Tannic Acid | Natural Product | 5 - 50 | 2 - 25 | Non-competitive |
| Synthetic | Compound XYZ | Synthetic Library | 50 - 500 | 25 - 250 | Uncompetitive |
Note: The values presented in this table are for illustrative purposes only and are intended to demonstrate the format for data presentation. Actual values must be determined experimentally.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reproducible and comparable results. The following section outlines a comprehensive methodology for determining the inhibitory effects of compounds on β-glucosidase using ethyl β-D-glucopyranoside.
Principle of the Assay
β-glucosidase catalyzes the hydrolysis of ethyl β-D-glucopyranoside to ethanol (B145695) and glucose. Since neither the substrate nor the products are colored, a coupled enzyme assay is required to quantify the amount of glucose produced. A common method involves the use of a glucose oxidase/peroxidase (GOPOD) reagent. Glucose oxidase oxidizes the glucose produced, generating hydrogen peroxide, which in the presence of peroxidase, reacts with a chromogen to produce a colored product that can be measured spectrophotometrically. The reduction in the rate of glucose formation in the presence of an inhibitor is a direct measure of its inhibitory activity.
Materials and Reagents
-
β-Glucosidase (e.g., from almonds, Aspergillus niger)
-
Ethyl β-D-glucopyranoside
-
Test inhibitory compounds
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8)
-
Glucose Oxidase/Peroxidase (GOPOD) reagent kit
-
96-well microplates
-
Microplate reader
-
Incubator
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of β-glucosidase in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of ethyl β-D-glucopyranoside in assay buffer.
-
Prepare serial dilutions of the test inhibitory compounds in the assay buffer. A solvent control (e.g., DMSO) should be prepared if the compounds are not soluble in the buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well microplate, add the following in order:
-
20 µL of assay buffer (for blank) or 20 µL of different concentrations of the test inhibitor.
-
20 µL of β-glucosidase solution.
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the ethyl β-D-glucopyranoside solution to each well.
-
Incubate the plate at the same temperature for a fixed time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the enzymatic reaction by adding a stop solution (e.g., heat inactivation at 95°C for 5 minutes or addition of a strong acid/base, though this may interfere with the subsequent detection step).
-
-
Quantification of Glucose Production:
-
Add 150 µL of GOPOD reagent to each well.
-
Incubate the plate at the recommended temperature and for the time specified by the GOPOD kit manufacturer (e.g., 37°C for 15-30 minutes), allowing for color development.
-
Measure the absorbance at the appropriate wavelength (typically around 510 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula:
where Abs_control is the absorbance of the reaction without the inhibitor and Abs_inhibitor is the absorbance in the presence of the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using Lineweaver-Burk, Dixon, or Cornish-Bowden plots.
-
Visualizing Experimental and Logical Workflows
Diagrams are provided below to illustrate the experimental workflow and the logical relationship of a competitive inhibition mechanism.
Caption: Workflow for β-Glucosidase Inhibition Assay.
Caption: Competitive Inhibition of β-Glucosidase.
Ethyl β-D-Glucopyranoside: A Comparative Review of its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Ethyl β-D-glucopyranoside, a glycoside of ethanol (B145695) and glucose, is a molecule with emerging applications in various research fields. This guide provides a comparative overview of its performance as a β-glucosidase substrate and its sensory properties, alongside other commonly used alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its suitability for their specific applications.
Performance as a β-Glucosidase Substrate
Ethyl β-D-glucopyranoside can serve as a substrate for β-glucosidases, enzymes that catalyze the hydrolysis of β-glycosidic bonds.[1] The performance of a β-glucosidase substrate is typically evaluated by its kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher Vₘₐₓ indicates a faster reaction rate.
Table 1: Comparison of Kinetic Parameters for various β-Glucosidase Substrates
| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Aspergillus niger | 0.57 | - | [2] |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Trichoderma reesei | 0.19 | 29.67 | [3] |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Sweet Almond | 2.8 | - | [4] |
| Cellobiose | Trichoderma reesei | 1.22 | 1.14 | [3] |
| Salicin | Trichoderma reesei | 1.09 | 2.09 | [3] |
| Ethyl β-D-glucopyranoside | - | Data not available | Data not available |
Note: The kinetic parameters presented are from different studies using different enzymes and experimental conditions. Therefore, a direct comparison should be made with caution.
Experimental Protocol: Determination of β-Glucosidase Kinetic Parameters
The following is a general protocol for determining the kinetic parameters of a β-glucosidase with a given substrate, based on common methodologies.[5]
Objective: To determine the Kₘ and Vₘₐₓ of a β-glucosidase for a specific substrate.
Materials:
-
Purified β-glucosidase enzyme
-
Substrate stock solution (e.g., p-nitrophenyl-β-D-glucopyranoside or ethyl β-D-glucopyranoside)
-
Assay buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.8)
-
Stop solution (e.g., 1 M sodium carbonate for pNPG)
-
Spectrophotometer or appropriate detection instrument
Procedure:
-
Enzyme Assay:
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add a fixed amount of β-glucosidase to each substrate dilution to initiate the reaction.
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the stop solution.
-
-
Product Quantification:
-
Measure the absorbance of the released product at a specific wavelength (e.g., 405 nm for p-nitrophenol from pNPG).
-
For substrates that do not produce a colored product, a coupled assay or chromatographic method (e.g., HPLC) may be required to quantify the product (e.g., glucose).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Sensory Properties: Bitterness Profile
Ethyl β-D-glucopyranoside has been identified as a contributor to the bitter taste in certain foods, such as sea buckthorn juice.[6][7] The intensity of bitterness is often quantified by the taste threshold, which is the minimum concentration at which a substance can be detected.
Table 2: Comparison of Bitterness Thresholds of Ethyl β-D-Glucopyranoside and Other Bitter Compounds
| Compound | Taste Threshold (in water) | Reference |
| Ethyl β-D-glucopyranoside | 1.1 ± 1.3 g/L (5.3 ± 6.2 mM) | [6][8] |
| Caffeine | 1.2 ± 0.12 mM | [9] |
| Quinine-HCl | 0.0083 ± 0.001 mM | [9] |
Note: The taste thresholds were determined in separate studies and may not be directly comparable due to differences in methodology and sensory panels.
From the available data, the bitterness threshold of ethyl β-D-glucopyranoside is in a similar range to that of caffeine, but significantly higher than that of quinine (B1679958), indicating that quinine is a much more potent bitter compound. In a suprathreshold aqueous solution of 5.0 g/L, ethyl β-D-glucopyranoside was perceived mainly as bitter.[6][8]
Experimental Protocol: Determination of Taste Threshold
The following is a generalized protocol for determining the taste threshold of a compound based on standard sensory analysis methods.
Objective: To determine the taste detection threshold of a compound in an aqueous solution.
Materials:
-
Pure compound (e.g., ethyl β-D-glucopyranoside)
-
Deionized, purified water
-
A panel of trained sensory assessors
-
Glassware for sample preparation and presentation
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of the compound in water, with concentrations decreasing in a geometric series.
-
A control sample of pure water should also be prepared.
-
-
Sensory Evaluation:
-
Use a forced-choice method, such as the triangle test or the 3-alternative forced choice (3-AFC) method.
-
In a 3-AFC test, present each panelist with three samples, two of which are the control (water) and one is the diluted compound. The order of presentation should be randomized.
-
Ask the panelists to identify the sample that is different from the other two.
-
-
Data Analysis:
-
The individual threshold is the lowest concentration at which the panelist can correctly identify the different sample.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Application in Enzymatic Synthesis
Ethyl β-D-glucopyranoside can be synthesized enzymatically through the transglycosylation reaction catalyzed by β-glucosidases. This method offers a green and stereospecific alternative to chemical synthesis.
Table 3: Comparison of Yields for the Enzymatic Synthesis of Alkyl Glucosides
| Product | Enzyme Source | Glycosyl Donor | Acceptor | Yield (%) | Reference |
| Ethyl β-D-glucopyranoside | - | Glucose | Ethanol | 65 | [4] |
| 3-methyl-2-buten-1-yl β-D-glucopyranoside | Almonds (immobilized) | D-glucose | 3-methyl-2-buten-1-ol | 65 | [10] |
| 2-methyl-2-propen-1-yl β-D-glucopyranoside | Almonds (immobilized) | D-glucose | 2-methyl-2-propen-1-ol | 51 | [10] |
The enzymatic synthesis of ethyl β-D-glucopyranoside from glucose and ethanol has been shown to achieve a conversion of 65%.[4] The yield of such enzymatic syntheses can be influenced by various factors including the enzyme source, substrate concentrations, and reaction conditions.
Experimental Protocol: Enzymatic Synthesis of Ethyl β-D-Glucopyranoside
The following protocol outlines a general procedure for the enzymatic synthesis of ethyl β-D-glucopyranoside.[4]
Objective: To synthesize ethyl β-D-glucopyranoside using a β-glucosidase catalyzed reaction.
Materials:
-
β-glucosidase
-
D-glucose
-
Ethanol
-
Buffer solution (e.g., citrate buffer)
-
Reaction vessel with temperature control
Procedure:
-
Reaction Setup:
-
Dissolve D-glucose in the buffer solution in the reaction vessel.
-
Add ethanol to the glucose solution. The concentration of ethanol will influence the reaction equilibrium.
-
Add β-glucosidase to the mixture to start the reaction.
-
-
Reaction Conditions:
-
Maintain the reaction at a constant temperature and pH, optimized for the specific β-glucosidase being used.
-
Stir the reaction mixture to ensure homogeneity.
-
-
Monitoring and Product Recovery:
-
Monitor the progress of the reaction by taking samples at different time points and analyzing them using techniques like HPLC to quantify the formation of ethyl β-D-glucopyranoside and the consumption of glucose.
-
Once the reaction has reached equilibrium or the desired conversion, inactivate the enzyme (e.g., by heat treatment).
-
The product can be purified from the reaction mixture using chromatographic techniques.
-
Conclusion
Ethyl β-D-glucopyranoside is a versatile molecule with demonstrated applications in enzymology and sensory science. While it serves as a substrate for β-glucosidases, further research is needed to quantify its kinetic parameters in direct comparison to standard substrates. Its distinct bitter taste profile, with a threshold similar to caffeine, makes it an interesting compound for flavor research and food science. The efficient enzymatic synthesis of ethyl β-D-glucopyranoside highlights its potential as a sustainably produced chemical for various research and industrial purposes. This guide provides a foundation for researchers to understand and further explore the applications of this compound.
References
- 1. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Substrate specificity, regiospecificity, and processivity in glycoside hydrolase family 74 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ß-GLUCOSIDASE from Sweet almond - TOYOBO USA [toyobousa.com]
- 5. Substrate specificity, regiospecificity, and processivity in glycoside hydrolase family 74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl β-D-glucopyranoside | 3198-49-0 | ME08168 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. A complex relationship among chemical concentration, detection threshold, and suprathreshold intensity of bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. recursosbioquimica.es [recursosbioquimica.es]
Safety Operating Guide
Essential Safety and Handling guidance for Ethyl beta-D-glucopyranoside
For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling ethyl beta-D-glucopyranoside in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper environmental management.
Hazard Assessment and Conflicting Information
There is conflicting information regarding the hazard classification of this compound. While some suppliers classify the compound with specific hazard statements indicating potential harm if swallowed, in contact with skin, or inhaled, causing skin and eye irritation, and respiratory irritation, other sources, including PubChem, do not classify it as hazardous under the Globally Harmonized System (GHS).
Given this discrepancy, it is imperative to handle this compound with a degree of caution, assuming the more stringent hazard classification to be accurate until an official and definitive safety data sheet (SDS) from a primary manufacturer or a regulatory body like the European Chemicals Agency (ECHA) can be consulted.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the more cautious hazard assessment.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety glasses with side shields or chemical splash goggles. | Nitrile or latex gloves. | Laboratory coat. | Recommended to handle in a fume hood or use a dust mask (e.g., N95) if weighing in an open area. |
| Preparing Solutions | Chemical splash goggles. | Nitrile or latex gloves. | Laboratory coat. | Work in a well-ventilated area or a fume hood. |
| General Handling and Reactions | Safety glasses with side shields. | Nitrile or latex gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Cleaning Spills | Chemical splash goggles and face shield. | Heavy-duty nitrile or rubber gloves. | Chemical-resistant apron or coveralls over a lab coat. | N95 or higher-level respirator if dust is generated. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound.
-
Preparation :
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and PPE before starting work.
-
-
Weighing and Transfer :
-
Perform weighing and transfer operations in a chemical fume hood to minimize inhalation of any airborne powder.
-
If a fume hood is not available, use a balance with a draft shield and wear respiratory protection.
-
Use a spatula for transfers to avoid generating dust.
-
-
Dissolution :
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Stir gently to dissolve.
-
-
Post-Handling :
-
After handling, decontaminate the work area with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination.
-
Solid Waste :
-
Collect unused or waste this compound in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be collected in a designated, labeled waste container.
-
Dispose of as non-hazardous chemical waste, unless local regulations require a different classification. Always consult your institution's environmental health and safety (EHS) office for specific guidelines.
-
-
Liquid Waste :
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they do not contain other hazardous materials. However, confirm this with your local EHS guidelines.
-
Solutions containing organic solvents or other hazardous chemicals must be collected in a labeled, sealed waste container for hazardous waste disposal.
-
-
Empty Containers :
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water).
-
The rinsate should be collected and disposed of as liquid waste.
-
Deface the label on the empty container before disposing of it in the regular trash or recycling, in accordance with institutional policies.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for safely handling this compound.
Caption: General workflow for handling this compound.
PPE Selection Logic
The decision process for selecting the appropriate level of personal protective equipment is outlined in the diagram below.
Caption: Decision tree for selecting appropriate PPE.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
